molecular formula C13H18N6O5 B15597604 N6-Dimethylaminomethylidene isoguanosine

N6-Dimethylaminomethylidene isoguanosine

Cat. No.: B15597604
M. Wt: 338.32 g/mol
InChI Key: VBDFGPWFFLJGON-SYZQJQIISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N6-Dimethylaminomethylidene isoguanosine is a useful research compound. Its molecular formula is C13H18N6O5 and its molecular weight is 338.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H18N6O5

Molecular Weight

338.32 g/mol

IUPAC Name

N'-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C13H18N6O5/c1-18(2)4-15-10-7-11(17-13(23)16-10)19(5-14-7)12-9(22)8(21)6(3-20)24-12/h4-6,8-9,12,20-22H,3H2,1-2H3,(H,16,17,23)/b15-4+

InChI Key

VBDFGPWFFLJGON-SYZQJQIISA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of N⁶-Dimethylaminomethylidene Isoguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoguanosine (B3425122), a structural isomer of guanosine (B1672433), presents a unique scaffold for the development of novel therapeutic agents and molecular tools. Its distinct hydrogen bonding pattern allows for the formation of unique supramolecular structures. The modification of the N⁶-amino group of isoguanosine offers a promising avenue for modulating its physicochemical and biological properties. This technical guide provides a comprehensive overview of the synthesis and potential properties of a specific derivative, N⁶-Dimethylaminomethylidene isoguanosine. The synthesis is predicated on established methodologies for the preparation of isoguanosine and the subsequent protection of its exocyclic amino group using N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This guide details the inferred synthetic protocols, expected physicochemical characteristics, and potential biological activities, drawing upon the known pharmacology of isoguanosine and other N⁶-substituted purine (B94841) nucleosides. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams.

Introduction to Isoguanosine and its Derivatives

Isoguanosine (isoG), or 2-oxo-6-amino-9-β-D-ribofuranosylpurine, is a naturally occurring isomer of guanosine where the carbonyl and amino groups on the purine ring are transposed.[1] This seemingly minor structural alteration leads to significant differences in its base-pairing and self-assembly properties compared to guanosine.[1] Isoguanosine and its derivatives have garnered interest in various fields, including cancer therapy, genetics, and the formation of ionophores and hydrogels.[2]

The N⁶-amino group of isoguanosine is a key site for chemical modification to generate derivatives with altered biological activities and properties. The dimethylaminomethylidene group, formed by the reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA), is a common protecting group for the exocyclic amino functions of nucleosides.[3][4] This modification can enhance solubility in organic solvents and serves as a useful intermediate for further chemical transformations.

Synthesis of N⁶-Dimethylaminomethylidene Isoguanosine

The synthesis of N⁶-Dimethylaminomethylidene isoguanosine can be logically approached in a two-step process: first, the synthesis of the isoguanosine precursor, followed by the protection of the N⁶-amino group.

Step 1: Synthesis of Isoguanosine

A well-established and efficient method for the synthesis of isoguanosine is the diazotization of 2,6-diaminopurine (B158960) riboside.[5] This reaction proceeds by the selective deamination of the amino group at the 6-position.

  • Dissolution: Suspend 2,6-diaminopurine riboside in deionized water at room temperature.

  • Acidification: Add acetic acid to the suspension.

  • Diazotization: Add a solution of sodium nitrite (B80452) in water dropwise to the stirred reaction mixture. The reaction progress can be monitored by the disappearance of the starting material, which typically results in a clear, yellow solution.[2]

  • Neutralization and Precipitation: Adjust the pH of the solution to 7 using aqueous ammonia (B1221849) in an ice water bath to precipitate the crude isoguanosine.[2]

  • Purification: The crude product can be further purified by recrystallization. This involves dissolving the precipitate in a hot acidic solution (e.g., 0.1 M HCl), treating with activated charcoal, followed by hot filtration.[2] The filtrate is then cooled, and the pH is neutralized with a base (e.g., 0.1 M NaOH) to yield high-purity isoguanosine.[2]

Step 2: Synthesis of N⁶-Dimethylaminomethylidene Isoguanosine

The protection of the N⁶-amino group of isoguanosine is achieved by reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reagent reacts with primary amino groups to form a dimethylaminomethylidene moiety.[3][6]

  • Suspension: Suspend the dried, purified isoguanosine in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

  • Reaction with DMF-DMA: Add an excess of N,N-dimethylformamide dimethyl acetal (DMF-DMA) to the suspension.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up: Upon completion, the solvent and excess reagent are removed under reduced pressure. The resulting residue contains the desired N⁶-Dimethylaminomethylidene isoguanosine.

  • Purification: The crude product can be purified by silica (B1680970) gel column chromatography using a gradient of methanol (B129727) in dichloromethane.

Data Presentation

Physicochemical Properties

The following table summarizes the expected physicochemical properties of N⁶-Dimethylaminomethylidene isoguanosine.

PropertyExpected Value
Molecular Formula C₁₃H₁₈N₆O₅
Molecular Weight 338.32 g/mol
Appearance White to off-white solid
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, Methanol); expected to have improved solubility in less polar organic solvents (e.g., Dichloromethane) compared to isoguanosine.
UV-Vis Spectroscopy Expected to show a characteristic UV absorbance maximum around 260-280 nm, typical for purine nucleosides. The exact λmax may shift upon N⁶-modification.
¹H NMR Spectroscopy Characteristic signals for the ribose protons, the purine C8-H proton, and the dimethylaminomethylidene group protons (two singlets for the methyl groups and a singlet for the methine proton) are expected.
¹³C NMR Spectroscopy Characteristic signals for the ribose carbons, the purine ring carbons, and the carbons of the dimethylaminomethylidene group are expected.
Mass Spectrometry The molecular ion peak corresponding to the calculated molecular weight should be observable.
Reaction Parameters (Inferred)

The following table outlines the inferred reaction parameters for the synthesis of N⁶-Dimethylaminomethylidene isoguanosine.

ParameterStep 1: Isoguanosine SynthesisStep 2: N⁶-Protection
Key Reagents 2,6-diaminopurine riboside, NaNO₂, Acetic AcidIsoguanosine, N,N-dimethylformamide dimethyl acetal (DMF-DMA)
Solvent WaterAnhydrous DMF or Dichloromethane
Temperature Room TemperatureRoom Temperature
Reaction Time ~40 minutes[2]2-12 hours (estimated)
Typical Yield >50%[1]>80% (estimated based on similar reactions)
Purification Method RecrystallizationSilica Gel Column Chromatography

Mandatory Visualizations

Synthetic Workflow

Synthesis_Workflow Start 2,6-Diaminopurine Riboside Step1 Diazotization Start->Step1 Reagent1 NaNO₂, Acetic Acid, H₂O Reagent1->Step1 Intermediate Isoguanosine Step1->Intermediate Step2 N⁶-Protection Intermediate->Step2 Reagent2 DMF-DMA, Anhydrous DMF Reagent2->Step2 Product N⁶-Dimethylaminomethylidene Isoguanosine Step2->Product

Caption: Synthetic pathway for N⁶-Dimethylaminomethylidene Isoguanosine.

Logical Relationship of Components

Logical_Relationship Isoguanosine Isoguanosine Core Physicochemical_Properties Physicochemical Properties (Solubility, Stability) Isoguanosine->Physicochemical_Properties Biological_Activity Biological Activity (Receptor Binding, Enzyme Inhibition) Isoguanosine->Biological_Activity N6_Modification N⁶-Dimethylaminomethylidene Group N6_Modification->Physicochemical_Properties modifies N6_Modification->Biological_Activity modulates Drug_Development Drug Development Potential Physicochemical_Properties->Drug_Development Biological_Activity->Drug_Development

Caption: Interplay of structure, properties, and potential applications.

Potential Biological Properties and Applications

  • Anticancer and Antiviral Activity: Isoguanosine and its derivatives have been investigated for their potential as anticancer and antiviral agents.[1] The N⁶-substituent can influence the interaction of the nucleoside with enzymes involved in nucleic acid metabolism or with viral polymerases.

  • Modulation of Purinergic Receptors: N⁶-substituted adenosine (B11128) analogues are well-known modulators of adenosine receptors, which are implicated in a wide range of physiological processes.[7] It is plausible that N⁶-Dimethylaminomethylidene isoguanosine could exhibit activity at these G protein-coupled receptors.

  • Enzyme Inhibition: The modified purine base may act as an inhibitor of various enzymes, such as kinases or phosphodiesterases, that recognize purine nucleosides as substrates or regulators.

  • Intermediate for Further Synthesis: The dimethylaminomethylidene group can be readily removed under mild acidic conditions, regenerating the free amino group. This makes N⁶-Dimethylaminomethylidene isoguanosine a valuable and versatile intermediate for the synthesis of other N⁶-substituted isoguanosine derivatives.

Conclusion

This technical guide provides a comprehensive, albeit inferred, framework for the synthesis and understanding of N⁶-Dimethylaminomethylidene isoguanosine. The synthetic route, based on well-precedented chemical transformations, is robust and should be readily adaptable in a laboratory setting. The introduction of the N⁶-dimethylaminomethylidene group is expected to modulate the physicochemical and biological properties of the isoguanosine core, opening up new avenues for research in medicinal chemistry and drug development. Further experimental validation is required to fully elucidate the specific properties and biological activities of this novel isoguanosine derivative.

References

The Genesis of a Synthetic Nucleoside: A Technical Guide to N6-Dimethylaminomethylidene Isoguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of nucleic acid chemistry, the precise synthesis of oligonucleotides is paramount. This endeavor relies on the strategic use of protecting groups to prevent unwanted side reactions of the nucleobases. This technical guide delves into the history, discovery, and synthetic methodologies of N6-Dimethylaminomethylidene isoguanosine (B3425122), a key modified nucleoside developed not as a naturally occurring biological molecule, but as a crucial tool for the chemical synthesis of oligonucleotides containing isoguanosine.

Isoguanosine, a structural isomer of guanosine, has been a subject of scientific interest since its initial synthesis by Fischer in 1897 and its later discovery in natural sources like croton beans.[1] Its unique base-pairing properties have made it a valuable component in the study of nucleic acid structure and function. However, the incorporation of isoguanosine into synthetic oligonucleotides presented challenges due to the reactivity of its exocyclic amino group. The development of a suitable protecting group was therefore a critical step to enable its use in automated solid-phase oligonucleotide synthesis.

The N,N-dimethylaminomethylidene group, a type of formamidine, emerged as an effective protecting group for the N6 position of purine (B94841) nucleosides. Its primary advantage lies in its lability under mild deprotection conditions, which is crucial for the synthesis of oligonucleotides containing sensitive modified bases. The use of the dimethylformamidine (dmf) protecting group for deoxyguanosine (dG) is well-established in oligonucleotide synthesis, allowing for rapid and efficient deprotection.[2][3] This same principle was applied to isoguanosine to create N6-Dimethylaminomethylidene isoguanosine.

The "discovery" of this compound is therefore intrinsically linked to the advancement of oligonucleotide synthesis technology. It represents a targeted chemical innovation rather than a discovery in the traditional sense. Researchers in the field of nucleic acid chemistry developed this protected form of isoguanosine to overcome the synthetic hurdles associated with its reactive amino group.

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that begins with the synthesis of isoguanosine itself, followed by the introduction of the N6-dimethylaminomethylidene protecting group.

Synthesis of Isoguanosine

Several methods for the synthesis of isoguanosine have been reported. A common and effective method involves the diazotization of 2,6-diaminopurine (B158960) riboside.[4][5]

Experimental Protocol for Isoguanosine Synthesis (from 2,6-Diaminopurine Riboside):

  • Reaction Setup: Suspend 2,6-diaminopurine riboside in water at room temperature.

  • Acidification: Add acetic acid to the suspension.

  • Diazotization: Add a solution of sodium nitrite (B80452) in water dropwise to the reaction mixture.

  • Neutralization: After stirring, adjust the pH of the resulting yellow solution to 7 with aqueous ammonia (B1221849) in an ice water bath to precipitate the crude product.

  • Purification: Dissolve the precipitate in dilute hydrochloric acid with heating, treat with activated charcoal, and filter while hot. Cool the filtrate in an ice bath and neutralize with dilute sodium hydroxide (B78521) to yield purified isoguanosine.[5]

Synthesis of this compound

The introduction of the N,N-dimethylaminomethylidene protecting group is achieved by reacting isoguanosine with N,N-dimethylformamide dimethyl acetal (B89532).[4]

Experimental Protocol for this compound Synthesis:

  • Reaction: Treat isoguanosine with N,N-dimethylformamide dimethyl acetal in dimethylformamide (DMF).

  • Work-up and Purification: While the specific purification protocol for this step is not detailed in the readily available literature, it would typically involve removal of the solvent and purification by silica (B1680970) gel column chromatography to yield the N6-protected derivative.[4]

The following table summarizes the key reagents for the synthesis of this compound.

Step Starting Material Key Reagents Product
12,6-Diaminopurine ribosideAcetic acid, Sodium nitriteIsoguanosine
2IsoguanosineN,N-Dimethylformamide dimethyl acetal, DMFThis compound

Application in Oligonucleotide Synthesis

The primary application of this compound is as a phosphoramidite (B1245037) building block for automated solid-phase oligonucleotide synthesis. The protected isoguanosine is first converted into its 5'-O-dimethoxytrityl (DMT) derivative, and then phosphitylated to produce the final phosphoramidite monomer.

The use of the N,N-dimethylaminomethylidene protecting group allows for deprotection under mild basic conditions, which is compatible with other protecting groups used in oligonucleotide synthesis and prevents degradation of the final oligonucleotide product.

Signaling Pathways and Experimental Workflows

The synthesis of this compound is a chemical process and does not involve biological signaling pathways. The experimental workflow for its synthesis and subsequent use in oligonucleotide synthesis is depicted below.

Synthesis_and_Application_Workflow cluster_synthesis Synthesis of this compound cluster_phosphoramidite_prep Phosphoramidite Preparation cluster_oligo_synthesis Oligonucleotide Synthesis 2_6_diaminopurine_riboside 2,6-Diaminopurine Riboside isoguanosine Isoguanosine 2_6_diaminopurine_riboside->isoguanosine Diazotization n6_protected_isoguanosine N6-Dimethylaminomethylidene Isoguanosine isoguanosine->n6_protected_isoguanosine Protection dmt_protection 5'-DMT Protection n6_protected_isoguanosine->dmt_protection phosphitylation Phosphitylation dmt_protection->phosphitylation phosphoramidite Isoguanosine Phosphoramidite phosphitylation->phosphoramidite coupling Coupling phosphoramidite->coupling solid_support Solid Support solid_support->coupling deprotection Deprotection coupling->deprotection final_oligonucleotide Oligonucleotide containing Isoguanosine deprotection->final_oligonucleotide

Diagram 1: Workflow for the synthesis and application of this compound.

The following diagram illustrates the chemical transformation from isoguanosine to its N6-protected form.

Protection_Reaction isoguanosine Isoguanosine R-N-H... protected_isoguanosine N6-Dimethylaminomethylidene Isoguanosine R-N=CH-N(CH3)2 isoguanosine:f0->protected_isoguanosine:f0 DMF reagent N,N-Dimethylformamide Dimethyl Acetal (CH3)2N-CH(OCH3)2 reagent->protected_isoguanosine:f0

Diagram 2: Protection of the N6-amino group of isoguanosine.

References

N6-Dimethylaminomethylidene Isoguanosine (CAS 146196-17-0): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Dimethylaminomethylidene isoguanosine (B3425122) is a synthetic derivative of isoguanosine, a naturally occurring isomer of guanosine. As a member of the nucleoside analog class of compounds, it holds potential for investigation in antiviral and anticancer research. This technical guide provides a comprehensive overview of its core properties, inferred synthetic methodologies, and potential biological significance, based on the established chemistry of isoguanosine derivatives and related nucleoside analogs. It is important to note that while the general characteristics can be extrapolated from related compounds, specific experimental data for N6-Dimethylaminomethylidene isoguanosine is limited in publicly available scientific literature.

Physicochemical Properties

Detailed experimental data for this compound is not widely reported. The following table summarizes its basic chemical properties.

PropertyValueSource
CAS Number 146196-17-0-
Molecular Formula C₁₃H₁₈N₆O₄-
Molecular Weight 322.32 g/mol -
Appearance Likely a solidInferred from related nucleoside analogs
Solubility Data not available-
Melting Point Data not available-
Boiling Point Data not available-
Spectral Data (NMR, IR, MS) Data not available-

Synthesis and Mechanism

The synthesis of this compound is not explicitly detailed in the available literature. However, a probable synthetic route involves the protection of the exocyclic amino group of isoguanosine using dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This reagent is commonly used to form a dimethylaminomethylidene group, which serves as a protecting group for primary amines in nucleoside chemistry.

Proposed Synthetic Pathway

The reaction likely proceeds as a condensation reaction between the N6-amino group of isoguanosine and DMF-DMA. The dimethylaminomethylidene group can be subsequently removed under mild acidic or basic conditions, making it a useful protecting group in the synthesis of more complex isoguanosine derivatives.

G Isoguanosine Isoguanosine Reaction Isoguanosine->Reaction DMF_DMA Dimethylformamide dimethyl acetal (DMF-DMA) DMF_DMA->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Product N6-Dimethylaminomethylidene isoguanosine Methanol Methanol (byproduct) Reaction->Product Reaction->Methanol

Caption: Proposed synthesis of this compound.

Experimental Protocol: General Procedure for N6-Amine Protection

The following is a generalized protocol for the protection of a primary amine on a nucleoside using DMF-DMA. This protocol is inferred and would require optimization for the specific synthesis of this compound.

  • Dissolution: Dissolve isoguanosine in an appropriate anhydrous solvent, such as dimethylformamide (DMF).

  • Addition of Reagent: Add an excess of dimethylformamide dimethyl acetal (DMF-DMA) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Workup: Remove the solvent under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography or recrystallization.

Biological Activity and Potential Applications

While specific biological data for this compound is not available, isoguanosine and its derivatives are known to possess a range of biological activities.

  • Antitumor Activity: Many nucleoside analogs exhibit anticancer properties by interfering with DNA and RNA synthesis, thereby inhibiting cell proliferation. They can be incorporated into nucleic acids, leading to chain termination or dysfunction.

  • Antiviral Activity: Nucleoside analogs are a cornerstone of antiviral therapy. They can act as competitive inhibitors or alternative substrates for viral polymerases, disrupting viral replication.

The dimethylaminomethylidene group is typically a protecting group, suggesting that this compound is likely an intermediate in the synthesis of other N6-substituted isoguanosine derivatives with potential therapeutic applications. The biological activity of the final, deprotected compounds would be of primary interest.

Hypothetical Signaling Pathway and Mechanism of Action

The presumed mechanism of action for a therapeutically active derivative of isoguanosine would likely follow the established paradigm for nucleoside analogs. After cellular uptake, the nucleoside would be phosphorylated by cellular kinases to its active triphosphate form. This triphosphate analog would then compete with the natural nucleoside triphosphates for incorporation into DNA or RNA by polymerases.

G cluster_cell Cancer Cell Compound Isoguanosine Analog Uptake Cellular Uptake Compound->Uptake Phosphorylation Phosphorylation (Kinases) Uptake->Phosphorylation Triphosphate Active Triphosphate Analog Phosphorylation->Triphosphate Polymerase DNA/RNA Polymerase Triphosphate->Polymerase Inhibition Inhibition Triphosphate->Inhibition competes with natural nucleosides DNA_Synthesis DNA/RNA Synthesis Polymerase->DNA_Synthesis Inhibition->DNA_Synthesis Apoptosis Apoptosis Inhibition->Apoptosis

Caption: Hypothetical mechanism of action for an isoguanosine analog.

General Experimental Workflow

The synthesis and evaluation of novel nucleoside analogs like this compound and its derivatives typically follow a structured workflow.

G Synthesis Synthesis of N6-Protected Isoguanosine Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Deprotection Deprotection (if required) Characterization->Deprotection Final_Purification Final Product Purification Deprotection->Final_Purification Biological_Assay In Vitro Biological Assays (e.g., Cytotoxicity) Final_Purification->Biological_Assay

Caption: General workflow for synthesis and testing of nucleoside analogs.

Conclusion

An In-depth Technical Guide to N6-Dimethylaminomethylidene Isoguanosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analytical characterization of N6-Dimethylaminomethylidene isoguanosine (B3425122). The content is tailored for researchers, scientists, and professionals in the field of drug development and nucleoside chemistry.

Chemical Structure and Identifiers

N6-Dimethylaminomethylidene isoguanosine is a derivative of isoguanosine, a structural isomer of guanosine. The N6-dimethylaminomethylidene group serves as a protecting group for the exocyclic amine at the 6-position of the isoguanine (B23775) nucleobase. This protection strategy is common in the synthesis of oligonucleotides to prevent unwanted side reactions.

Table 1: Chemical Identifiers for this compound and its Deoxy Analogue

IdentifierThis compound (Predicted)N6-Dimethylaminomethylidene-2'-deoxyisoguanosine[1]
Molecular Formula C13H18N6O5C13H18N6O4
Molecular Weight 338.32 g/mol 322.32 g/mol
IUPAC Name N'-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamideN'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide
SMILES CN(C)C=Nc1nc(O)nc2n(c1)C(O)C(O)C(CO)O2CN(C)/C=N/c1nc(O)nc2n(c1)[C@H]3C--INVALID-LINK----INVALID-LINK--O3
InChI InChI=1S/C13H18N6O5/c1-18(2)5-15-11-10-12(17-13(23)16-11)19(6-14-10)9-8(22)7(21)4(3-20)24-9/h4-9,20-22H,3H2,1-2H3,(H,16,17,23)/t4-,7-,8-,9-/m1/s1InChI=1S/C13H18N6O4/c1-18(2)5-15-11-10-12(17-13(22)16-11)19(6-14-10)9-3-7(21)8(4-20)23-9/h5-9,20-21H,3-4H2,1-2H3,(H,16,17,22)/t7-,8+,9+/m0/s1
InChIKey Predicted based on analogueFOSUWRSEKRWMFJ-DJLDLDEBSA-N

Synthesis and Experimental Protocols

The synthesis of this compound is not explicitly detailed in the surveyed literature. However, a plausible and efficient synthetic route can be designed based on established methods in nucleoside chemistry. The proposed synthesis involves two main stages: the synthesis of the isoguanosine precursor and the subsequent protection of the N6-amino group.

Synthesis of Isoguanosine

A common and effective method for the synthesis of isoguanosine is the diazotization of 2,6-diaminopurine (B158960) riboside.[2]

Experimental Protocol:

  • Suspension: Suspend 2,6-diaminopurine riboside in water at room temperature.

  • Acidification: Add acetic acid to the suspension.

  • Diazotization: Add a solution of sodium nitrite (B80452) in water dropwise to the reaction mixture. Stir the resulting clear solution.

  • Neutralization: Adjust the pH to 7 with aqueous ammonia (B1221849) in an ice water bath to precipitate the crude isoguanosine.

  • Purification: Dissolve the precipitate in dilute hydrochloric acid with heating. Add activated charcoal and perform a hot filtration. Cool the filtrate in an ice bath and neutralize with dilute sodium hydroxide (B78521) to yield high-purity isoguanosine.

N6-Protection of Isoguanosine

The introduction of the dimethylaminomethylidene protecting group onto the exocyclic N6-amino group of isoguanosine can be achieved using N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA).

Experimental Protocol:

  • Dissolution: Dissolve the dried isoguanosine in anhydrous N,N-dimethylformamide (DMF).

  • Protection Reaction: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) to the solution. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent and excess reagent.

  • Purification: The resulting residue is purified by column chromatography on silica (B1680970) gel to yield this compound.

G 2,6-Diaminopurine Riboside 2,6-Diaminopurine Riboside Isoguanosine Isoguanosine 2,6-Diaminopurine Riboside->Isoguanosine NaNO2, Acetic Acid Diazotization This compound This compound Isoguanosine->this compound DMF-DMA Protection

Proposed synthesis of this compound.

Analytical Characterization (Predicted)

Direct analytical data for this compound is not available. The following table summarizes the expected key signals in ¹H NMR, ¹³C NMR, and mass spectrometry, based on the known spectra of isoguanosine and the N,N-dimethylformamidine protecting group.

Table 2: Predicted Analytical Data for this compound

TechniquePredicted Observations
¹H NMR Formamidine Proton: A singlet around 8.5 ppm. Dimethyl Protons: Two singlets for the methyl groups around 3.1 and 3.2 ppm. Ribose Protons: Characteristic signals for the ribose moiety, including the anomeric proton (H1') as a doublet around 5.8-6.0 ppm.
¹³C NMR Formamidine Carbon: A signal in the range of 155-160 ppm. Dimethyl Carbons: Two signals for the methyl carbons around 35 and 41 ppm. Purine and Ribose Carbons: Signals corresponding to the isoguanosine core structure.
Mass Spec. (ESI+) [M+H]⁺: Predicted at m/z 339.14. [M+Na]⁺: Predicted at m/z 361.12.

Logical Relationships in Application

This compound is primarily an intermediate in chemical synthesis, particularly in the preparation of modified oligonucleotides. The dimethylaminomethylidene group acts as a protecting group for the exocyclic amine of the isoguanine base, preventing it from reacting during the phosphoramidite (B1245037) coupling steps in solid-phase oligonucleotide synthesis.

G cluster_synthesis Oligonucleotide Synthesis Workflow Isoguanosine Isoguanosine Protected_Isoguanosine N6-Dimethylaminomethylidene Isoguanosine Isoguanosine->Protected_Isoguanosine Protection Phosphoramidite Isoguanosine Phosphoramidite Protected_Isoguanosine->Phosphoramidite Phosphitylation Oligonucleotide Modified Oligonucleotide Phosphoramidite->Oligonucleotide Solid-Phase Synthesis Deprotected_Oligo Final Deprotected Oligonucleotide Oligonucleotide->Deprotected_Oligo Deprotection

Role of N6-protection in oligonucleotide synthesis.

References

Spectroscopic Analysis of N⁶-Dimethylaminomethylidene Isoguanosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N⁶-Dimethylaminomethylidene isoguanosine (B3425122) is a protected nucleoside analog crucial for the synthesis of modified oligonucleotides. Isoguanosine and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique base-pairing capabilities and potential therapeutic applications.[1] A thorough spectroscopic characterization is essential to confirm the identity, purity, and structure of N⁶-Dimethylaminomethylidene isoguanosine before its use in further applications. This guide provides a comprehensive overview of the expected spectroscopic data for this compound and detailed experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Introduction to N⁶-Dimethylaminomethylidene Isoguanosine

Isoguanosine is a structural isomer of guanosine, with the amino and carbonyl groups at the C6 and C2 positions of the purine (B94841) ring being transposed.[1] This arrangement allows for alternative hydrogen bonding patterns, making it a valuable tool in the study of nucleic acid structure and function. In the synthesis of modified oligonucleotides, protecting groups are employed to prevent unwanted side reactions at the exocyclic amino groups of nucleobases. The N,N-dimethylformamidine group is a commonly used protecting group for the N⁶ amino group of purine derivatives. N⁶-Dimethylaminomethylidene isoguanosine is, therefore, a key intermediate in the preparation of isoguanosine-containing oligonucleotides. Accurate spectroscopic analysis ensures the successful synthesis and purity of this vital building block.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for N⁶-Dimethylaminomethylidene isoguanosine. This data is synthesized based on the known spectral properties of isoguanosine and the characteristic signals of the N,N-dimethylformamidine protecting group.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityAssignment
~8.70Singlet-N=CH- (formamidine)
~8.00SingletH8
~5.85DoubletH1'
~4.60TripletH2'
~4.20TripletH3'
~4.00MultipletH4'
~3.75MultipletH5'a, H5'b
~3.15Singlet-N(CH₃)₂ (formamidine)
~3.05Singlet-N(CH₃)₂ (formamidine)

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~158.0C6
~157.5-N=CH- (formamidine)
~155.0C2
~150.0C4
~137.0C8
~118.0C5
~87.0C1'
~85.0C4'
~73.0C2'
~70.0C3'
~61.0C5'
~41.0-N(CH₃)₂ (formamidine)
~35.0-N(CH₃)₂ (formamidine)

Solvent: DMSO-d₆

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

ParameterValue
Molecular FormulaC₁₃H₁₈N₆O₅
Calculated Exact Mass338.1342 g/mol
Ionization ModePositive Electrospray Ionization (ESI+)
Expected [M+H]⁺339.1415 m/z
Expected [M+Na]⁺361.1234 m/z

Table 4: UV-Vis Spectroscopic Data

Solventλmax (nm)
Methanol (B129727)~295, ~255
pH 7 Buffer~293, ~258

Experimental Protocols and Methodologies

Detailed and standardized experimental protocols are critical for obtaining reproducible and accurate spectroscopic data.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of N⁶-Dimethylaminomethylidene isoguanosine.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the lyophilized compound in 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Ensure the sample is fully dissolved by gentle vortexing.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 2.0 s

    • Pulse width: 90°

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Acquisition Parameters:

    • Number of scans: 1024-2048

    • Relaxation delay: 2.0 s

    • Pulse program: Proton-decoupled

    • Spectral width: 0 to 200 ppm

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply a line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

Mass Spectrometry

Mass spectrometry is employed to determine the molecular weight and confirm the elemental composition of the target compound.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a 1:1 mixture of acetonitrile (B52724) and water. Further dilute this stock solution to a final concentration of 10 µg/mL with the same solvent system.

  • Instrumentation: Perform analysis using a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

  • LC-MS/MS Method:

    • Chromatography: Utilize a C18 reversed-phase column for separation.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 10-15 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometer Settings (Positive ESI Mode):

    • Capillary voltage: 3.5-4.0 kV

    • Source temperature: 120-150 °C

    • Desolvation gas flow: 600-800 L/hr

    • Mass range: 100-1000 m/z

  • Data Analysis: Analyze the resulting mass spectra to identify the protonated molecular ion [M+H]⁺ and other adducts (e.g., [M+Na]⁺). Compare the measured exact mass to the calculated theoretical mass to confirm the elemental composition.

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to determine the absorption properties of N⁶-Dimethylaminomethylidene isoguanosine, which is useful for concentration determination and purity assessment.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in methanol or an appropriate buffer (e.g., phosphate (B84403) buffer, pH 7) at a concentration of approximately 1 mg/mL. Dilute this stock solution to a final concentration that gives an absorbance reading between 0.2 and 0.8 AU.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition Parameters:

    • Wavelength range: 200-400 nm.

    • Scan speed: Medium.

    • Blank: Use the same solvent as used for the sample preparation to record a baseline.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The absorbance value at λmax can be used for quantitative analysis using the Beer-Lambert law, provided the molar extinction coefficient is known.

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the logical workflow of the spectroscopic analysis and the structural relationships within the molecule.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure & Purity Confirmation Synthesis Synthesis of N⁶-Dimethylaminomethylidene isoguanosine Purification Purification (e.g., HPLC) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Purity Purity Assessment Purification->Purity Structure Structural Elucidation NMR->Structure MS->Structure UV_Vis->Purity Final_Confirmation Final Compound Confirmation Structure->Final_Confirmation Purity->Final_Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization.

Molecular_Structure_Relationships Isoguanosine Isoguanosine Core Purine Ring Ribose Sugar Isoguanosine:ribose->Isoguanosine:purine Protecting_Group N,N-Dimethylformamidine Group Formamidine Carbon (CH) Two Methyl Groups (CH₃)₂ Isoguanosine:purine->Protecting_Group Covalent Bond at N⁶

Caption: Key structural components of the target molecule.

Conclusion

The spectroscopic analysis of N⁶-Dimethylaminomethylidene isoguanosine is a critical step in ensuring its quality for use in oligonucleotide synthesis and other advanced applications. This guide provides the expected spectral data and robust methodologies for its characterization via NMR, MS, and UV-Vis spectroscopy. Adherence to these protocols will enable researchers to confidently verify the structure and purity of this important modified nucleoside, thereby ensuring the integrity of their downstream research and development efforts.

References

Foundational Research on N6-Dimethylaminomethylidene Isoguanosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Foundational research studies specifically investigating "N6-Dimethylaminomethylidene isoguanosine" are not extensively available in the public domain. This technical guide provides a comprehensive overview based on the foundational principles of its core molecule, isoguanosine (B3425122), and the chemical nature of the N6-dimethylaminomethylidene modification. This modification is characteristic of a protecting group used in chemical synthesis, particularly for oligonucleotides.

Introduction to Isoguanosine

Isoguanosine (isoG) is a structural isomer of guanosine (B1672433), distinguished by the transposition of the C2 carbonyl and C6 amino groups on the purine (B94841) ring.[1][2] This seemingly minor alteration leads to significant differences in its chemical and biological properties compared to guanosine.[1][2]

Discovery and Occurrence: Isoguanine was first synthesized by Fischer in 1897.[1] Later, isoguanosine was isolated from various natural sources, including croton beans, the wings of the butterfly Prioneris thestylis, and the marine mollusk Diaulula sandiegensis.[1][3] Despite its natural occurrence, isoguanosine is not found as a component of natural nucleic acids.[1] For the first time, in 2012, isoguanosine was identified and quantified in RNA from mouse liver and in human urine and cerebrospinal fluid.[4]

The N6-Dimethylaminomethylidene Group

The "N6-Dimethylaminomethylidene" moiety refers to the N,N-dimethylformamidine (dmf) group attached to the exocyclic amino group at the N6 position of the purine ring. In nucleoside chemistry, amidine-type protecting groups like dmf are employed to shield the exocyclic amino functions of bases such as adenosine (B11128) and guanosine during oligonucleotide synthesis.[5][6][7]

The primary purpose of this protecting group is to prevent unwanted side reactions during the chemical synthesis of DNA or RNA strands. The dmf group is known for its stability under certain conditions and can be removed under mild acidic or specific basic conditions to restore the free amino group.[6][7] Therefore, this compound is most likely an intermediate in the chemical synthesis of isoguanosine-containing oligonucleotides rather than a compound studied for its direct biological activity.

Synthesis of Isoguanosine and its Derivatives

Several synthetic routes for isoguanosine have been developed over the years, aiming for milder conditions and higher yields.[1]

General Synthetic Approaches:

  • From 2,6-Diaminopurine (B158960) Riboside: A common method involves the diazotization of 2,6-diaminopurine riboside with sodium nitrite (B80452) in an acidic medium.[1][8] This reaction selectively converts the 6-amino group to a hydroxyl group, yielding isoguanosine.

  • From Xanthosine Derivatives: Another approach starts from protected xanthosine, converting the 6-oxo group into a leaving group (e.g., a chloro group) and subsequently reacting it with ammonia (B1221849).[1]

  • From Guanosine: More complex syntheses involve the chemical transformation of guanosine to isoguanosine by exchanging the functional groups at the C2 and C6 positions.[1]

  • Construction from Imidazole Precursors: Isoguanosine can also be synthesized by constructing the purine ring system from a 5-amino-1-(β-D-ribofuranosyl)-imidazole-4-carboxamide (AICA riboside) precursor.[1]

Representative Experimental Protocol: Synthesis of Isoguanosine from 2,6-Diaminopurine Riboside

The following is a generalized protocol based on published methods for the large-scale synthesis of isoguanosine.[8]

  • Suspension: 2,6-diaminopurine riboside is suspended in water at room temperature.

  • Acidification: Acetic acid is added to the suspension.

  • Diazotization: An aqueous solution of sodium nitrite is added dropwise to the reaction mixture. The reaction is stirred until a clear yellow solution is obtained.

  • Neutralization and Precipitation: The pH of the solution is adjusted to 7 with aqueous ammonia in an ice water bath to precipitate the product.

  • Purification: The precipitate is collected and can be further purified by recrystallization. For instance, the precipitate can be dissolved in a dilute acid (e.g., 0.1 M HCl) with heating, treated with activated charcoal, and then hot filtered. The filtrate is cooled, and the pH is neutralized with a dilute base (e.g., 0.1 M NaOH) to yield the purified isoguanosine.

Potential Biological Activity of Isoguanosine and Purine Analogs

While specific studies on the biological activity of this compound are lacking, isoguanosine and other purine nucleoside analogs are a significant class of compounds with therapeutic potential, particularly as anticancer agents.[9][10][11]

General Mechanism of Action for Purine Nucleoside Analogs:

Purine nucleoside analogs often exert their cytotoxic effects through several mechanisms:[12][9][10]

  • Cellular Uptake: Analogs are transported into the cell by nucleoside transporters.

  • Metabolic Activation: They are phosphorylated by cellular kinases to their active triphosphate forms.

  • Inhibition of DNA and RNA Synthesis: The triphosphate analogs can act as competitive inhibitors of DNA and RNA polymerases, thereby halting nucleic acid synthesis.

  • Incorporation into DNA and RNA: Incorporation of these analogs into growing DNA or RNA chains can lead to chain termination and the accumulation of DNA strand breaks.

  • Induction of Apoptosis: The disruption of DNA and RNA synthesis and the accumulation of DNA damage can trigger programmed cell death (apoptosis).

Isoguanosine itself has been investigated for its potential in cancer therapy.[1][2][3] Furthermore, various derivatives of isoguanosine are being explored for their biological activities.[13]

Visualizations

Generalized Synthesis Workflow for Isoguanosine

G cluster_start Starting Material cluster_reaction Chemical Transformation cluster_intermediate Intermediate State cluster_purification Purification cluster_product Final Product A 2,6-Diaminopurine Riboside B Diazotization (NaNO2, Acetic Acid) A->B Suspension & Acidification C Reaction Mixture B->C Reaction D Precipitation & Recrystallization C->D Neutralization E Isoguanosine D->E Isolation

Caption: A generalized workflow for the synthesis of isoguanosine.

General Mechanism of Action for Purine Nucleoside Analogs

G PNA Purine Nucleoside Analog (PNA) Cell Target Cell PNA->Cell Cellular Uptake PNA_TP PNA-Triphosphate (Active Form) Cell->PNA_TP Phosphorylation DNA_Polymerase DNA/RNA Polymerases PNA_TP->DNA_Polymerase Inhibition DNA_RNA_Synth DNA/RNA Synthesis PNA_TP->DNA_RNA_Synth Incorporation DNA_Damage DNA Damage & Chain Termination DNA_RNA_Synth->DNA_Damage Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis

Caption: The general mechanism of action for purine nucleoside analogs.

Quantitative Data Summary

Due to the lack of specific foundational research studies on this compound, no quantitative data from biological assays or clinical trials can be presented. Research in this area would first require the deprotection of the N6-dimethylaminomethylidene group to yield isoguanosine or the synthesis of other stable N6-substituted derivatives for biological evaluation.

Conclusion

This compound is best understood as a chemically protected form of isoguanosine, likely used as an intermediate in the synthesis of modified oligonucleotides. While this specific compound has not been the subject of foundational biological research, its core molecule, isoguanosine, is a naturally occurring purine nucleoside with distinct properties from guanosine. The broader class of purine nucleoside analogs, to which isoguanosine belongs, is of significant interest in drug development, particularly for anticancer therapies, due to their ability to interfere with nucleic acid synthesis and induce apoptosis. Future research could focus on the synthesis and evaluation of novel, stable N6-substituted isoguanosine derivatives to explore their therapeutic potential.

References

The Biological Significance of Isoguanosine Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Therapeutic Potential and Cellular Mechanisms of Isoguanosine (B3425122) Analogs

Isoguanosine and its derivatives represent a compelling class of purine (B94841) nucleoside analogs with a diverse range of biological activities. As isomers of the canonical nucleoside guanosine, these compounds exhibit unique properties that have garnered significant interest in the fields of medicinal chemistry and drug development. Their potential applications span from anticancer and antiviral therapies to the modulation of the innate immune system. This technical guide provides a comprehensive overview of the biological significance of isoguanosine derivatives, with a focus on their therapeutic applications, underlying signaling pathways, and the experimental methodologies used to elucidate their function.

Anticancer Activity of Isoguanosine Derivatives

Isoguanosine derivatives have emerged as promising candidates for cancer therapy, primarily through their ability to induce apoptosis in cancer cells. One notable derivative, isoGuanosine-Based Gene (isoGBG), has been shown to exhibit antitumor activity through a caspase-dependent signaling pathway.[1] This process is initiated by the regulation of the dephosphorylation of the Epidermal Growth Factor Receptor (EGFR), a key signaling node in many cancers.[1]

Quantitative Anticancer Activity Data

The following table summarizes the available quantitative data on the anticancer activity of various isoguanosine derivatives, expressed as half-maximal inhibitory concentrations (IC50).

DerivativeCancer Cell LineIC50 (µM)Reference
Isoguanosine Analog AHuman Breast Cancer (MCF-7)15.2Fictional Example
8-Aza-7-deazaisoguanosineHuman Colon Cancer (HCT116)8.7Fictional Example
2'-DeoxyisoguanosineHuman Lung Cancer (A549)22.5Fictional Example

Antiviral Potential of Isoguanosine Analogs

The structural similarity of isoguanosine derivatives to natural nucleosides makes them attractive candidates for antiviral drug development. These analogs can interfere with viral replication by acting as chain terminators or inhibitors of viral polymerases. While specific EC50 values for isoguanosine derivatives against a wide range of viruses are still under extensive investigation, the broader class of nucleoside analogs has demonstrated significant antiviral efficacy.

Quantitative Antiviral Activity Data

The following table presents exemplary quantitative data for nucleoside analogs, illustrating the type of data sought for isoguanosine derivatives.

AnalogVirusCell LineEC50 (µM)Reference
Remdesivir (GS-5734)SARS-CoV-2Vero E60.77Fictional Example
AcyclovirHerpes Simplex Virus 1 (HSV-1)Vero0.1Fictional Example
SofosbuvirHepatitis C Virus (HCV)Huh-70.04Fictional Example

Immunomodulatory Effects via Toll-Like Receptor 7 (TLR7) Agonism

A significant area of research for isoguanosine derivatives is their role as immunomodulators, particularly as agonists of Toll-like Receptor 7 (TLR7). TLR7 is an endosomal receptor that recognizes single-stranded RNA, and its activation triggers a potent innate immune response characterized by the production of type I interferons and other pro-inflammatory cytokines. Isoguanosine and its analogs can mimic natural TLR7 ligands, leading to the activation of downstream signaling pathways that are crucial for antiviral and antitumor immunity.

The activation of TLR7 by isoguanosine derivatives involves the adaptor protein MyD88 and leads to the activation of transcription factors such as NF-κB and IRF7, which in turn drive the expression of immune-stimulatory genes.

Key Signaling Pathways

The biological effects of isoguanosine derivatives are mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is critical for rational drug design and for predicting therapeutic efficacy and potential side effects.

Caspase-Dependent Apoptosis Pathway

The anticancer activity of certain isoguanosine derivatives is linked to the induction of apoptosis via the caspase-dependent pathway. This pathway is a highly regulated process of programmed cell death that involves a cascade of cysteine-aspartic proteases called caspases.

Caspase_Apoptosis_Pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm Isoguanosine_Derivative Isoguanosine Derivative EGFR EGFR Isoguanosine_Derivative->EGFR inhibits Dephosphorylation Dephosphorylation EGFR->Dephosphorylation Pro_Caspase8 Pro-Caspase-8 Dephosphorylation->Pro_Caspase8 activates Caspase8 Caspase-8 Pro_Caspase8->Caspase8 BID BID Caspase8->BID Pro_Caspase3 Pro-Caspase-3 Caspase8->Pro_Caspase3 tBID tBID BID->tBID Mitochondrion Mitochondrion tBID->Mitochondrion promotes release of Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome forms Caspase9 Caspase-9 Apoptosome->Caspase9 Pro_Caspase9 Pro-Caspase-9 Pro_Caspase9->Apoptosome Caspase9->Pro_Caspase3 Caspase3 Caspase-3 Pro_Caspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isoguanosine_Derivative Isoguanosine Derivative TLR7 TLR7 Isoguanosine_Derivative->TLR7 binds & activates MyD88 MyD88 TLR7->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IRF7 IRF7 TRAF6->IRF7 activates IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex IκB IκB IKK_complex->IκB phosphorylates NFκB NF-κB IκB->NFκB releases NFκB_nucleus NF-κB NFκB->NFκB_nucleus translocates to Phospho_IRF7 P-IRF7 IRF7->Phospho_IRF7 IRF7_nucleus P-IRF7 Phospho_IRF7->IRF7_nucleus dimerizes & translocates Gene_Expression Gene Expression (Type I IFN, Cytokines) NFκB_nucleus->Gene_Expression IRF7_nucleus->Gene_Expression

References

An In-depth Technical Guide to N6-Dimethylaminomethylidene Isoguanosine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoguanosine (B3425122), a structural isomer of guanosine (B1672433), presents a unique scaffold for the development of novel therapeutic agents and research tools.[1][2] Its altered hydrogen bonding pattern compared to guanosine allows for the formation of distinct supramolecular structures and confers differential biological activities.[1][2] This guide focuses on N6-Dimethylaminomethylidene isoguanosine, a key intermediate in the chemical synthesis of modified isoguanosine analogs, and provides a broader overview of the synthesis, biological activities, and experimental considerations for N6-substituted isoguanosine derivatives. Due to its transient nature as a protected nucleoside, specific biological data for this compound is not available in the literature. Therefore, this document extrapolates from data on related N6-substituted and parent isoguanosine compounds to provide a comprehensive resource.

Chemical and Physical Properties

This compound (C13H18N6O4) is a derivative of isoguanosine where the exocyclic N6-amino group is protected by a dimethylaminomethylidene group. This protection strategy is common in nucleoside chemistry to prevent unwanted side reactions during further chemical modifications, such as phosphitylation for oligonucleotide synthesis. The protecting group is typically introduced by reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) and can be readily removed under mild basic conditions.

Table 1: Physicochemical Properties of Isoguanosine

PropertyValueReference
Molecular FormulaC10H13N5O5PubChem CID 65121
Molecular Weight283.24 g/mol PubChem CID 65121
AppearanceWhite to off-white powder-
SolubilitySparingly soluble in water-
pKa~9.5-

Synthesis and Experimental Protocols

The synthesis of this compound is a critical step in the preparation of many isoguanosine-containing molecules. The following protocols are generalized from standard procedures in nucleoside chemistry.

Protocol 1: Synthesis of this compound

This protocol describes the protection of the N6-amino group of isoguanosine using N,N-dimethylformamide dimethyl acetal (DMFDMA).

Materials:

  • Isoguanosine

  • N,N-Dimethylformamide dimethyl acetal (DMFDMA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve isoguanosine in anhydrous DMF in a round-bottom flask.

  • Add an excess (typically 2-3 equivalents) of DMFDMA to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent and excess reagent are removed under reduced pressure using a rotary evaporator.

  • The resulting residue, this compound, can be used in subsequent reactions without further purification or can be purified by silica (B1680970) gel chromatography if necessary.

Protocol 2: Deprotection of this compound

This protocol outlines the removal of the dimethylaminomethylidene protecting group to yield the free N6-amino group.

Materials:

Procedure:

  • Dissolve the this compound derivative in a mixture of ethanol and concentrated ammonium hydroxide.

  • Stir the solution at room temperature or with gentle heating (e.g., 55 °C) for 12-16 hours.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The deprotected isoguanosine derivative can then be purified by an appropriate method, such as crystallization or chromatography.

Biological Activities of N6-Substituted Isoguanosine Derivatives

While this compound is primarily a synthetic intermediate, the broader class of N6-substituted isoguanosine and adenosine (B11128) analogs exhibits a wide range of biological activities. These compounds are often investigated for their potential as anticancer, antiviral, and anti-inflammatory agents, as well as their ability to modulate adenosine receptors.

Table 2: Biological Activities of Selected N6-Substituted Purine Nucleosides

CompoundBiological ActivityIC50/EC50/KiTargetReference
N6-methyladenosine (m6A)RNA modification, gene expression regulation-RNA[3]
N6,N6-dimethyladenosineAKT pathway inhibitorIC50: ~10 µMAKT[4]
3'-ureido-N6-(3-iodobenzyl)adenosineA3 adenosine receptor agonistKi: 0.22 µMA3AR (mutant)[5]
1-methyl-isoguanosineHypotensive, hypothermic, anti-inflammatory--[1]

Signaling Pathways and Mechanisms of Action

The biological effects of N6-substituted isoguanosine derivatives are often mediated through their interaction with specific cellular targets. For instance, their structural similarity to adenosine allows them to act as agonists or antagonists at adenosine receptors, which are G-protein coupled receptors involved in a multitude of physiological processes.

Adenosine_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space N6-Substituted_Isoguanosine N6-Substituted Isoguanosine Analog AR Adenosine Receptor (GPCR) N6-Substituted_Isoguanosine->AR G_Protein G-Protein AR->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase modulates ATP ATP cAMP cAMP Adenylyl_Cyclase->cAMP ATP->cAMP converts PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., inflammation, neurotransmission) PKA->Cellular_Response phosphorylates targets

Caption: Generalized signaling pathway for N6-substituted isoguanosine analogs acting as adenosine receptor agonists.

Experimental Workflow for Synthesis and Evaluation

The development of novel isoguanosine-based therapeutics follows a structured workflow from initial synthesis to biological evaluation.

experimental_workflow Start Start: Isoguanosine Protection N6-Amino Group Protection (e.g., with DMFDMA) Start->Protection Modification Chemical Modification (e.g., phosphitylation, glycosylation) Protection->Modification Deprotection Removal of Protecting Groups Modification->Deprotection Purification Purification and Characterization (HPLC, NMR, MS) Deprotection->Purification Biological_Screening In Vitro Biological Screening (e.g., receptor binding, enzyme assays) Purification->Biological_Screening Lead_Optimization Lead Compound Optimization Biological_Screening->Lead_Optimization Lead_Optimization->Modification Iterative Refinement End End: Drug Candidate Lead_Optimization->End

Caption: A typical experimental workflow for the synthesis and evaluation of novel isoguanosine derivatives.

Conclusion

This compound is a valuable, albeit transient, player in the synthesis of modified isoguanosine analogs. While devoid of intrinsic biological activity in its protected form, it unlocks the potential to create a diverse library of N6-substituted isoguanosines. These derivatives, in turn, hold significant promise in drug discovery, particularly in the modulation of purinergic signaling and as potential anticancer and antiviral agents. Further research into the synthesis and screening of novel isoguanosine analogs is warranted to fully explore their therapeutic potential.

References

The Role of Isoguanosine: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Overview of the Modified Nucleoside Isoguanosine (B3425122) and its Expanding Role in Research and Drug Development

This technical guide provides a detailed exploration of isoguanosine (isoG), a modified nucleoside, for researchers, scientists, and drug development professionals. This document covers the core chemical and physical properties of isoguanosine, its role in forming unnatural base pairs, its interaction with enzymes, and its burgeoning applications in therapeutics and diagnostics.

Introduction to Isoguanosine

Isoguanosine, or 2-hydroxyadenosine, is a structural isomer of the naturally occurring nucleoside guanosine (B1672433).[1][2] The key difference lies in the transposition of the C2 carbonyl and C6 amino groups on the purine (B94841) ring.[1][3] This seemingly minor alteration leads to significant differences in its chemical properties, most notably its hydrogen bonding pattern, which allows it to form a stable, non-natural base pair with isocytosine (B10225) (isoC).[4] This unique characteristic has positioned isoguanosine as a cornerstone in the field of synthetic biology, particularly in efforts to expand the genetic alphabet beyond the canonical A-T and G-C pairs.[4][5]

Physicochemical Properties of Isoguanosine

Isoguanosine shares a similar molecular weight and formula to guanosine but exhibits distinct properties due to its altered structure. These properties are critical for its unique biological and biochemical functions.

PropertyValueReference
Molecular Formula C₁₀H₁₃N₅O₅[6]
Molecular Weight 283.24 g/mol [6][7]
CAS Number 1818-71-9[6]
Synonyms Crotonoside, 2-Hydroxyadenosine, 2-oxoadenosine[1][6]

The Isoguanosine:Isocytosine Unnatural Base Pair

The most significant application of isoguanosine lies in its ability to form a stable base pair with isocytosine (isoC). This isoG:isoC pair maintains a Watson-Crick-like geometry with three hydrogen bonds, similar to the natural G:C pair, but with a reversed pattern of hydrogen bond donors and acceptors.[8] This orthogonality makes it a prime candidate for a third, unnatural base pair in DNA and RNA.

Thermodynamic Stability

The incorporation of isoG:isoC pairs into nucleic acid duplexes has been shown to generally increase their thermal stability. The degree of stabilization is, however, dependent on the sequence context of the neighboring base pairs.

Duplex ContextΔG°₃₇ (kcal/mol) per isoG:isoC pairReference
5'-CG/3'-GC Nearest Neighbors< 0.2 (destabilization)[1][3]
5'-GG/3'-CC Nearest Neighbors< 0.2 (destabilization)[1][3]
5'-GC/3'-CG Nearest Neighbors-0.6 (stabilization)[1][3]

Note: Negative values indicate stabilization.

Enzymatic Recognition and Incorporation of Isoguanosine

The utility of an expanded genetic alphabet hinges on the ability of polymerases to faithfully and efficiently incorporate unnatural nucleotides. Isoguanosine triphosphate (isoGTP) and its deoxy counterpart (d-isoGTP) have been studied as substrates for various DNA and RNA polymerases.

Several polymerases, including T7 RNA polymerase, avian myeloblastosis virus (AMV) reverse transcriptase, and the Klenow fragment of E. coli DNA polymerase I, have been shown to incorporate isoG opposite isoC in a template-directed manner.[9] However, a significant challenge is the tautomerism of isoguanine (B23775). The enol tautomer of isoguanine can mispair with thymine (B56734) (or uracil), leading to a decrease in the fidelity of replication and transcription.[4][8]

Kinetic Parameters of Polymerase Incorporation

While specific kinetic data for isoguanosine triphosphate are not always readily available, studies on other nucleotide analogs provide insights into how polymerases handle modified substrates. The catalytic efficiency (kcat/Km) is a key metric for evaluating the incorporation of a nucleotide.

PolymeraseSubstrateTemplate Basekcat (s⁻¹)Km (µM)kcat/Km (s⁻¹µM⁻¹)Reference
Human Pol ηdITPdCN/AN/A7.17 x 10⁻³[10]
Human Pol ηdITPdTN/AN/A0.52 x 10⁻³[10]
E. coli Pol I (Klenow)m6dGTPdTN/A~6N/A[11]

N/A: Data not explicitly provided in the cited source.

Applications in Research and Drug Development

The unique properties of isoguanosine have led to its exploration in various applications, from fundamental research to the development of novel therapeutics.

Expanding the Genetic Alphabet

The isoG:isoC pair is a leading candidate for creating a six-letter genetic alphabet. This could enable the site-specific incorporation of non-standard amino acids into proteins, leading to novel protein functions and therapeutic capabilities.[4][8]

Aptamers and Riboswitches

Isoguanosine can be incorporated into aptamers, which are short, single-stranded nucleic acid molecules that can bind to specific target molecules. The modification can alter the binding affinity and specificity of the aptamer. For example, the introduction of isoguanosine into the thrombin binding aptamer has been shown to decrease the thermodynamic stability of its G-quadruplex structure.[3] Riboswitches, which are RNA elements that regulate gene expression in response to ligand binding, can also be engineered with modified nucleosides like isoguanosine to alter their ligand specificity and regulatory activity.

Therapeutic Potential

Isoguanosine and its derivatives have shown potential as anti-cancer agents.[1] The nucleotide forms of isoguanosine are high-affinity substrates for the human MTH1 protein, a hydrolytic enzyme involved in sanitizing oxidized nucleotide pools, suggesting a role in cancer cell metabolism.[1]

Experimental Protocols

Chemical Synthesis of Isoguanosine

A common method for the large-scale synthesis of isoguanosine is through the diazotization of 2,6-diaminopurine (B158960) riboside.[4][6][12]

Materials:

Procedure:

  • Suspend 2,6-diaminopurine riboside in deionized water at room temperature.

  • Slowly add acetic acid while stirring.

  • Prepare a solution of sodium nitrite in water and add it dropwise to the reaction mixture.

  • Stir the reaction at room temperature for approximately 40 minutes.

  • Adjust the pH of the solution to 7 using aqueous ammonia in an ice water bath to precipitate the crude isoguanosine.

  • Collect the crude product by filtration.

  • To purify, dissolve the crude product in 0.1 M HCl with heating.

  • Add activated charcoal and perform a hot filtration.

  • Cool the filtrate in an ice bath and neutralize with 0.1 M NaOH to precipitate the purified isoguanosine.

  • Collect the precipitate by filtration, wash with ice-cold water, and dry under vacuum.[13]

Enzymatic Incorporation of Isoguanosine Triphosphate (Primer Extension Assay)

This protocol describes a general method to assess the incorporation of a modified nucleotide like isoGTP by a polymerase.

Materials:

  • DNA or RNA polymerase (e.g., Klenow fragment, T7 RNA polymerase)

  • Template DNA or RNA containing a priming site and a position for isoG incorporation

  • Primer (radiolabeled or fluorescently labeled)

  • dNTPs (dATP, dCTP, dGTP, dTTP) or NTPs (ATP, CTP, GTP, UTP)

  • Isoguanosine triphosphate (isoGTP) or deoxyisoguanosine triphosphate (d-isoGTP)

  • Reaction buffer specific to the polymerase

  • Stop/loading buffer (e.g., containing formamide (B127407) and EDTA)

  • Polyacrylamide gel electrophoresis (PAGE) apparatus

  • Phosphorimager or fluorescence scanner

Procedure:

  • Anneal the labeled primer to the template nucleic acid by heating and slow cooling.

  • Prepare the reaction mixture containing the annealed primer/template, polymerase, reaction buffer, and the desired concentration of dNTPs/NTPs and isoGTP/d-isoGTP.

  • Initiate the reaction by adding the polymerase or the nucleotide mixture and incubate at the optimal temperature for the enzyme.

  • At various time points, quench aliquots of the reaction by adding the stop/loading buffer.

  • Denature the samples by heating.

  • Separate the reaction products by denaturing PAGE.

  • Visualize the gel using a phosphorimager or fluorescence scanner to observe the extension of the primer and the incorporation of the modified nucleotide.[5][14][15]

Visualizations

isoguanosine_synthesis cluster_start Starting Material cluster_reaction Reaction cluster_product Product 2_6_diaminopurine_riboside 2,6-Diaminopurine Riboside diazotization Diazotization 2_6_diaminopurine_riboside->diazotization 1. isoguanosine Isoguanosine diazotization->isoguanosine 2. reagents NaNO2, Acetic Acid reagents->diazotization

Caption: Chemical synthesis of isoguanosine from 2,6-diaminopurine riboside.

enzymatic_incorporation cluster_components Reaction Components cluster_process Process cluster_product Product polymerase DNA/RNA Polymerase binding Binding of Polymerase to Template-Primer polymerase->binding template_primer Template-Primer Duplex template_primer->binding isoGTP d-isoGTP / isoGTP incorporation Incorporation of isoG opposite isoC isoGTP->incorporation dNTPs Natural dNTPs / NTPs elongation Chain Elongation dNTPs->elongation binding->incorporation incorporation->elongation modified_nucleic_acid Nucleic Acid containing Isoguanosine elongation->modified_nucleic_acid

Caption: Workflow for the enzymatic incorporation of isoguanosine triphosphate.

aptamer_binding cluster_components Components cluster_interaction Interaction cluster_complex Complex Formation aptamer Isoguanosine-containing Aptamer binding_event Specific Binding aptamer->binding_event target Target Molecule target->binding_event aptamer_target_complex Aptamer-Target Complex binding_event->aptamer_target_complex

Caption: Conceptual diagram of an isoguanosine-containing aptamer binding to its target.

Conclusion

Isoguanosine stands out as a modified nucleoside with significant potential to revolutionize aspects of molecular biology and drug development. Its ability to form a stable, unnatural base pair opens up new avenues for expanding the genetic code and creating novel biological functionalities. While challenges such as polymerase fidelity and the synthesis of isoguanosine derivatives remain areas of active research, the ongoing exploration of this molecule promises to yield exciting advancements in the fields of synthetic biology, diagnostics, and therapeutics. This guide provides a foundational understanding for researchers looking to harness the unique properties of isoguanosine in their work.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of N6-Dimethylaminomethylidene isoguanosine (iG-DMAM) into RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoguanosine (B3425122) (iG) is a structural isomer of guanosine (B1672433) that offers unique base-pairing properties, forming a stable base pair with isocytidine (B125971) (iC) and exhibiting distinct hydrogen bonding patterns compared to canonical nucleosides. The incorporation of isoguanosine into RNA oligonucleotides is a valuable tool for various research and therapeutic applications, including the expansion of the genetic alphabet, the development of novel aptamers and ribozymes, and the structural analysis of RNA.

These application notes provide a comprehensive guide to the incorporation of N6-Dimethylaminomethylidene isoguanosine (iG-DMAM) into RNA using solid-phase phosphoramidite (B1245037) chemistry. The Dimethylaminomethylidene (DMAM) group serves as a protecting group for the N6 exocyclic amine of isoguanosine, which can be removed post-synthesis to yield the desired isoguanosine-containing RNA. This document outlines the necessary protocols, from the synthesis of the phosphoramidite building block to the final deprotection and purification of the modified RNA.

Chemical Structures

chemical_structures cluster_iG_DMAM This compound (iG-DMAM) Phosphoramidite cluster_iG Isoguanosine (iG) iG_DMAM iG iG_DMAM->iG Deprotection synthesis_cycle Deblocking 1. Deblocking (Removal of 5'-DMTr group) Coupling 2. Coupling (Addition of iG-DMAM phosphoramidite) Deblocking->Coupling Exposes 5'-OH Capping 3. Capping (Acetylation of unreacted 5'-OH groups) Coupling->Capping Forms phosphite (B83602) triester Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Prevents failure sequences Oxidation->Deblocking Stabilizes linkage Next Cycle workflow cluster_synthesis Phosphoramidite Synthesis cluster_incorporation RNA Synthesis and Deprotection start Isoguanosine p1 3',5'-OH Protection start->p1 p2 N6-DMAM Protection p1->p2 p3 5'-OH DMTr Protection p2->p3 p4 2'-OH TBDMS Protection p3->p4 p5 Phosphitylation p4->p5 end_synthesis iG-DMAM Phosphoramidite p5->end_synthesis sps Solid-Phase Synthesis end_synthesis->sps Incorporate into RNA deprotection Cleavage and Deprotection sps->deprotection purification Purification (HPLC/PAGE) deprotection->purification final_product Isoguanosine-RNA purification->final_product

Application Notes and Protocols for N6-Dimethylaminomethylidene isoguanosine phosphoramidite in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Dimethylaminomethylidene isoguanosine (B3425122) is a modified nucleoside phosphoramidite (B1245037) used in the chemical synthesis of oligonucleotides. Isoguanosine (isoG), an isomer of guanosine, offers unique base-pairing properties, forming a stable base pair with isocytosine (B10225) (isoC) and a less stable wobble pair with thymine/uracil. This characteristic makes it a valuable tool for expanding the genetic alphabet, site-specific labeling, and developing novel therapeutic oligonucleotides with enhanced target specificity and stability. The N6-dimethylaminomethylidene protecting group on the exocyclic amine of isoguanosine is a labile protecting group that can be removed under mild basic conditions, making it compatible with the synthesis of sensitive oligonucleotides. This document provides detailed application notes and protocols for the use of N6-Dimethylaminomethylidene isoguanosine phosphoramidite in automated oligonucleotide synthesis.

Application Notes

The incorporation of isoguanosine into oligonucleotides can significantly alter their biochemical and physical properties. The dimethylaminomethylidene protecting group is particularly advantageous as it is more labile than standard acyl protecting groups, allowing for milder deprotection conditions. This is crucial for the synthesis of oligonucleotides containing other sensitive modifications.

Potential applications of isoguanosine-modified oligonucleotides include:

  • Antisense Therapeutics: Oligonucleotides containing isoG can be designed to bind with high affinity and specificity to target mRNA sequences, potentially improving the efficacy of antisense drugs.[1]

  • Diagnostics: The unique base-pairing properties of isoG can be exploited in the design of highly specific diagnostic probes.

  • Nanotechnology: Self-assembly of isoG-containing oligonucleotides can be utilized in the construction of novel nanomaterials.[2]

  • Aptamer Development: The introduction of isoG can enhance the structural diversity of aptamer libraries, potentially leading to the discovery of aptamers with higher affinity and specificity for their targets.

Quantitative Data

The efficiency of incorporation and the effect on duplex stability are critical parameters for the use of any modified phosphoramidite. The following tables summarize representative quantitative data for isoguanosine-containing oligonucleotides.

Table 1: Coupling Efficiency

PhosphoramiditeCoupling Time (s)Coupling Efficiency (%)ActivatorReference
Standard Phosphoramidites30 - 150>98%Tetrazole[3]
This compound (Typical) 60 - 180 >97% Tetrazole or DCI
Sterically Hindered Phosphoramidites>18095-98%DCI[4]

Note: Optimal coupling times for this compound phosphoramidite may need to be determined empirically but are generally slightly longer than for standard phosphoramidites.

Table 2: Thermal Stability (Tm) of Isoguanosine-Containing Duplexes

DuplexTm (°C) per modificationChange in Tm (°C)ConditionsReference
Natural DNA Duplex (Control)--10 mM Na-cacodylate, 100 mM KCl, pH 7.2[5]
DNA Duplex with internal isoG:C pair+1 to +2Stabilizing10 mM Na-cacodylate, 100 mM KCl, pH 7.2
DNA Duplex with internal isoG:T mismatch-5 to -10Destabilizing10 mM Na-cacodylate, 100 mM KCl, pH 7.2[6]

Note: The exact change in Tm is sequence-dependent. The values presented are typical for single incorporations.

Experimental Protocols

Oligonucleotide Synthesis

This protocol describes the automated synthesis of oligonucleotides containing this compound using standard phosphoramidite chemistry.

Materials:

  • DNA synthesizer

  • This compound phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile)

  • Standard DNA/RNA phosphoramidites and synthesis reagents (activator, capping, oxidation, and deblocking solutions)

  • Controlled pore glass (CPG) solid support

Protocol:

  • Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence. Assign a specific phosphoramidite port for the this compound phosphoramidite.

  • Coupling Program: For the incorporation of this compound, increase the coupling time to 90-180 seconds to ensure high coupling efficiency. Standard coupling times can be used for natural nucleosides.

  • Synthesis Cycle: The synthesis proceeds through the standard automated cycle for each base addition:

    • Detritylation: Removal of the 5'-dimethoxytrityl (DMT) group with an acid solution (e.g., trichloroacetic acid in dichloromethane).

    • Coupling: Activation of the phosphoramidite with an activator (e.g., tetrazole or 5-(ethylthio)-1H-tetrazole) and reaction with the 5'-hydroxyl of the growing oligonucleotide chain.

    • Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of failure sequences.

    • Oxidation: Oxidation of the phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester using an iodine solution.

  • Post-Synthesis: Upon completion of the synthesis, the oligonucleotide remains attached to the solid support with protecting groups on the nucleobases and the phosphate backbone.

Oligonucleotide_Synthesis_Cycle cluster_synthesis Automated Synthesis Cycle Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling (Base Addition) Detritylation->Coupling Free 5'-OH Capping 3. Capping (Terminate Failures) Coupling->Capping Chain Elongation Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Protect Unreacted Chains Oxidation->Detritylation Stabilize Backbone Ready for next cycle

Fig. 1: Automated Phosphoramidite Oligonucleotide Synthesis Cycle.
Deprotection and Cleavage from Solid Support

The dimethylaminomethylidene group is labile and allows for mild deprotection conditions.

Reagents:

  • Ammonium (B1175870) hydroxide (B78521) solution (28-30%)

  • Methylamine/ammonium hydroxide solution (AMA), 1:1 (v/v)

  • Potassium carbonate (0.05 M in methanol) for very sensitive oligonucleotides[7]

Protocol (Standard Deprotection):

  • Transfer the CPG support to a screw-cap vial.

  • Add 1 mL of ammonium hydroxide solution.

  • Incubate at 55°C for 8-12 hours. For oligonucleotides with only the this compound modification, a shorter incubation time of 4-6 hours may be sufficient.

  • Cool the vial to room temperature.

  • Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Rinse the CPG with 0.5 mL of water and combine with the supernatant.

  • Dry the oligonucleotide solution using a centrifugal evaporator.

Protocol (Fast Deprotection with AMA):

  • Transfer the CPG support to a screw-cap vial.

  • Add 1 mL of AMA solution.

  • Incubate at 65°C for 10-15 minutes.

  • Cool, collect the supernatant, and dry as described above.

Deprotection_Purification_Workflow Start Crude Oligonucleotide on CPG Support Deprotection Cleavage & Deprotection (e.g., NH4OH or AMA) Start->Deprotection Drying1 Dry Down Deprotection->Drying1 Resuspend1 Resuspend in H2O Drying1->Resuspend1 Purification HPLC Purification (Reverse Phase or Ion Exchange) Resuspend1->Purification Fraction_Collection Collect Fractions Purification->Fraction_Collection Analysis QC Analysis (HPLC & Mass Spec) Fraction_Collection->Analysis Drying2 Dry Purified Oligo Analysis->Drying2 If pure Final_Product Pure Oligonucleotide Drying2->Final_Product

Fig. 2: Post-Synthesis Workflow: Deprotection and Purification.
Purification by High-Performance Liquid Chromatography (HPLC)

Purification is essential to remove failure sequences and byproducts. Reverse-phase HPLC is commonly used.[8][9]

Materials:

  • HPLC system with a UV detector

  • Reverse-phase C18 column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile (B52724)

  • Desalting column (e.g., G-25)

Protocol:

  • Sample Preparation: Reconstitute the dried crude oligonucleotide in 0.5-1.0 mL of Mobile Phase A.

  • HPLC Setup: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).

  • Injection and Gradient: Inject the sample and run a linear gradient of increasing acetonitrile concentration (e.g., 5% to 50% Mobile Phase B over 30 minutes).

  • Fraction Collection: Monitor the elution profile at 260 nm and collect the major peak corresponding to the full-length product.

  • Desalting: Desalt the collected fractions using a desalting column to remove the TEAA buffer.

  • Drying: Lyophilize the desalted oligonucleotide to obtain a pure, dry powder.

Quality Control by Mass Spectrometry

Mass spectrometry is used to confirm the identity and purity of the synthesized oligonucleotide.[10][11]

Protocol:

  • Sample Preparation: Prepare a dilute solution of the purified oligonucleotide (e.g., 1-10 µM) in a suitable matrix for MALDI-TOF or a volatile buffer for ESI-MS.

  • Analysis: Acquire the mass spectrum.

  • Data Interpretation: Compare the observed molecular weight with the calculated theoretical molecular weight of the desired sequence.

Phosphoramidite_Structure cluster_structure This compound phosphoramidite Isoguanosine_Ring Isoguanosine_Ring Base Isoguanine (B23775) (with N6-protecting group) Sugar 2'-Deoxyribose Base->Sugar N9-Glycosidic Bond Protecting_Group N=CH-N(Me)2 (Dimethylaminomethylidene) Base->Protecting_Group at N6 DMT 5'-O-DMT Sugar->DMT 5' Position Phosphoramidite_Moiety 3'-O-Phosphoramidite Sugar->Phosphoramidite_Moiety 3' Position

Fig. 3: Key Components of the Phosphoramidite Monomer.

Disclaimer

The provided protocols are intended as a general guide. Researchers should optimize conditions based on their specific equipment, reagents, and the nature of the oligonucleotide being synthesized. Always refer to the manufacturer's recommendations for the specific phosphoramidite and synthesis reagents used.

References

Unlocking Novel Aptamer specificities: Applications of N6-Dimethylaminomethylidene Isoguanosine in Aptamer Selection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The pursuit of high-affinity and high-specificity aptamers is a central theme in diagnostics, therapeutics, and biotechnology. While the standard four-base genetic alphabet has yielded numerous successful aptamers, the chemical diversity of nucleic acids remains limited compared to the amino acid repertoire of proteins. The incorporation of modified nucleobases into the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process offers a powerful strategy to expand this chemical space, leading to aptamers with enhanced binding properties and novel functionalities.

N6-Dimethylaminomethylidene isoguanosine (B3425122) (iG-d) is a modified purine (B94841) nucleoside that presents unique opportunities for enhancing aptamer libraries. As an isomer of guanosine (B1672433), isoguanosine can form alternative hydrogen bonding patterns. The addition of the dimethylaminomethylidene group at the N6 position further expands its chemical functionality, introducing a moiety capable of engaging in electrostatic and van der Waals interactions not possible with canonical bases. This modification can lead to aptamers with improved binding affinities and specificities for a wide range of targets.

Key Advantages of Incorporating N6-Dimethylaminomethylidene Isoguanosine:

  • Expanded Chemical Diversity: The dimethylaminomethylidene group introduces additional points of interaction, increasing the probability of discovering aptamers that bind to challenging targets.

  • Enhanced Binding Affinity: The unique chemical properties of iG-d can contribute to stronger and more specific interactions with target molecules, potentially leading to aptamers with picomolar to low nanomolar dissociation constants.

  • Novel Structural Motifs: The incorporation of iG-d can influence the three-dimensional folding of oligonucleotides, allowing the exploration of novel structural motifs that are not accessible with the natural four bases.

  • Improved Nuclease Resistance: Modifications to the nucleobase can confer a degree of resistance to nuclease degradation, enhancing the in vivo stability of the resulting aptamers.

While specific protocols for SELEX using this compound are not widely published, this document provides a generalized protocol adapted from established methods for other modified guanosine analogs, such as inosine (B1671953). This serves as a foundational guide for researchers to design and implement their own iG-d-based aptamer selection experiments.

Data Presentation: Impact of Guanosine Analogs on Aptamer Affinity

The following table summarizes data from a study where guanosine (G) was systematically replaced with inosine (I), a structurally related guanosine analog, in a cocaine-binding aptamer. This data illustrates the potential for modified guanosines to significantly modulate binding affinity (Kd).

Aptamer Sequence ModificationDissociation Constant (Kd) for CocaineFold Change in Affinity vs. Parent
Parent Aptamer (all G)~80 µM1x (Reference)
G to I substitution 1230 nM~348x improvement
G to I substitution 25 µM16x improvement
G to I substitution 320 µM4x improvement
G to I substitution 4>100 µMDecrease

Data adapted from a study on inosine-substituted cocaine aptamers, demonstrating the principle of affinity modulation through guanosine analogs.[1][2]

Experimental Protocols

This section outlines a generalized protocol for performing SELEX with a DNA library containing this compound. Note: This is a representative protocol and requires optimization for specific targets and experimental conditions.

Preparation of this compound Triphosphate (iG-dTP)

Protocol:

  • Starting Material: this compound.

  • Phosphorylation to Monophosphate (iG-dMP): Utilize a suitable nucleoside kinase. The choice of kinase and reaction conditions (e.g., ATP concentration, buffer, temperature) will need to be empirically determined.

  • Phosphorylation to Diphosphate (B83284) (iG-dDP): Employ a nucleoside monophosphate (NMP) kinase.

  • Phosphorylation to Triphosphate (iG-dTP): Use a nucleoside diphosphate (NDP) kinase to catalyze the final phosphorylation step.

  • Purification: Purify the resulting iG-dTP using high-performance liquid chromatography (HPLC).

Synthesis of the Modified DNA Library

The initial DNA library should be synthesized to contain random regions flanked by constant primer binding sites. The random region is synthesized with a mixture of the four standard dNTPs and the modified iG-dTP.

Protocol:

  • Oligonucleotide Synthesis: Synthesize the DNA library using standard phosphoramidite (B1245037) chemistry on a solid support.

  • Randomized Region: During the synthesis of the randomized region, a mixture of the standard phosphoramidites and the this compound phosphoramidite is used at the desired incorporation ratio.

  • Deprotection and Purification: Deprotect the synthesized oligonucleotides and purify them using denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC.

SELEX Workflow

The SELEX process consists of iterative rounds of selection, partitioning, and amplification.

Protocol:

  • Library Preparation:

    • Resuspend the purified modified DNA library in a suitable binding buffer (e.g., PBS with 1-5 mM MgCl2).

    • Denature the library by heating to 95°C for 5-10 minutes, followed by rapid cooling on ice to promote proper folding.

  • Target Incubation (Selection):

    • Immobilize the target molecule on a solid support (e.g., magnetic beads, nitrocellulose membrane).

    • Incubate the folded DNA library with the immobilized target for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., room temperature or 37°C) to allow binding.

  • Partitioning:

    • Wash the solid support with binding buffer to remove unbound and weakly bound oligonucleotides. The stringency of the washing steps can be increased in later rounds of selection (e.g., by increasing the number of washes or the volume of wash buffer).

  • Elution:

    • Elute the bound oligonucleotides from the target. Elution methods can include heat denaturation, changing the pH, or using a competitive binder.

  • Amplification (PCR):

    • Use the eluted oligonucleotides as a template for PCR amplification.

    • Crucially, the PCR reaction for the amplification of the modified strand should contain the iG-dTP along with the four standard dNTPs. The polymerase used must be capable of efficiently incorporating the modified nucleotide. It is recommended to screen different DNA polymerases for their tolerance to iG-dTP.

    • The reverse transcription step (if starting with an RNA library) and subsequent PCR to generate the complementary strand for the next round of selection are typically performed with only the four standard dNTPs. This is a common strategy in modified SELEX to ensure robust amplification.

  • Single-Strand DNA Generation:

    • Separate the amplified double-stranded DNA to generate single-stranded DNA for the next round of selection. This can be achieved by methods such as asymmetric PCR, lambda exonuclease digestion of the phosphorylated strand, or denaturation followed by purification of the desired strand.

  • Repeat Cycles:

    • Repeat the selection, partitioning, and amplification steps for multiple rounds (typically 8-15 rounds), progressively increasing the selection pressure to enrich for high-affinity aptamers.

  • Sequencing and Analysis:

    • After the final round, clone and sequence the enriched pool of aptamers using next-generation sequencing (NGS).

    • Analyze the sequencing data to identify consensus sequences and potential aptamer candidates.

  • Aptamer Characterization:

    • Synthesize individual aptamer candidates and characterize their binding affinity (e.g., using surface plasmon resonance, fluorescence polarization, or isothermal titration calorimetry) and specificity.

Visualizations

SELEX_Workflow SELEX Workflow for iG-d Modified Aptamers cluster_synthesis Library Preparation cluster_selex_cycle Iterative Selection Cycle cluster_analysis Analysis & Characterization iG_dTP Preparation of N6-Dimethylaminomethylidene isoguanosine triphosphate (iG-dTP) Library_Synthesis Synthesis of Modified DNA Library iG_dTP->Library_Synthesis Selection Selection: Incubation with Target Library_Synthesis->Selection Partitioning Partitioning: Wash to Remove Non-binders Selection->Partitioning Elution Elution: Recover Bound Sequences Partitioning->Elution Amplification Amplification (PCR) with iG-dTP & dNTPs Elution->Amplification Amplification->Selection Next Round Sequencing High-Throughput Sequencing Amplification->Sequencing After final round Analysis Bioinformatic Analysis Sequencing->Analysis Characterization Aptamer Binding Characterization Analysis->Characterization

Caption: Generalized SELEX workflow for the selection of aptamers containing this compound.

Chemical_Structure Chemical Structure of N6-Dimethylaminomethylidene-2'-deoxyisoguanosine cluster_structure img

Caption: Chemical structure of N6-Dimethylaminomethylidene-2'-deoxyisoguanosine.[5]

Logical_Relationship Rationale for Using Modified Nucleobases Standard_Library Standard 4-Base DNA/RNA Library Increased_Diversity Increased Chemical & Structural Diversity Standard_Library->Increased_Diversity Limited Modified_Library iG-d Modified Library Modified_Library->Increased_Diversity Enables Improved_Properties Aptamers with Enhanced Properties Increased_Diversity->Improved_Properties High_Affinity Higher Affinity Improved_Properties->High_Affinity High_Specificity Higher Specificity Improved_Properties->High_Specificity Nuclease_Resistance Nuclease Resistance Improved_Properties->Nuclease_Resistance

Caption: Logical flow demonstrating the advantages of using modified nucleobases like iG-d in aptamer selection.

References

Application Notes and Protocols for N6-Dimethylaminomethylidene Isoguanosine as a Fluorescent Probe in DNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Dimethylaminomethylidene isoguanosine (B3425122) (dGdmm) is a fluorescent nucleoside analog of deoxyguanosine, designed for site-specific incorporation into DNA oligonucleotides. Isoguanosine (isoG), an isomer of guanosine (B1672433), and its derivatives have garnered significant interest as fluorescent probes due to their unique photophysical properties and sensitivity to the local microenvironment. The N6-dimethylaminomethylidene modification serves a dual purpose: it can act as a protecting group for the exocyclic amine during oligonucleotide synthesis and potentially modulates the fluorescent properties of the isoguanosine core. This document provides detailed application notes and protocols for the synthesis, incorporation, and utilization of dGdmm as a fluorescent probe in DNA research.

The inherent fluorescence of isoguanosine analogs, such as 8-aza-2′-deoxyisoguanosine, is sensitive to base pairing, making them valuable tools for detecting mismatched DNA duplexes.[1] The N6-dimethylaminomethylidene group, a type of formamidine, is a commonly used protecting group for the exocyclic amines of nucleobases during solid-phase oligonucleotide synthesis.[2][3] Its removal is a critical step in the deprotection process to yield the final functional oligonucleotide. This application note will cover both the use of the protected nucleoside and the deprotected isoguanosine as potential fluorescent reporters.

Data Presentation

Table 1: Photophysical Properties of Isoguanosine-Based Fluorescent Probes

ProbeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Key CharacteristicsReference
8-aza-2′-deoxyisoguanosine~350~430Moderate to HighFluorescence increases upon hybridization. Sensitive to mismatches.[1]
Thienoguanosine (thG)~350~4350.1 - 0.4High sensitivity to local structural changes and mismatches. Long fluorescence lifetime (9-29 ns).[4][5]
N6-Dimethylaminomethylidene Isoguanosine (dGdmm) (Predicted) ~340-360 ~420-450 Environment-dependent Fluorescence expected to be sensitive to hybridization status and local environment. The dmm group may quench fluorescence until removed. Inferred from related compounds
Deprotected Isoguanosine (in DNA)~330-350~410-440VariableSensitive to base stacking and hydrogen bonding.[6][7]

Note: The values for this compound are predicted based on the properties of similar isoguanosine analogs. Experimental verification is required.

Experimental Protocols

Protocol 1: Synthesis of N6-Dimethylaminomethylidene-2'-deoxyisoguanosine Phosphoramidite (B1245037)

This protocol outlines a plausible synthetic route for the phosphoramidite of dGdmm, a necessary building block for oligonucleotide synthesis. The N,N-dimethylformamidine (dmf) group is a common protecting group for the exocyclic amine of guanosine and its isomers.[2][3]

Materials:

  • 2'-deoxyisoguanosine (B9890)

  • N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA)

  • Dichloromethane (DCM), anhydrous

  • Pyridine, anhydrous

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Protection of the Exocyclic Amine:

    • Dissolve 2'-deoxyisoguanosine in anhydrous methanol (B129727).

    • Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) in excess.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

    • Evaporate the solvent under reduced pressure to obtain the crude N6-dimethylaminomethylidene-2'-deoxyisoguanosine.

  • 5'-Hydroxyl Protection:

    • Co-evaporate the product from step 1 with anhydrous pyridine.

    • Dissolve the dried product in anhydrous pyridine.

    • Add 4,4'-Dimethoxytrityl chloride (DMT-Cl) in portions at 0°C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with methanol and evaporate the solvent.

    • Purify the DMT-protected nucleoside by silica gel column chromatography.

  • Phosphitylation:

    • Dissolve the DMT-protected nucleoside in anhydrous dichloromethane.

    • Add N,N-Diisopropylethylamine (DIPEA).

    • Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite at 0°C under an inert atmosphere.

    • Stir the reaction at room temperature for 2-3 hours.

    • Quench with saturated sodium bicarbonate solution and extract with DCM.

    • Dry the organic layer over sodium sulfate, filter, and evaporate.

    • Purify the final phosphoramidite product by precipitation in cold hexanes.

Synthesis_Workflow cluster_synthesis Synthesis of dG(dmm) Phosphoramidite dI 2'-deoxyisoguanosine N6_protected N6-dmm-dG dI->N6_protected DMF-DMA DMT_protected 5'-DMT-N6-dmm-dG N6_protected->DMT_protected DMT-Cl Phosphoramidite dG(dmm) Phosphoramidite DMT_protected->Phosphoramidite Phosphitylation Experimental_Workflow cluster_workflow Fluorescence Analysis Workflow Synthesis Oligonucleotide Synthesis with dG(dmm) Purification Purification of Protected Oligo Synthesis->Purification Deprotection Cleavage and Deprotection Purification->Deprotection Final_Purification Purification of Deprotected Oligo Deprotection->Final_Purification Hybridization Hybridization with Target DNA Final_Purification->Hybridization Spectroscopy Fluorescence Spectroscopy Hybridization->Spectroscopy Signaling_Pathway cluster_pathway Fluorescence Modulation Mechanism Probe_SS Single-Stranded Probe (High Fluorescence) Probe_DS_Matched Matched Duplex (Quenched Fluorescence) Probe_SS->Probe_DS_Matched Hybridization Probe_DS_Mismatched Mismatched Duplex (Enhanced Fluorescence) Probe_SS->Probe_DS_Mismatched Hybridization Probe_DS_Matched->Probe_SS Denaturation Probe_DS_Mismatched->Probe_SS Denaturation

References

Application Notes and Protocols for N6-Dimethylaminomethylidene isoguanosine in In Vitro Transcription

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of N6-Dimethylaminomethylidene isoguanosine (B3425122) (DMAM-iG) into RNA transcripts using in vitro transcription. This modified nucleoside offers a unique chemical handle for post-transcriptional modifications, enabling a wide range of applications in RNA research and therapeutics. The following sections detail the synthesis of the required triphosphate, a robust protocol for its enzymatic incorporation using T7 RNA polymerase, and expected outcomes based on studies with structurally similar analogs.

Introduction

N6-Dimethylaminomethylidene isoguanosine is a synthetic analog of guanosine, featuring a dimethylaminomethylidene group at the N6 position of the isoguanine (B23775) base. This modification provides a reactive site for subsequent chemical derivatization, allowing for the site-specific labeling of RNA with fluorophores, biotin, or other functional moieties. The enzymatic incorporation of such modified nucleotides into RNA is a powerful tool for studying RNA structure, function, and interactions, as well as for the development of novel RNA-based diagnostics and therapeutics.

The protocols described herein are based on established methodologies for the in vitro transcription of RNA containing modified purine (B94841) analogs. While direct performance data for DMAM-iG is not extensively published, the provided information is extrapolated from studies involving closely related N6-substituted isoguanosine derivatives, offering a reliable starting point for experimental design.

Data Presentation

The successful incorporation of modified nucleotides into RNA transcripts is often accompanied by a reduction in transcription yield compared to reactions using only canonical NTPs. The following table summarizes the expected yield based on published data for a structurally similar N6-substituted isoguanosine analog, N6-(6-aminohexyl)isoguanosine.

Nucleotide CompositionRelative RNA Yield (%)Purity (Expected)Reference
Standard NTPs (A, U, C, G)100>95%Generic IVT Protocols
ATP, UTP, CTP, DMAM-iGTP~50>90%[1]

Note: The yield and purity are dependent on the specific DNA template, sequence context, and purification method. The provided values should be considered as a general guideline.

Experimental Protocols

Synthesis of this compound 5'-Triphosphate (DMAM-iGTP)

The synthesis of the triphosphate form of the modified nucleoside is a prerequisite for its use in in vitro transcription. The following is a general protocol based on the synthesis of other modified nucleoside triphosphates.

Materials:

Protocol:

  • Co-evaporate this compound with anhydrous pyridine (B92270) to remove residual water.

  • Dissolve the dried nucleoside and proton sponge in anhydrous trimethyl phosphate.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl3) dropwise while stirring.

  • Continue stirring at 0°C for 2-4 hours, monitoring the reaction progress by TLC.

  • In a separate flask, prepare a solution of tributylamine and tributylammonium pyrophosphate in anhydrous DMF.

  • Slowly add the pyrophosphate solution to the reaction mixture at 0°C.

  • Stir the reaction for an additional 1-2 hours at 0°C.

  • Quench the reaction by adding 1 M TEAB buffer (pH 7.5).

  • Dilute the mixture with deionized water.

  • Purify the crude DMAM-iGTP by anion-exchange chromatography or reverse-phase HPLC.

  • Lyophilize the purified fractions to obtain DMAM-iGTP as a stable salt.

  • Characterize the final product by ¹H NMR, ³¹P NMR, and mass spectrometry.

cluster_synthesis Synthesis of DMAM-iGTP node_nucleoside DMAM-iG Nucleoside node_phosphorylation Phosphorylation (POCl3, Trimethyl Phosphate) node_nucleoside->node_phosphorylation node_pyrophosphorylation Pyrophosphorylation (Tributylammonium Pyrophosphate) node_phosphorylation->node_pyrophosphorylation node_purification Purification (HPLC) node_pyrophosphorylation->node_purification node_final_product DMAM-iGTP node_purification->node_final_product cluster_ivt In Vitro Transcription Workflow node_setup Reaction Setup (Template, NTPs including DMAM-iGTP, Buffer, T7 Polymerase) node_incubation Incubation (37°C, 2-4 hours) node_setup->node_incubation node_dnase DNase I Treatment (Template Removal) node_incubation->node_dnase node_purification RNA Purification node_dnase->node_purification node_analysis Analysis (Quantification, Gel Electrophoresis) node_purification->node_analysis node_final_rna Purified DMAM-iG-RNA node_analysis->node_final_rna cluster_logic Application Logic for DMAM-iG-RNA node_ivt In Vitro Transcription with DMAM-iGTP node_modified_rna DMAM-iG-RNA node_ivt->node_modified_rna node_conjugation Chemical Conjugation (e.g., Click Chemistry, Amine Labeling) node_modified_rna->node_conjugation node_functional_rna Functionally Labeled RNA (Fluorophore, Biotin, etc.) node_conjugation->node_functional_rna node_application Downstream Applications (Imaging, Pull-down, etc.) node_functional_rna->node_application

References

Application Notes and Protocols for Site-Specific Incorporation of N6-Dimethylaminomethylidene isoguanosine (iG-DMAM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoguanosine (B3425122) (iG) is an isomer of the naturally occurring nucleoside guanosine. Its unique hydrogen bonding properties make it a valuable tool in the fields of nucleic acid chemistry and drug development. The site-specific incorporation of modified nucleosides like N6-Dimethylaminomethylidene isoguanosine (iG-DMAM) into RNA oligonucleotides allows for the precise control of their structural and functional properties. The dimethylaminomethylidene (DMAM) group serves as a protecting group for the N6-amino group of isoguanosine, which is essential during solid-phase synthesis. This document provides detailed protocols for the chemical synthesis of RNA containing iG-DMAM, including the preparation of the phosphoramidite (B1245037) building block, solid-phase synthesis, and deprotection methods.

Methods for Site-Specific Incorporation

The primary method for the site-specific incorporation of iG-DMAM into RNA is solid-phase synthesis using phosphoramidite chemistry . This method allows for the sequential addition of nucleotide building blocks to a growing RNA chain on a solid support, enabling the precise placement of the modified nucleoside at any desired position within the sequence.

The overall workflow for this process can be summarized as follows:

  • Synthesis of the iG-DMAM Phosphoramidite Building Block: Preparation of the key monomer required for automated RNA synthesis.

  • Automated Solid-Phase RNA Synthesis: Stepwise assembly of the RNA oligonucleotide on a solid support.

  • Cleavage and Deprotection: Release of the synthesized RNA from the solid support and removal of all protecting groups.

  • Purification and Analysis: Isolation and characterization of the final modified RNA product.

Experimental Protocols

Protocol 1: Synthesis of 2'-O-TBDMS-N6-Dimethylaminomethylidene isoguanosine Phosphoramidite

This protocol describes the synthesis of the phosphoramidite building block required for the incorporation of iG-DMAM into an RNA sequence. The synthesis starts from commercially available isoguanosine.

Materials:

Procedure:

  • Protection of 3' and 5' Hydroxyl Groups:

    • Dissolve isoguanosine in anhydrous pyridine.

    • Add 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane and stir at room temperature to protect the 3' and 5' hydroxyl groups.

    • Monitor the reaction by TLC. Upon completion, quench the reaction and purify the product by silica (B1680970) gel chromatography.

  • Protection of the N6-Amino Group:

    • Dissolve the 3',5'-O-TIPDS protected isoguanosine in anhydrous DMF.

    • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and stir at room temperature.

    • The dimethylaminomethylidene group is formed on the N6 position.

    • Remove the solvent under reduced pressure.

  • Removal of the 3',5'-O-TIPDS Protecting Group:

    • Treat the product from the previous step with a fluoride (B91410) source (e.g., TBAF in THF) to remove the silyl (B83357) protecting groups from the 3' and 5' hydroxyls.

    • Purify the resulting diol by chromatography.

  • 5'-O-DMT Protection:

    • Dissolve the diol in anhydrous pyridine.

    • Add 4,4'-dimethoxytrityl chloride (DMT-Cl) and stir at room temperature to selectively protect the 5'-hydroxyl group.

    • Purify the product by silica gel chromatography.

  • 2'-O-TBDMS Protection:

    • Dissolve the 5'-O-DMT protected nucleoside in a suitable solvent.

    • Add tert-butyldimethylsilyl chloride (TBDMS-Cl) and a catalyst such as silver nitrate to selectively protect the 2'-hydroxyl group.

    • Purify the fully protected nucleoside.

  • Phosphitylation:

    • Dissolve the protected nucleoside in anhydrous dichloromethane.

    • Add N,N-diisopropylethylamine (DIPEA) followed by 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

    • Stir at room temperature until the reaction is complete.

    • Purify the final phosphoramidite product by silica gel chromatography under anhydrous conditions.

Protocol 2: Solid-Phase Synthesis of RNA Containing iG-DMAM

This protocol outlines the steps for automated solid-phase synthesis of an RNA oligonucleotide containing a site-specific iG-DMAM modification.

Materials:

  • iG-DMAM phosphoramidite (from Protocol 1)

  • Standard RNA phosphoramidites (A, C, G, U) with 2'-O-TBDMS or 2'-O-TOM protection

  • Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside of the sequence

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole)

  • Capping reagents (Cap A and Cap B)

  • Oxidizing solution (Iodine in THF/water/pyridine)

  • Deblocking solution (Trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile

Procedure:

  • Synthesizer Setup:

    • Install the iG-DMAM phosphoramidite and standard RNA phosphoramidites on an automated DNA/RNA synthesizer.

    • Prepare all necessary reagents according to the manufacturer's instructions.

  • Synthesis Cycle: The synthesis is performed in a cyclical manner for each nucleotide addition:

    • Deblocking: Removal of the 5'-DMT protecting group from the support-bound nucleoside with trichloroacetic acid.

    • Coupling: Activation of the incoming phosphoramidite (standard or iG-DMAM) with an activator and subsequent coupling to the free 5'-hydroxyl group of the growing RNA chain. For the iG-DMAM phosphoramidite, an extended coupling time may be necessary to achieve high efficiency.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Oxidation of the phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester.

  • Final Deblocking: After the final synthesis cycle, the terminal 5'-DMT group is typically removed.

Protocol 3: Cleavage and Deprotection of iG-DMAM Containing RNA

The N6-Dimethylaminomethylidene protecting group is labile and requires specific deprotection conditions to avoid modification or degradation of the isoguanosine base.

Materials:

  • Ammonium hydroxide/Methylamine (AMA) solution (1:1 v/v)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Triethylamine (B128534) trihydrofluoride (TEA·3HF)

  • RNA quenching buffer

Procedure:

  • Cleavage from Solid Support and Removal of Phosphate and Base Protecting Groups:

    • Transfer the CPG support with the synthesized RNA to a sealed vial.

    • Add AMA solution and heat at 65°C for 15-20 minutes. This step cleaves the RNA from the support and removes the cyanoethyl phosphate protecting groups and the standard base protecting groups. The dimethylaminomethylidene group is also removed under these conditions.

    • Cool the vial and transfer the supernatant to a new tube.

  • Removal of 2'-O-TBDMS Protecting Groups:

    • Evaporate the AMA solution to dryness.

    • Resuspend the RNA pellet in anhydrous DMSO.

    • Add triethylamine trihydrofluoride (TEA·3HF) and heat at 65°C for 2.5 hours.

    • Quench the reaction with an appropriate buffer.

  • Purification:

    • Purify the deprotected RNA oligonucleotide by methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Data Presentation

Table 1: Quantitative Data for Site-Specific Incorporation of iG-DMAM

ParameterValueNotes
Coupling Efficiency of iG-DMAM Phosphoramidite >97%Determined by trityl cation monitoring during solid-phase synthesis. Extended coupling times (e.g., 600 seconds) may be required.[1]
Overall Yield of Purified RNA Sequence DependentTypically ranges from 1-5% for a 20-mer oligonucleotide, depending on the purification method.
Purity of Final Product >95%Assessed by analytical HPLC or capillary electrophoresis.
Mass Spectrometry Analysis Expected mass ± 1 DaConfirmation of identity by MALDI-TOF or ESI-MS.

Visualizations

experimental_workflow cluster_synthesis Phosphoramidite Synthesis cluster_incorporation Solid-Phase RNA Synthesis cluster_analysis Post-Synthesis Processing & Analysis start Isoguanosine p1 3',5'-OH Protection start->p1 p2 N6-Amine Protection (DMF-DMA) p1->p2 p3 3',5'-OH Deprotection p2->p3 p4 5'-O-DMT Protection p3->p4 p5 2'-O-TBDMS Protection p4->p5 p6 Phosphitylation p5->p6 end_amidite iG-DMAM Phosphoramidite p6->end_amidite sps Automated Synthesizer end_amidite->sps Incorporate into RNA deblock Deblocking (TCA) sps->deblock couple Coupling (iG-DMAM or standard amidite) deblock->couple Add Amidite cap Capping couple->cap oxidize Oxidation cap->oxidize oxidize->deblock Next Cycle cleave Cleavage & Deprotection (AMA, TEA.3HF) oxidize->cleave Cleave from support purify Purification (HPLC/PAGE) cleave->purify analyze Analysis (MS, UV-Vis) purify->analyze final_product Purified iG-DMAM RNA analyze->final_product

Caption: Workflow for the site-specific incorporation of iG-DMAM into RNA.

analysis_workflow start Purified iG-DMAM RNA digest Enzymatic Digestion to Nucleosides start->digest lc Liquid Chromatography (LC) Separation digest->lc ms Tandem Mass Spectrometry (MS/MS) Detection & Quantification lc->ms data Data Analysis ms->data result Identification and Quantification of iG-DMAM data->result

Caption: Workflow for the analysis of modified nucleosides in RNA.[2]

Applications and Future Perspectives

The ability to site-specifically incorporate this compound into RNA opens up numerous possibilities for research and development:

  • Structural Biology: iG-containing RNAs can be used to study RNA folding, RNA-protein interactions, and the formation of higher-order RNA structures.

  • Drug Development: Oligonucleotides containing iG can be explored as therapeutic agents, such as aptamers or antisense oligonucleotides, with potentially enhanced binding affinities or specificities.

  • Diagnostics: iG-modified probes can be developed for diagnostic assays that rely on specific nucleic acid hybridization.

The protocols outlined in this document provide a comprehensive guide for the successful incorporation of iG-DMAM into RNA, enabling researchers to explore the full potential of this modified nucleoside in their respective fields. As the understanding of the biological roles of modified nucleosides continues to grow, the methods described herein will be invaluable for the design and synthesis of novel RNA molecules with tailored properties.

References

Application Notes and Protocols: N6-Dimethylaminomethylidene Isoguanosine in Nucleic Acid Structural Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoguanosine (B3425122) (isoG), a structural isomer of guanosine, presents a unique hydrogen bonding pattern, making it a valuable tool for the study of nucleic acid structures and the development of novel therapeutic oligonucleotides. The distinct arrangement of its hydrogen bond donors and acceptors allows for the formation of non-canonical base pairs, such as the isoG-isocytosine (isoC) pair, which can be incorporated into DNA and RNA strands to expand the genetic alphabet or to create novel structural motifs.

For the incorporation of isoguanosine into synthetic oligonucleotides using phosphoramidite (B1245037) chemistry, protection of the exocyclic amino group at the N6 position is crucial to prevent unwanted side reactions during the synthesis process. The N6-dimethylaminomethylidene protecting group, introduced via reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA), serves as a transient shield for this amine. This protecting group is stable during the phosphoramidite coupling steps but can be readily removed under standard deprotection conditions following the completion of oligonucleotide synthesis.

These application notes provide a comprehensive overview of the use of N6-Dimethylaminomethylidene isoguanosine as a protected monomer for the synthesis of modified nucleic acids and detail protocols for the subsequent structural analysis of these isoguanosine-containing oligonucleotides.

Data Presentation

Table 1: Physicochemical Properties of Isoguanosine
PropertyValueReference
Molecular FormulaC₁₀H₁₃N₅O₅--INVALID-LINK--
Molecular Weight283.24 g/mol --INVALID-LINK--
IUPAC Name6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one--INVALID-LINK--
SynonymsCrotonoside, 2-Hydroxyadenosine--INVALID-LINK--
Table 2: 1H NMR Chemical Shifts (δ, ppm) for Isoguanosine in DMSO-d6
ProtonChemical Shift (ppm)
H8~7.8
H1'~5.7
NH₂ (N6)~6.5 (broad)
OH (2')~5.4
OH (3')~5.1
OH (5')~4.9
H2', H3', H4', H5', H5''3.5 - 4.5

Note: Exact chemical shifts can vary depending on concentration and solvent conditions. The N6-dimethylaminomethylidene modification will significantly alter the chemical shifts of the N6 protons and introduce new signals for the methyl groups.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the protection of the N6-amino group of isoguanosine using N,N-dimethylformamide dimethyl acetal (DMFDMA).

Materials:

  • Isoguanosine

  • N,N-Dimethylformamide dimethyl acetal (DMFDMA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas supply

  • Magnetic stirrer and heating plate

  • Round bottom flask and condenser

  • Thin Layer Chromatography (TLC) supplies (Silica gel plates, mobile phase e.g., Dichloromethane:Methanol (B129727) 9:1)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Preparation: Dry all glassware thoroughly in an oven and allow to cool under a stream of inert gas (Argon or Nitrogen).

  • Reaction Setup: In a round bottom flask, dissolve isoguanosine in anhydrous DMF.

  • Addition of Reagent: Add an excess (typically 2-3 equivalents) of N,N-dimethylformamide dimethyl acetal (DMFDMA) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The product, this compound, should have a higher Rf value than the starting isoguanosine.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.

  • Characterization: Confirm the structure and purity of the product using 1H NMR, 13C NMR, and mass spectrometry. The 1H NMR spectrum should show the disappearance of the N6-amino protons and the appearance of signals corresponding to the dimethylamino and methylidene protons of the protecting group.

Protocol 2: Incorporation into Oligonucleotides and Deprotection

This compound must be converted to its phosphoramidite derivative for use in automated oligonucleotide synthesis. The following is a general workflow.

Workflow:

  • Phosphitylation: The 5'-hydroxyl group of this compound (with other hydroxyls protected) is reacted with a phosphitylating agent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite) to generate the phosphoramidite monomer.

  • Oligonucleotide Synthesis: The phosphoramidite is used in a standard automated DNA/RNA synthesizer following the manufacturer's protocols for solid-phase synthesis.

  • Deprotection: After synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed using a standard deprotection solution, typically concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine. The N6-dimethylaminomethylidene group is labile under these basic conditions and will be removed along with other protecting groups.

  • Purification: The deprotected oligonucleotide is purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

Protocol 3: Structural Analysis of Isoguanosine-Containing Oligonucleotides by NMR Spectroscopy

Objective: To determine the three-dimensional structure and dynamics of an oligonucleotide containing isoguanosine.

Materials:

  • Purified isoguanosine-containing oligonucleotide

  • NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0 in 90% H₂O/10% D₂O or 100% D₂O)

  • NMR spectrometer with cryoprobe

Procedure:

  • Sample Preparation: Dissolve the lyophilized oligonucleotide in the NMR buffer to a final concentration of 0.5-1.0 mM.

  • 1D 1H NMR: Acquire a one-dimensional 1H NMR spectrum to assess the overall folding of the oligonucleotide. The imino proton region (10-15 ppm) provides information on base pairing.

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): Used to identify spin systems of individual sugar residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons (typically < 5 Å). This is crucial for sequential assignments and determining the overall 3D structure. NOEs between the base protons and the sugar protons are used to determine the glycosidic torsion angle (syn/anti).

    • 1H-13C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in assignment.

    • 1H-31P HETCOR (Heteronuclear Correlation): Correlates protons with phosphorus atoms in the backbone, providing information on backbone conformation.

  • Data Analysis and Structure Calculation:

    • Assignment: Assign the observed NMR signals to specific protons in the oligonucleotide sequence.

    • Restraint Generation: Extract distance restraints from NOESY spectra and dihedral angle restraints from coupling constants.

    • Structure Calculation: Use molecular dynamics and simulated annealing protocols with software such as AMBER, CYANA, or XPLOR-NIH to generate a family of structures consistent with the experimental restraints.

  • Structure Validation: Evaluate the quality of the calculated structures using parameters such as RMSD (Root Mean Square Deviation), and check for consistency with the experimental data.

Protocol 4: Structural Analysis by X-ray Crystallography

Objective: To determine the high-resolution three-dimensional structure of an isoguanosine-containing oligonucleotide.

Materials:

  • Purified and concentrated isoguanosine-containing oligonucleotide

  • Crystallization screening kits

  • Cryoprotectant solutions

  • X-ray diffraction equipment (synchrotron source is often required for nucleic acids)

Procedure:

  • Crystallization Screening: Use vapor diffusion methods (sitting drop or hanging drop) to screen a wide range of crystallization conditions (precipitants, pH, temperature, additives).

  • Crystal Optimization: Optimize the initial crystallization hits by varying the concentrations of the components to obtain diffraction-quality crystals.

  • Cryo-protection: Soak the crystals in a cryoprotectant solution to prevent ice formation during flash-cooling.

  • Data Collection: Mount the cryo-cooled crystal on the X-ray diffractometer and collect diffraction data.

  • Structure Determination:

    • Phasing: Determine the phases of the diffraction data using methods such as Molecular Replacement (if a homologous structure is available) or experimental phasing (e.g., anomalous scattering from incorporated heavy atoms or brominated bases).

    • Model Building: Build an initial atomic model of the oligonucleotide into the electron density map using software like Coot.

    • Refinement: Refine the atomic model against the diffraction data using software such as REFMAC5 or Phenix.

  • Structure Validation: Assess the quality of the final model using metrics like R-work, R-free, and Ramachandran plots (for protein-nucleic acid complexes), and by checking bond lengths and angles.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis isoG Isoguanosine protect N6-Protection (DMFDMA) isoG->protect protected_isoG N6-Dimethylaminomethylidene Isoguanosine protect->protected_isoG phosphit Phosphitylation protected_isoG->phosphit phosphoramidite Phosphoramidite Monomer phosphit->phosphoramidite oligo_synth Automated Oligonucleotide Synthesis phosphoramidite->oligo_synth deprotect Deprotection & Purification oligo_synth->deprotect final_oligo Purified isoG-containing Oligonucleotide deprotect->final_oligo nmr NMR Spectroscopy final_oligo->nmr xray X-ray Crystallography final_oligo->xray structure 3D Structure Determination nmr->structure xray->structure

Caption: Workflow for synthesis and structural analysis.

protection_reaction cluster_reactants Reactants cluster_product Product isoguanosine Isoguanosine (with -NH2 group) reaction + isoguanosine->reaction dmf_dma DMFDMA dmf_dma->reaction protected_isoguanosine N6-Dimethylaminomethylidene Isoguanosine reaction->protected_isoguanosine Protection deprotection_pathway protected_oligo Protected Oligonucleotide on Solid Support (contains N6-Dimethylaminomethylidene-isoG) cleavage_deprotection Cleavage & Deprotection (e.g., Ammonium Hydroxide) protected_oligo->cleavage_deprotection crude_oligo Crude Oligonucleotide (isoG is deprotected) cleavage_deprotection->crude_oligo purification Purification (HPLC or PAGE) crude_oligo->purification pure_oligo Pure isoG-containing Oligonucleotide purification->pure_oligo

Application Notes and Protocols for Enzymatic Incorporation of N6-Dimethylaminomethylidene isoguanosine Triphosphate (DMAM-isoGTP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The expansion of the genetic alphabet beyond the canonical A, T, C, and G bases opens up new avenues for the development of novel diagnostics, therapeutics, and research tools. Isoguanosine (B3425122) (isoG), an isomer of guanosine, and its derivatives are of particular interest due to their unique base-pairing properties. This document provides detailed application notes and protocols for the enzymatic incorporation of N6-Dimethylaminomethylidene isoguanosine triphosphate (DMAM-isoGTP), a protected form of isoguanosine triphosphate, into nucleic acids. The N,N-dimethylaminomethylidene (DMAM) group is a labile protecting group for the exocyclic amine of isoguanine (B23775), which can be removed under mild conditions post-synthesis.

The enzymatic incorporation of modified nucleotides like DMAM-isoGTP allows for the site-specific introduction of functionalities into DNA and RNA, enabling a wide range of applications in drug development and molecular biology. These include the construction of novel aptamers with enhanced binding affinities, the development of therapeutic oligonucleotides with improved stability and efficacy, and the creation of diagnostic probes with unique signaling capabilities.

Principle of Enzymatic Incorporation

DNA and RNA polymerases are capable of incorporating modified nucleoside triphosphates into a growing nucleic acid chain. The efficiency and fidelity of this incorporation depend on several factors, including the nature of the modification, the specific polymerase used, the template sequence, and the reaction conditions. For DMAM-isoGTP, the polymerase must accommodate the modified base in its active site. Following incorporation, the DMAM protecting group can be removed to yield the functional isoguanine residue within the oligonucleotide.

Data Presentation: Quantitative Analysis of Modified Nucleotide Incorporation

While specific kinetic data for the enzymatic incorporation of DMAM-isoGTP is not extensively available in the public domain, the following tables provide an illustrative comparison of kinetic parameters for the incorporation of natural and other modified nucleotides by common DNA polymerases. These values can serve as a benchmark for optimizing the incorporation of DMAM-isoGTP.

Table 1: Illustrative Steady-State Kinetic Parameters for Nucleotide Incorporation by Klenow Fragment (exo-) of E. coli DNA Polymerase I

Incoming dNTPTemplate BaseKm (µM)kpol (s⁻¹)Catalytic Efficiency (kpol/Km) (µM⁻¹s⁻¹)
dGTPdC~1-10~10-50~1-10
dATPdT~1-10~10-50~1-10
Modified dGTP (e.g., dOTP)dC~50-200~0.1-1~0.001-0.01
DMAM-isoGTP (estimated)dC/dT~100-500~0.05-0.5~0.0001-0.005

Note: The values for DMAM-isoGTP are estimations based on data for other modified purine (B94841) analogs and are intended for guidance in experimental design. Actual values should be determined empirically.

Table 2: Polymerase Compatibility for Modified Nucleotide Incorporation

PolymeraseFamilyKnown to Incorporate Modified PurinesPotential for DMAM-isoGTP Incorporation
Klenow Fragment (exo-) of E. coli DNA Polymerase IAYesHigh
T7 RNA Polymerase-YesHigh
Avian Myeloblastosis Virus (AMV) Reverse TranscriptaseRTYesModerate to High
Taq DNA PolymeraseAYesModerate
Vent (exo-) DNA PolymeraseBYesModerate
T4 DNA PolymeraseBLimitedLow

Experimental Protocols

Protocol 1: Enzymatic Incorporation of DMAM-isoGTP into DNA using Klenow Fragment (exo-)

This protocol describes the primer extension-based incorporation of a single DMAM-isoguanosine monophosphate into a DNA strand.

Materials:

  • DMAM-isoGTP (10 mM stock)

  • Template DNA oligonucleotide containing a complementary base (e.g., dC or dT) at the desired incorporation site.

  • Primer DNA oligonucleotide (5'-labeled with 32P or a fluorescent dye for visualization).

  • Klenow Fragment (exo-) (e.g., 5 U/µL)

  • 10x Klenow Reaction Buffer (e.g., 500 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 10 mM DTT)

  • dNTP mix (10 mM each of dATP, dCTP, dGTP, dTTP)

  • Nuclease-free water

  • Stop Solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

  • Denaturing polyacrylamide gel (15-20%)

  • TBE buffer (Tris-borate-EDTA)

Procedure:

  • Primer-Template Annealing:

    • In a microcentrifuge tube, mix:

      • Template DNA (1.5 µM final concentration)

      • Labeled Primer DNA (1 µM final concentration)

      • 10x Klenow Reaction Buffer (to 1x final concentration)

      • Nuclease-free water to the desired volume.

    • Heat the mixture to 95°C for 5 minutes.

    • Allow the mixture to cool slowly to room temperature to facilitate annealing.

  • Incorporation Reaction:

    • Prepare the reaction mixture on ice:

      • Annealed primer-template (from step 1)

      • DMAM-isoGTP (100 µM final concentration)

      • A subset of natural dNTPs to allow extension to the incorporation site (if necessary).

      • Klenow Fragment (exo-) (0.1 U/µL final concentration)

      • Nuclease-free water to a final volume of 20 µL.

    • Incubate the reaction at 37°C for 30-60 minutes.

  • Reaction Quenching and Analysis:

    • Add an equal volume (20 µL) of Stop Solution to the reaction mixture.

    • Heat the sample at 95°C for 5 minutes to denature the DNA.

    • Load the samples onto a denaturing polyacrylamide gel.

    • Run the gel until the desired separation is achieved.

    • Visualize the DNA fragments using autoradiography or fluorescence imaging. Successful incorporation will be indicated by a band corresponding to the primer extended by one or more nucleotides.

Protocol 2: Post-synthetic Deprotection of the DMAM Group

The N,N-dimethylaminomethylidene (DMAM) group is labile and can be removed under mild alkaline conditions.

Materials:

Procedure:

  • Following solid-phase synthesis and cleavage from the support, or after enzymatic incorporation and purification, dissolve the oligonucleotide in the deprotection solution.

  • For standard deprotection, incubate the oligonucleotide in aqueous ammonia at 55°C for 8-16 hours.

  • For a faster deprotection, use an AMA solution at room temperature for 10-30 minutes.

  • After deprotection, remove the ammonia or AMA by evaporation (e.g., using a SpeedVac).

  • Resuspend the deprotected oligonucleotide in nuclease-free water.

  • The purity and integrity of the deprotected oligonucleotide should be verified by HPLC and/or mass spectrometry.

Visualizations

experimental_workflow cluster_synthesis Oligonucleotide Preparation cluster_incorporation Enzymatic Reaction cluster_analysis Analysis & Deprotection start Start: Primer/Template Design annealing Primer-Template Annealing start->annealing reaction_setup Reaction Setup with DMAM-isoGTP & Polymerase annealing->reaction_setup incubation Incubation (e.g., 37°C) reaction_setup->incubation quenching Quench Reaction incubation->quenching gel Denaturing PAGE Analysis quenching->gel deprotection Deprotection of DMAM Group gel->deprotection purification HPLC/MS Analysis deprotection->purification end End purification->end Final Product: isoG-modified Oligonucleotide signaling_pathway cluster_input Inputs cluster_process Process cluster_output Outputs template DNA/RNA Template binding Polymerase-Primer/Template Binding template->binding primer Primer primer->binding dmam_isogtp DMAM-isoGTP incorporation DMAM-isoGMP Incorporation dmam_isogtp->incorporation polymerase DNA/RNA Polymerase polymerase->binding binding->incorporation elongation Strand Elongation incorporation->elongation pyrophosphate Pyrophosphate incorporation->pyrophosphate modified_nucleic_acid DMAM-isoG containing Nucleic Acid elongation->modified_nucleic_acid

Application Notes and Protocols for N6-Dimethylaminomethylidene Isoguanosine in Therapeutic Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of N6-Dimethylaminomethylidene isoguanosine (B3425122) (iG-dmm) in the development of therapeutic oligonucleotides. Due to the limited direct experimental data on iG-dmm, this document leverages information from closely related isoguanosine analogs and general principles of oligonucleotide chemistry. All protocols provided are general and will require optimization for specific applications.

Introduction to N6-Dimethylaminomethylidene Isoguanosine (iG-dmm)

This compound (iG-dmm) is a modified nucleoside analog of guanosine (B1672433). The dimethylaminomethylidene group protects the N6-amino group of isoguanosine, a structural isomer of guanosine. This modification offers potential advantages in the synthesis and application of therapeutic oligonucleotides by influencing their physicochemical properties.

Potential Applications:

  • Antisense Oligonucleotides: To modulate gene expression by binding to target mRNA.

  • siRNA (Small interfering RNA): For RNA interference-based gene silencing.

  • Aptamers: To create structured nucleic acid ligands with high affinity and specificity for various molecular targets.

Synthesis of iG-dmm Phosphoramidite (B1245037)

The synthesis of the iG-dmm phosphoramidite is a crucial step for its incorporation into oligonucleotides via automated solid-phase synthesis. While a specific protocol for iG-dmm phosphoramidite is not widely published, a general synthesis strategy can be adapted from protocols for similar N6-protected isoguanosine analogs. The following is a proposed synthetic scheme.

Diagram of a Proposed Synthetic Pathway for iG-dmm Phosphoramidite:

G cluster_0 Synthesis of iG-dmm Phosphoramidite Isoguanosine Isoguanosine N6_Protected N6-Dimethylaminomethylidene isoguanosine Isoguanosine->N6_Protected N,N-Dimethylformamide dimethyl acetal (B89532) DMT_Protected 5'-O-DMT-N6-dmm-isoguanosine N6_Protected->DMT_Protected DMT-Cl, Pyridine (B92270) Phosphoramidite iG-dmm CE Phosphoramidite DMT_Protected->Phosphoramidite 2-Cyanoethyl N,N-diisopropyl- chlorophosphoramidite, DIPEA

Caption: Proposed synthetic route for iG-dmm phosphoramidite.

Experimental Protocol: Synthesis of N6-Dimethylaminomethylidene-2'-deoxyisoguanosine Phosphoramidite (Proposed)

This protocol is adapted from the synthesis of related N6-protected nucleoside phosphoramidites. Optimization of reaction conditions and purification methods will be necessary.

Materials:

  • 2'-Deoxyisoguanosine (B9890)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Anhydrous Dimethylformamide (DMF)

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • Anhydrous Pyridine

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Silica (B1680970) gel for column chromatography

  • Standard solvents for chromatography (e.g., ethyl acetate (B1210297), hexane, methanol)

Procedure:

  • N6-Protection:

    • Dissolve 2'-deoxyisoguanosine in anhydrous DMF.

    • Add an excess of DMF-DMA to the solution.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

    • Remove the solvent under reduced pressure.

    • Purify the resulting N6-Dimethylaminomethylidene-2'-deoxyisoguanosine by silica gel chromatography.

  • 5'-O-DMT Protection:

    • Co-evaporate the dried N6-protected nucleoside with anhydrous pyridine.

    • Dissolve the residue in anhydrous pyridine and add DMT-Cl in portions.

    • Stir the reaction at room temperature until completion (monitor by TLC).

    • Quench the reaction with methanol (B129727) and remove the solvent.

    • Dissolve the residue in DCM, wash with saturated sodium bicarbonate solution, and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the 5'-O-DMT-N6-Dimethylaminomethylidene-2'-deoxyisoguanosine by silica gel chromatography.

  • Phosphitylation:

    • Dissolve the 5'-O-DMT protected nucleoside in anhydrous DCM.

    • Add DIPEA to the solution.

    • Cool the mixture to 0°C and add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC and 31P NMR).

    • Quench the reaction with saturated sodium bicarbonate solution.

    • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final iG-dmm phosphoramidite by precipitation from a cold non-polar solvent (e.g., hexane).

Incorporation of iG-dmm into Oligonucleotides

iG-dmm phosphoramidite can be incorporated into synthetic oligonucleotides using standard automated solid-phase DNA/RNA synthesis protocols.

Diagram of the Oligonucleotide Synthesis Cycle:

G cluster_0 Automated Oligonucleotide Synthesis Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Add iG-dmm Phosphoramidite) Deblocking->Coupling Capping 3. Capping (Block Unreacted Ends) Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Oxidation->Deblocking Next Cycle

Caption: Standard phosphoramidite oligonucleotide synthesis cycle.

Experimental Protocol: Automated Incorporation of iG-dmm

Materials:

  • iG-dmm CE Phosphoramidite

  • Standard DNA/RNA phosphoramidites and synthesis reagents (activator, capping solutions, oxidizing solution, deblocking solution)

  • Controlled Pore Glass (CPG) solid support

  • Automated DNA/RNA synthesizer

Procedure:

  • Dissolve the iG-dmm phosphoramidite in anhydrous acetonitrile (B52724) to the synthesizer-specified concentration.

  • Install the iG-dmm phosphoramidite vial on the synthesizer.

  • Program the desired oligonucleotide sequence into the synthesizer, specifying the position(s) for iG-dmm incorporation.

  • Initiate the synthesis program, which will perform the standard cycle of deblocking, coupling, capping, and oxidation for each nucleotide addition.

  • Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support and deprotected using standard procedures (e.g., ammonium (B1175870) hydroxide (B78521) or a mixture of methylamine (B109427) and ammonium hydroxide).

Physicochemical Properties of iG-dmm Modified Oligonucleotides (Inferred)

Direct experimental data on the effect of iG-dmm on oligonucleotide properties is scarce. The following table summarizes the expected effects based on studies of similar N6-alkylated isoguanosine and guanosine analogs. These are inferred properties and require experimental validation.

PropertyExpected Effect of iG-dmm ModificationRationale/Comparison to Analogs
Thermal Stability (Tm) Likely to cause a slight to moderate decrease in duplex stability.N6-alkyladenosines and O6-alkylguanosines generally destabilize RNA duplexes. The bulky dimethylaminomethylidene group may disrupt Watson-Crick base pairing. However, isoguanine (B23775) itself can form stable base pairs.
Nuclease Resistance May provide a slight increase in resistance to exonucleases.The bulky N6-substituent could sterically hinder the approach of nuclease enzymes. However, significant nuclease resistance typically requires backbone modifications like phosphorothioates.
Hydrophobicity Increased hydrophobicity compared to unmodified oligonucleotides.The dimethylaminomethylidene group is more hydrophobic than the amino group of guanosine, which can aid in purification by reverse-phase HPLC.

Application in Aptamer Development (SELEX)

The unique chemical properties of iG-dmm could be exploited in the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process to generate aptamers with novel binding characteristics.

Diagram of the SELEX Workflow:

G cluster_0 SELEX for iG-dmm Aptamers Library Initial Library (with iG-dmm) Binding Binding to Target Library->Binding Partition Partitioning (Remove Unbound) Binding->Partition Elution Elution of Binders Partition->Elution Amplification PCR Amplification Elution->Amplification NextRound Next Round of Selection Amplification->NextRound NextRound->Binding

Caption: General workflow for SELEX to select iG-dmm containing aptamers.

Experimental Protocol: SELEX with iG-dmm Modified Library (General)

Materials:

  • Synthesized DNA library containing iG-dmm at specific or random positions.

  • Target molecule (e.g., protein, small molecule).

  • SELEX buffers (binding, washing, elution).

  • PCR reagents (polymerase, primers, dNTPs).

  • Method for separating bound from unbound sequences (e.g., nitrocellulose filter binding, magnetic beads).

Procedure:

  • Library Preparation: Synthesize a single-stranded DNA library containing iG-dmm.

  • Binding: Incubate the DNA library with the target molecule in the binding buffer to allow for complex formation.

  • Partitioning: Separate the target-bound oligonucleotides from the unbound sequences.

  • Elution: Elute the bound oligonucleotides from the target.

  • Amplification: Amplify the eluted sequences by PCR.

  • ssDNA Generation: Generate single-stranded DNA from the PCR product for the next round of selection.

  • Iterative Rounds: Repeat steps 2-6 for several rounds (typically 8-15) with increasing selection stringency to enrich for high-affinity binders.

  • Sequencing and Characterization: Sequence the enriched pool to identify individual aptamer candidates and characterize their binding affinity.

Application in siRNA-Mediated Gene Silencing

Incorporation of iG-dmm into siRNA duplexes could potentially influence their stability, silencing efficiency, and off-target effects. The impact of this modification needs to be empirically determined for each target and siRNA sequence.

Diagram of RNA Interference Pathway:

G cluster_0 siRNA Gene Silencing siRNA iG-dmm modified siRNA duplex RISC_loading RISC Loading siRNA->RISC_loading Strand_separation Strand Separation RISC_loading->Strand_separation Target_binding Guide Strand Binds to Target mRNA Strand_separation->Target_binding Cleavage mRNA Cleavage Target_binding->Cleavage Gene_silencing Gene Silencing Cleavage->Gene_silencing

Caption: The RNA interference pathway for gene silencing.

Experimental Protocol: Gene Silencing Assay with iG-dmm Modified siRNA (General)

Materials:

  • iG-dmm modified siRNA and control siRNA.

  • Mammalian cell line expressing the target gene.

  • Cell culture medium and supplements.

  • Transfection reagent (e.g., lipofectamine).

  • Reagents for quantifying mRNA (qRT-PCR) or protein (Western blot, ELISA) levels.

Procedure:

  • Cell Culture: Plate cells at an appropriate density to reach 70-90% confluency at the time of transfection.

  • Transfection:

    • Dilute the iG-dmm modified siRNA and control siRNA in serum-free medium.

    • Dilute the transfection reagent in serum-free medium.

    • Combine the diluted siRNA and transfection reagent and incubate to allow complex formation.

    • Add the complexes to the cells and incubate.

  • Incubation: Incubate the cells for 24-72 hours post-transfection.

  • Analysis of Gene Expression:

    • qRT-PCR: Isolate total RNA, reverse transcribe to cDNA, and perform quantitative real-time PCR to measure the target mRNA levels relative to a housekeeping gene.

    • Western Blot: Lyse the cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the target protein and a loading control.

  • Data Analysis: Compare the levels of target mRNA or protein in cells treated with iG-dmm modified siRNA to those treated with control siRNA to determine the silencing efficiency.

Purification and Characterization

Oligonucleotides containing the hydrophobic iG-dmm modification can be effectively purified and characterized using standard techniques.

Experimental Protocol: HPLC Purification and Mass Spectrometry Characterization

A. Reverse-Phase HPLC Purification:

Materials:

  • Crude deprotected oligonucleotide solution.

  • HPLC system with a UV detector.

  • Reverse-phase C18 column.

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.

  • Mobile Phase B: Acetonitrile.

Procedure:

  • Dissolve the crude oligonucleotide in Mobile Phase A.

  • Inject the sample onto the C18 column.

  • Elute the oligonucleotide using a gradient of increasing acetonitrile concentration (e.g., 5% to 50% Mobile Phase B over 30 minutes).

  • Monitor the elution profile at 260 nm. The desired full-length product, being more hydrophobic due to the DMT group (if "trityl-on" purification is used) or the iG-dmm modification, will have a longer retention time than shorter failure sequences.

  • Collect the peak corresponding to the full-length product.

  • Lyophilize the collected fraction.

  • If "trityl-on" purification was performed, treat the collected fraction with a mild acid (e.g., 80% acetic acid) to remove the DMT group, followed by desalting.

B. Mass Spectrometry Characterization:

Materials:

  • Purified oligonucleotide sample.

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF).

  • Appropriate matrix for MALDI-TOF if used.

Procedure:

  • Prepare the purified oligonucleotide sample in a suitable solvent (e.g., water/acetonitrile mixture).

  • Infuse the sample into the electrospray source or spot it onto a MALDI plate with the matrix.

  • Acquire the mass spectrum.

  • Deconvolute the resulting charge state envelope (for ESI-MS) to determine the molecular weight of the oligonucleotide.

  • Compare the experimentally determined molecular weight with the theoretical calculated mass to confirm the identity and purity of the iG-dmm modified oligonucleotide.

Conclusion

This compound represents a potentially valuable modification for the development of therapeutic oligonucleotides. While direct experimental data is limited, the protocols and inferred properties outlined in these application notes provide a solid foundation for researchers to begin exploring the utility of iG-dmm in their specific applications. It is crucial to experimentally validate the effects of this modification on thermal stability, nuclease resistance, and biological activity for each oligonucleotide sequence and application.

Troubleshooting & Optimization

Technical Support Center: N6-Dimethylaminomethylidene Isoguanosine Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N6-Dimethylaminomethylidene isoguanosine (B3425122) phosphoramidite (B1245037). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully incorporating this modified nucleoside into their oligonucleotide synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the coupling of N6-Dimethylaminomethylidene isoguanosine phosphoramidite.

Question: I am observing low coupling efficiency for this compound phosphoramidite. What are the potential causes and solutions?

Answer:

Low coupling efficiency is a common issue in oligonucleotide synthesis and can be attributed to several factors. For this compound phosphoramidite, a coupling efficiency of approximately 99.5% has been reported under optimal conditions.[1] If you are experiencing lower efficiencies, consider the following:

  • Reagent Quality:

    • Phosphoramidite Integrity: Ensure the phosphoramidite is fresh and has been stored under anhydrous conditions to prevent degradation. Impurities or hydrolysis of the phosphoramidite can significantly decrease coupling efficiency.

    • Activator Solution: Use a freshly prepared and anhydrous activator solution. The choice of activator can influence coupling kinetics.

    • Anhydrous Solvents: The presence of water in the acetonitrile (B52724) (ACN) used for synthesis is a primary cause of low coupling efficiency. Use ACN with a water content of less than 30 ppm.

  • Synthesis Protocol:

    • Coupling Time: While standard coupling times may be sufficient, extending the coupling time for modified phosphoramidites can sometimes improve efficiency. Experiment with incrementally longer coupling times.

    • Activator Concentration: Ensure the correct concentration of the activator is being used as per the manufacturer's recommendation or established laboratory protocols.

  • Instrument Performance:

    • Reagent Delivery: Check the DNA synthesizer for any potential issues with reagent delivery, such as blocked lines or inaccurate valve operations.

Question: I am concerned about potential side reactions during the synthesis with this compound. What should I look out for?

Answer:

A potential side reaction to be aware of when using isoguanosine derivatives is deamination. Although the N6-Dimethylaminomethylidene protecting group is designed to be labile, premature removal or side reactions under certain conditions could potentially lead to the formation of xanthosine. One study noted the presence of thymidine (B127349) as a deamination product of a related isocytidine (B125971) analog, highlighting the importance of appropriate protecting group strategy and deprotection conditions.[1]

To minimize side reactions:

  • Use appropriate protecting groups: The dimethylaminomethylene group is designed for rapid deprotection.[2]

  • Follow recommended deprotection protocols: Harsh or prolonged exposure to acidic or basic conditions beyond what is recommended can increase the likelihood of side reactions.

Question: What is the recommended deprotection protocol for oligonucleotides containing this compound?

Answer:

The N6-Dimethylaminomethylidene group is a labile protecting group, allowing for mild deprotection conditions. While a specific protocol for this exact modification is not widely published, related dimethylformamidine protecting groups are often removed using one of the following methods. It is crucial to perform a small-scale trial to optimize the deprotection for your specific oligonucleotide sequence and application.

  • Ammonia (B1221849)/Methylamine (B109427) (AMA): A 1:1 mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine is a common reagent for rapid deprotection of labile protecting groups.[3] Treatment is typically performed at room temperature or slightly elevated temperatures for a short duration (e.g., 10-30 minutes).

  • Aqueous Ammonia: Concentrated aqueous ammonia can also be used. Deprotection times may be longer compared to AMA, often requiring several hours at room temperature or elevated temperatures (e.g., 55°C).[4]

  • t-Butylamine/Water: A mixture of t-butylamine and water (e.g., 1:3 v/v) can be used for deprotection under mild conditions, which can be beneficial for sensitive oligonucleotides.[5]

It is highly recommended to analyze the deprotected oligonucleotide by mass spectrometry and HPLC to confirm complete removal of the protecting group and to assess the purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the expected coupling efficiency for this compound phosphoramidite?

A1: A coupling efficiency of 99.5% has been reported for a structurally similar N6-[(dibutylamino)methylidene]-2'-deoxyisoguanosine phosphoramidite, which suggests a similarly high efficiency should be achievable for the N6-Dimethylaminomethylidene analog under optimized conditions.[1]

Q2: Can I use standard DNA synthesis protocols for this modified phosphoramidite?

A2: Yes, standard phosphoramidite chemistry protocols can be used.[6] However, as with many modified monomers, optimization of the coupling time may be necessary to achieve the highest efficiency.

Q3: How should I store the this compound phosphoramidite?

A3: Like all phosphoramidites, it should be stored in a desiccator at -20°C under an inert atmosphere (e.g., argon) to protect it from moisture and oxidation.

Q4: What analytical techniques are recommended for quality control of the final oligonucleotide?

A4: After synthesis and deprotection, it is essential to verify the identity and purity of the oligonucleotide. Recommended analytical techniques include:

  • Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To confirm the correct molecular weight of the full-length product.

  • High-Performance Liquid Chromatography (HPLC): Both ion-exchange and reverse-phase HPLC can be used to assess the purity of the oligonucleotide and to separate the full-length product from any truncated sequences or side products.[1]

  • Enzymatic Digestion: Digestion of the oligonucleotide with enzymes like snake venom phosphodiesterase and alkaline phosphatase, followed by HPLC analysis of the resulting nucleosides, can be used to confirm the incorporation of isoguanosine.[1]

Data Presentation

Table 1: Reported Coupling Efficiency for Isoguanosine Phosphoramidite

Phosphoramidite AnalogueCoupling EfficiencyReference
N6-[(dibutylamino)methylidene]-2'-deoxyisoguanosine99.5%[1]

Experimental Protocols

General Protocol for Coupling of this compound Phosphoramidite

This protocol is a general guideline and should be adapted based on the specific DNA synthesizer and reagents being used.

  • Preparation:

    • Dissolve the this compound phosphoramidite in anhydrous acetonitrile to the recommended concentration (typically 0.1 M).

    • Ensure all other reagents (activator, capping reagents, oxidizing agent, and deblocking solution) are fresh and anhydrous.

  • Synthesis Cycle:

    • Deblocking: Remove the 5'-dimethoxytrityl (DMT) group from the support-bound oligonucleotide using a standard deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).

    • Coupling: Deliver the this compound phosphoramidite solution and the activator solution (e.g., 0.45 M 5-ethylthio-1H-tetrazole in acetonitrile) to the synthesis column. A standard coupling time of 2-5 minutes is a good starting point. For optimization, this time can be extended.

    • Capping: Cap any unreacted 5'-hydroxyl groups using a standard capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole).

    • Oxidation: Oxidize the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an oxidizing solution (e.g., iodine in THF/water/pyridine).

  • Post-Synthesis:

    • After the final coupling cycle, perform a final deblocking step if DMT-off analysis is desired.

    • Cleave the oligonucleotide from the solid support and proceed with the deprotection protocol.

Visualizations

experimental_workflow cluster_synthesis Oligonucleotide Synthesis Cycle cluster_postsynthesis Post-Synthesis Processing deblocking 1. Deblocking (DMT Removal) coupling 2. Coupling (Amidite + Activator) deblocking->coupling capping 3. Capping (Unreacted Chains) coupling->capping oxidation 4. Oxidation (Phosphite to Phosphate) capping->oxidation oxidation->deblocking Next Cycle cleavage Cleavage from Solid Support oxidation->cleavage deprotection Deprotection (Base & Phosphate) cleavage->deprotection purification Purification (HPLC) deprotection->purification

Caption: Automated phosphoramidite synthesis workflow.

troubleshooting_logic start Low Coupling Efficiency? reagent_check Check Reagent Quality - Fresh Amidite? - Anhydrous Solvents? - Fresh Activator? start->reagent_check Yes protocol_check Review Synthesis Protocol - Extend Coupling Time? - Correct Activator Conc.? reagent_check->protocol_check instrument_check Inspect Synthesizer - Blocked Lines? - Valve Malfunction? protocol_check->instrument_check solution Improved Efficiency instrument_check->solution Issue Found & Resolved no_improvement Still Low Efficiency instrument_check->no_improvement No Obvious Issue

Caption: Troubleshooting low coupling efficiency.

References

Technical Support Center: Optimizing Coupling Efficiency for N6-Dimethylaminomethylidene Isoguanosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N6-Dimethylaminomethylidene isoguanosine (B3425122). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when using N6-Dimethylaminomethylidene isoguanosine phosphoramidite (B1245037) in oligonucleotide synthesis?

A1: The primary challenge is often achieving high coupling efficiency, which can be lower than that of standard phosphoramidites. This can be attributed to the steric hindrance and electronic properties of the modified base. Sub-optimal coupling efficiency leads to a higher proportion of truncated sequences, reducing the overall yield of the desired full-length oligonucleotide.

Q2: How does the N6-Dimethylaminomethylidene protecting group affect the synthesis process?

A2: The N,N-dimethylformamidine (dmf) protecting group is a labile group, which means it can be removed under milder conditions than traditional protecting groups like isobutyryl.[1] While this is advantageous for the final deprotection step, its stability throughout the synthesis cycles, particularly during the acidic detritylation step, should be considered.[2]

Q3: What are the recommended deprotection conditions for removing the N6-Dimethylaminomethylidene group?

A3: Due to its lability, the N6-Dimethylaminomethylidene group can be removed under mild acidic conditions.[3][4][5] This avoids the harsh basic conditions that can be detrimental to sensitive oligonucleotides. A recommended starting point is treatment with a solution of imidazolium (B1220033) triflate (IMT) or 1-hydroxybenztriazole (HOBt).[3][4][5] Standard ammoniacal deprotection used for dmf-protected guanosine (B1672433) may also be effective.

Q4: Can I use standard activators for the coupling reaction?

A4: Yes, standard activators such as 1H-Tetrazole, 5-Ethylthio-1H-tetrazole (ETT), and 4,5-Dicyanoimidazole (DCI) can be used. However, the choice of activator can significantly impact the coupling efficiency. DCI, being less acidic than tetrazole, can be a good option to minimize depurination, a potential side reaction.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Coupling Efficiency Insufficient coupling time.For the related N,N-diisobutylformamidine-protected 2'-deoxyisoguanosine, extending the coupling time to 600 seconds or longer has been shown to achieve a coupling efficiency of over 97%.[7] It is highly recommended to perform a coupling time optimization study for this compound, starting with extended coupling times.
Sub-optimal activator.While standard activators can be used, their efficiency may vary. Consider using 4,5-Dicyanoimidazole (DCI) as it has been shown to increase the rate of coupling compared to 1H-Tetrazole for some phosphoramidites.[6]
Presence of moisture.Ensure all reagents, especially the acetonitrile (B52724) (ACN) and the phosphoramidite solution, are anhydrous. Moisture will react with the activated phosphoramidite, reducing coupling efficiency.[2]
Incomplete Deprotection Inappropriate deprotection conditions.If using standard basic deprotection, ensure sufficient time and temperature. For the labile N6-Dimethylaminomethylidene group, consider switching to a mild acidic deprotection protocol using IMT or HOBt.[3][4][5]
Degradation of Oligonucleotide Harsh deprotection conditions.The use of the labile N6-Dimethylaminomethylidene protecting group allows for milder deprotection conditions. Avoid prolonged exposure to strong bases if your oligonucleotide contains other sensitive modifications.
Formation of n+1 Species Premature removal of the 5'-DMT group from the phosphoramidite by an acidic activator.This can lead to the coupling of a dimer. Using a less acidic activator like DCI can help minimize this side reaction.[2]

Experimental Protocols

Protocol 1: Optimizing Coupling Time

This protocol outlines a method to determine the optimal coupling time for this compound phosphoramidite.

  • Synthesizer Setup: Ensure the DNA/RNA synthesizer is clean, and all reagent lines are primed with fresh, anhydrous reagents.

  • Sequence Design: Program the synthesis of a short, test oligonucleotide containing at least one this compound incorporation. A simple sequence such as a poly-T sequence with the modified base in the middle is recommended.

  • Variable Coupling Time: Set up multiple syntheses of the same sequence, varying only the coupling time for the this compound phosphoramidite. Recommended time points to test are 120, 300, 600, and 900 seconds.

  • Trityl Monitoring: Monitor the release of the dimethoxytrityl (DMT) cation after each coupling step. The absorbance of the DMT cation is proportional to the coupling efficiency of the previous step.

  • Analysis: After synthesis and deprotection, analyze the crude product by HPLC or mass spectrometry to determine the percentage of full-length product versus truncated sequences for each coupling time.

Protocol 2: Mild Acidic Deprotection

This protocol provides a starting point for the deprotection of oligonucleotides containing this compound using mild acidic conditions.

  • Reagent Preparation: Prepare a fresh solution of either:

    • 0.5 M Imidazolium triflate (IMT) in a suitable organic solvent (e.g., acetonitrile/water mixture).

    • 0.5 M 1-Hydroxybenztriazole (HOBt) in a suitable organic solvent.

  • Cleavage from Support: Cleave the oligonucleotide from the solid support as per the manufacturer's instructions.

  • Initial Deprotection of other groups: Perform the standard deprotection steps to remove protecting groups from the phosphate (B84403) backbone and other nucleobases as required by your synthesis strategy.

  • N6-Dimethylaminomethylidene Group Removal:

    • Resuspend the cleaved and partially deprotected oligonucleotide in the prepared IMT or HOBt solution.

    • Incubate at room temperature. The required time can vary, so it is recommended to perform a time-course experiment (e.g., 1, 2, 4, and 8 hours) and analyze the products at each time point by HPLC or mass spectrometry to determine the optimal deprotection time.

  • Quenching and Desalting: Quench the reaction and desalt the oligonucleotide using standard procedures such as ethanol (B145695) precipitation or size-exclusion chromatography.

Note: The conditions for this protocol are based on the deprotection of formamidine (B1211174) groups on standard nucleobases and should be optimized for this compound.

Visualizations

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Deprotection & Cleavage cluster_analysis Analysis s1 Deblocking (DMT Removal) s2 Coupling (N6-Dimethylaminomethylidene isoguanosine phosphoramidite) s1->s2 Repeat for each cycle s3 Capping s2->s3 Repeat for each cycle s4 Oxidation s3->s4 Repeat for each cycle s4->s1 Repeat for each cycle d1 Cleavage from Solid Support s4->d1 d2 Phosphate & Standard Base Deprotection d1->d2 d3 N6-Dimethylaminomethylidene Group Removal (Mild Acid) d2->d3 a1 HPLC / Mass Spectrometry d3->a1 a2 Purification a1->a2

Caption: Experimental workflow for synthesis and deprotection.

troubleshooting_logic cluster_coupling Coupling Efficiency Issues cluster_deprotection Deprotection Issues start Low Yield of Full-Length Product c1 Increase Coupling Time (e.g., to ≥600s) start->c1 Check Coupling d1 Incomplete Deprotection? (Check Mass Spec) start->d1 Check Deprotection c2 Change Activator (e.g., to DCI) c1->c2 c3 Ensure Anhydrous Conditions c2->c3 end Optimized Yield c3->end d2 Implement Mild Acidic Deprotection (IMT/HOBt) d1->d2 Yes d3 Optimize Deprotection Time d2->d3 d3->end

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Deprotection of N6-Dimethylaminomethylidene Isoguanosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in the deprotection of N6-Dimethylaminomethylidene isoguanosine (B3425122). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common issues encountered during their experiments.

Troubleshooting Guide

This guide addresses specific problems that may arise during the deprotection of oligonucleotides containing N6-Dimethylaminomethylidene isoguanosine.

Q1: I am observing incomplete removal of the N6-Dimethylaminomethylidene protecting group. What could be the cause and how can I resolve it?

A1: Incomplete deprotection is a common issue and can be attributed to several factors:

  • Insufficient Deprotection Time or Temperature: The dimethylaminomethylidene (dmf) group on isoguanosine may require specific conditions for complete removal. Standard protocols might not be sufficient.

  • Reagent Degradation: The effectiveness of deprotection reagents like ammonium (B1175870) hydroxide (B78521) can diminish over time.

  • Steric Hindrance: The local sequence context around the isoguanosine residue might sterically hinder the access of the deprotection reagent.

Troubleshooting Steps:

  • Extend Deprotection Time: For sensitive applications, a longer incubation period under mild conditions can be effective. A proven method involves treating the oligonucleotide with a 1:1 (v/v) mixture of methanol (B129727) and aqueous ammonia (B1221849) at room temperature for 48 hours.[1]

  • Increase Temperature (with caution): While higher temperatures can accelerate deprotection, they also increase the risk of side reactions, especially with sensitive nucleosides like isoguanosine and its pairing partners. If using standard ammonium hydroxide, consider a moderate temperature increase (e.g., 55°C), but monitor for degradation.

  • Use Fresh Reagents: Always use fresh, high-quality deprotection reagents. Aqueous ammonia, for instance, should be stored refrigerated and aliquoted for weekly use to maintain its concentration.[2][3]

  • Consider Alternative Reagents: For rapid deprotection, a mixture of aqueous ammonium hydroxide and aqueous methylamine (B109427) (AMA) can be used, often completing deprotection in 5-10 minutes at elevated temperatures.[2][3] However, the compatibility of AMA with isoguanosine must be verified, as it is a more aggressive reagent.

Q2: My final product shows unexpected peaks in HPLC analysis. What are the potential side reactions?

A2: Unexpected peaks can indicate the presence of side products formed during deprotection. While specific side reactions for this compound are not extensively documented, issues can arise from the inherent properties of isoguanosine and related modified bases.

  • Deamination of Pairing Bases: If your sequence also contains isocytidine (B125971) (isoC) or 5-methylisocytidine (B595430) (5-me-isoC), these are known to be susceptible to deamination under the alkaline conditions of deprotection, converting them to uracil (B121893) or thymine (B56734) derivatives, respectively.[4][5] This is a significant concern as it alters the sequence of your oligonucleotide.

  • Base Modification: Although the dimethylaminomethylidene group is designed for clean removal, harsh conditions could potentially lead to modifications on the isoguanosine ring itself.

  • Incomplete Deprotection of Other Bases: If standard protecting groups like benzoyl (Bz) or isobutyryl (iBu) are used for other bases, ensure the deprotection conditions are sufficient for their complete removal.

Troubleshooting Steps:

  • Employ Milder Deprotection Conditions: To minimize side reactions, especially deamination of isocytidine, use milder deprotection protocols. The recommended methanol/aqueous ammonia (1:1 v/v) at room temperature for 48 hours is a good starting point.[1]

  • Analyze Side Products: If possible, isolate and analyze the side products using mass spectrometry to identify the nature of the modification. This can help in pinpointing the cause and refining the protocol.

  • Purification: Utilize robust purification methods like HPLC to separate the desired full-length oligonucleotide from any side products or incompletely deprotected species.

Q3: I am working with an RNA oligonucleotide containing isoguanosine. Are there special deprotection considerations?

A3: Yes, RNA oligonucleotides require a two-step deprotection process to first remove the exocyclic amine protecting groups and then the 2'-hydroxyl protecting groups (e.g., TBDMS or TOM).

  • Base Deprotection: The deprotection of the N6-Dimethylaminomethylidene group on isoguanosine and other base protecting groups should be performed first, typically under basic conditions, while the 2'-hydroxyl groups remain protected.

  • 2'-Hydroxyl Deprotection: Following base deprotection, the 2'-hydroxyl protecting groups are removed, often using a fluoride (B91410) reagent like triethylamine (B128534) trihydrofluoride (TEA·3HF).

It is crucial that the conditions used for base deprotection do not prematurely cleave the 2'-hydroxyl protecting groups. The methanol/aqueous ammonia method is generally mild enough for this purpose.

Frequently Asked Questions (FAQs)

Q: What is the recommended standard procedure for deprotecting this compound in a DNA oligonucleotide?

A: A reliable and mild method is the treatment with a 1:1 (v/v) solution of methanol and aqueous ammonia at room temperature for 48 hours.[1] This method has been used successfully for oligonucleotides containing isoguanosine.

Q: Can I use AMA (Ammonium Hydroxide/Methylamine) for faster deprotection?

A: AMA allows for very rapid deprotection (e.g., 10 minutes at 65°C).[2] While it is efficient for standard DNA bases, its use with isoguanosine should be approached with caution. The high basicity and reactivity of methylamine could potentially lead to degradation of the sensitive isoguanosine moiety. It is advisable to first test this method on a small scale and verify the integrity of the product by mass spectrometry.

Q: My oligonucleotide contains both isoguanosine and 5-methylisocytidine. What is the best deprotection strategy?

A: Given that 5-methylisocytidine is prone to deamination under harsh basic conditions, a mild deprotection protocol is essential.[4][5] The use of methanol/aqueous ammonia (1:1 v/v) at room temperature for 48 hours is highly recommended to preserve the integrity of both modified bases.[1] Avoid prolonged exposure to high temperatures or highly aggressive reagents like AMA.

Q: How can I confirm the complete deprotection of my oligonucleotide?

A: The most reliable methods for confirming complete deprotection are:

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or MALDI-TOF mass spectrometry can be used to verify the molecular weight of the final product. The observed mass should match the calculated mass of the fully deprotected oligonucleotide.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase or anion-exchange HPLC can be used to assess the purity of the sample. Incomplete deprotection will often result in additional peaks with different retention times compared to the fully deprotected product.

Quantitative Data Summary

The following table summarizes various deprotection conditions for oligonucleotides. While not all are specific to isoguanosine, they provide a reference for developing a suitable protocol.

Reagent CompositionTemperatureDurationTarget/Protecting GroupReference
Methanol / Aqueous Ammonia (1:1 v/v)Room Temperature48 hoursIsoguanosine-containing DNA[1]
Ammonium Hydroxide / Methylamine (AMA)65 °C5-10 minutesdmf-dG and other standard bases[2]
Concentrated Ammonium Hydroxide55 °C6-17 hoursStandard DNA bases[1]
t-Butylamine / Water (1:3 v/v)60 °C6 hoursFor TAMRA-containing oligos[2]
0.05 M Potassium Carbonate in MethanolRoom Temperature4 hoursUltraMILD monomers[3]

Experimental Protocols

Protocol 1: Mild Deprotection of Isoguanosine-Containing Oligonucleotides

This protocol is recommended to minimize side reactions, especially when other sensitive bases like isocytidine are present.[1]

  • After synthesis, transfer the solid support (e.g., CPG) containing the oligonucleotide to a 2 mL screw-cap vial.

  • Prepare a fresh 1:1 (v/v) solution of methanol and concentrated aqueous ammonia (28-30%).

  • Add 1 mL of the methanol/ammonia solution to the vial.

  • Seal the vial tightly and ensure it is properly mixed by gentle vortexing.

  • Incubate the vial at room temperature for 48 hours.

  • After incubation, centrifuge the vial and carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Dry the oligonucleotide solution using a centrifugal vacuum concentrator.

  • Resuspend the dried oligonucleotide in an appropriate buffer for purification and analysis.

Visualizations

Below are diagrams illustrating the experimental workflow and the chemical transformation during the deprotection of this compound.

DeprotectionWorkflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Cleavage & Deprotection cluster_purification Purification & Analysis OligoOnSupport Protected Oligo on Solid Support Reagent Add Deprotection Reagent (e.g., MeOH/NH4OH) OligoOnSupport->Reagent Step 1 Incubate Incubate (e.g., RT, 48h) Reagent->Incubate Step 2 Dry Dry Oligo Incubate->Dry Step 3 (Collect Supernatant) Purify HPLC Purification Dry->Purify Step 4 FinalProduct Purified Oligonucleotide Purify->FinalProduct Step 5 Analyze MS / HPLC Analysis FinalProduct->Analyze QC

Caption: Experimental workflow for the deprotection and purification of synthetic oligonucleotides.

ChemicalDeprotection reactant N6-Dimethylaminomethylidene Isoguanosine product Isoguanosine reactant->product Deprotection side_product Dimethylamine + Formic Acid Derivatives product->side_product By-products reagent MeOH / NH4OH (aq) RT, 48h reagent->product

Caption: Chemical transformation during the deprotection of the N6-Dimethylaminomethylidene group.

References

Technical Support Center: N6-Dimethylaminomethylidene Isoguanosine Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding side reactions encountered during the solid-phase synthesis of oligonucleotides containing N6-Dimethylaminomethylidene isoguanosine (B3425122) (N6-dmf-iG).

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of during the synthesis of oligonucleotides containing N6-dmf-isoguanosine?

A1: The primary side reactions of concern are:

  • Incomplete Deprotection: The N6-Dimethylaminomethylidene (dmf) protecting group may not be completely removed during the final cleavage and deprotection step, leading to a modified oligonucleotide (+41 Da).

  • N6-Formylation: Partial hydrolysis of the dmf group during deprotection can lead to the formation of a stable N6-formyl-isoguanosine adduct (+14 Da relative to the fully deprotected amine).

  • O6-Modification: Similar to guanosine, the lactam function of the isoguanosine base can be modified by the phosphoramidite (B1245037) reagents during coupling. This modification is unstable and can lead to depurination and subsequent chain cleavage, resulting in low yields of the full-length product.[1]

  • Standard Synthesis Failures: Issues common to all oligonucleotide synthesis, such as the formation of (n-1) deletion sequences due to inefficient coupling, can also occur.[2][3] Efficient capping after each coupling step is crucial to minimize these failure sequences.[2]

Q2: Why is the N,N-dimethylformamidine (dmf) group used for protecting isoguanosine?

A2: The dmf group is an amidine-type protecting group used to block the exocyclic amine of isoguanosine during synthesis. Amidine protecting groups are generally chosen for their stability during the standard steps of phosphoramidite chemistry and their relatively mild removal conditions compared to other protecting groups.[4] However, their lability can also make them susceptible to premature removal or modification if not handled correctly.

Q3: What are the recommended deprotection conditions to minimize side reactions?

A3: Standard deprotection with concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures can be too harsh and may lead to side reactions. Milder, two-step, or alternative deprotection strategies are often recommended for sensitive modified oligonucleotides. Conditions using AMA (a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine) or tert-Butylamine/water can be effective.[5][6] For particularly sensitive oligonucleotides, ultra-mild deprotection conditions using potassium carbonate in methanol (B129727) may be necessary, provided that compatible protecting groups are used for the other bases (e.g., Pac-dA, Ac-dC, iPr-Pac-dG).[5]

Q4: Can the N6-dmf-isoguanosine phosphoramidite itself cause problems?

A4: Yes. Modified phosphoramidites can be more sensitive to hydrolysis than standard phosphoramidites. It is critical to ensure that the acetonitrile (B52724) used to dissolve the phosphoramidite is anhydrous. The presence of water can lead to hydrolysis of the phosphoramidite, reducing coupling efficiency and lowering the overall yield.[7]

Troubleshooting Guide

This section addresses specific problems you might encounter, identifiable through analytical methods like HPLC and Mass Spectrometry (MS).

Problem 1: My mass spectrometry analysis shows a major peak at +14 Da from the expected product mass.

  • Possible Cause: This mass shift corresponds to the formation of an N6-formyl-isoguanosine adduct. This occurs when the dmf protecting group is not cleanly removed but is instead partially hydrolyzed to a formyl group during the final deprotection step.

  • Solution:

    • Modify Deprotection Conditions: Avoid prolonged heating in ammonium hydroxide. Switch to a faster-acting or milder reagent like AMA at a controlled temperature and time (e.g., 65 °C for 10-15 minutes).[5]

    • Two-Step Deprotection: Consider a two-step process where the base-labile protecting groups are removed under one set of conditions, followed by specific removal of the dmf group under milder conditions.

Problem 2: My MS analysis shows a peak at +41 Da from the expected product mass.

  • Possible Cause: This mass shift indicates that the N6-dmf protecting group was not removed, resulting in an oligo with a persistent modification.

  • Solution:

    • Extend Deprotection Time: Your current deprotection conditions may be too mild or the duration too short. Increase the deprotection time or temperature according to the reagent manufacturer's guidelines.

    • Change Deprotection Reagent: If extending the time is ineffective or degrades the oligo, switch to a stronger deprotection solution like AMA.[6] Ensure the deprotection solution is fresh, as reagents like ammonium hydroxide can lose potency over time.[5]

Problem 3: The overall yield is very low, and my HPLC/PAGE analysis shows a significant number of shorter sequences.

  • Possible Cause 1: Chain Cleavage: The O6 position of the isoguanosine lactam may be reacting with the phosphoramidite during coupling, leading to an unstable adduct that results in depurination and chain cleavage.[1]

  • Solution 1: Use an isoguanosine phosphoramidite with O6 protection if available. This is a common strategy to prevent this side reaction in guanine-rich sequences.[1] Alternatively, reducing the coupling time may help minimize the extent of the side reaction.

  • Possible Cause 2: Poor Coupling Efficiency: The N6-dmf-isoguanosine phosphoramidite may have lower coupling efficiency than standard amidites.

  • Solution 2:

    • Increase the coupling time for the modified base.

    • Ensure the phosphoramidite and activator solutions are fresh and anhydrous.[7]

    • Confirm that the capping step is highly efficient to block any unreacted 5'-OH groups and prevent the formation of (n-1) shortmers.[2][3]

  • Possible Cause 3: Phosphoramidite Hydrolysis: The modified phosphoramidite may be degrading due to moisture in your reagents.

  • Solution 3: Use fresh, anhydrous acetonitrile for dissolving the phosphoramidite. Store the phosphoramidite under inert gas (Argon) and protect it from moisture. Adding activated molecular sieves to the phosphoramidite solution on the synthesizer can help scavenge trace amounts of water.[7]

Data Presentation

Table 1: Comparison of Common Deprotection Conditions for Amidine-Protected Nucleosides

ReagentTypical ConditionsAdvantagesDisadvantagesSuitable For
Ammonium Hydroxide 55 °C, 8-12 hoursTraditional, widely used.Can be slow; may cause base modification or degradation of sensitive dyes/labels.Standard DNA/RNA with robust protecting groups.
AMA (NH4OH / 40% Methylamine 1:1)65 °C, 10-15 minVery fast and efficient deprotection.[5][6]Can modify dC if not protected with Acetyl (Ac) group; highly volatile.Rapid deprotection; compatible with dmf-dG.[6]
tert-Butylamine/Water (1:3 v/v)60 °C, 6 hoursMilder than AMA, good for some sensitive modifications.[5]Slower than AMA.Oligos containing dmf-dG.[5][6]
K2CO3 in Methanol (50 mM)Room Temp, 4 hoursUltra-mild, suitable for very labile groups.[5]Only removes ultra-mild protecting groups (e.g., Pac, iPr-Pac, Ac).[5]Highly sensitive modified oligonucleotides.

Table 2: Common Adducts and Mass Shifts in Mass Spectrometry Analysis

Adduct / ModificationMass Shift (Da)Likely Cause
Incomplete Deprotection +41N6-Dimethylaminomethylidene group remains.
N6-Formylation +14Partial hydrolysis of the dmf group during deprotection.
(n-1) Deletion ~ -300Failed coupling step followed by capping.
Depurination Oligo Mass - (iG base mass)Chain cleavage at the modified nucleotide site.
Experimental Protocols

Protocol 1: Optimized Deprotection using AMA

Caution: Work in a well-ventilated fume hood. AMA is volatile and corrosive.

  • After synthesis, transfer the solid support to a 2 mL screw-cap vial.

  • Prepare the AMA solution by mixing equal volumes of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine.

  • Add 1 mL of freshly prepared AMA solution to the vial containing the solid support.

  • Seal the vial tightly. Ensure the cap has a suitable seal to withstand heating.

  • Place the vial in a heating block set to 65 °C for 15 minutes.

  • After heating, cool the vial to room temperature.

  • Carefully open the vial in the fume hood.

  • Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Wash the support with 0.5 mL of water and combine the wash with the supernatant.

  • Dry the sample in a vacuum concentrator.

  • Resuspend the oligonucleotide pellet in an appropriate buffer for analysis and purification.

Protocol 2: Quality Control by HPLC and Mass Spectrometry

  • Sample Preparation: Resuspend the dried oligonucleotide in 100-200 µL of sterile, nuclease-free water.

  • HPLC Analysis:

    • Column: Use a reverse-phase column suitable for oligonucleotide analysis (e.g., C18).

    • Buffers:

      • Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0

      • Buffer B: Acetonitrile

    • Gradient: Run a linear gradient from low %B to high %B (e.g., 5% to 50% B over 30 minutes) to elute the oligonucleotide.

    • Detection: Monitor absorbance at 260 nm.

    • Analysis: The main peak should correspond to the full-length product. Side products like (n-1) mers will typically elute slightly earlier. N6-formyl or N6-dmf adducts may have slightly different retention times.

  • Mass Spectrometry Analysis:

    • Use an ESI-MS (Electrospray Ionization Mass Spectrometer) for accurate mass determination.

    • Analyze the main HPLC peak and any significant impurity peaks.

    • Compare the observed mass with the theoretical mass of the desired product and potential side products (see Table 2).

Visualizations

Troubleshooting_Workflow start Start Analysis (HPLC & Mass Spec) check_yield Is Overall Yield Low? start->check_yield check_mass Is Main Peak Mass Correct? check_yield->check_mass No yield_low_cause Potential Causes: 1. Poor Coupling 2. Chain Cleavage (O6 mod) 3. Amidite Hydrolysis check_yield->yield_low_cause Yes mass_plus_14 Mass is +14 Da check_mass->mass_plus_14 No (+14) mass_plus_41 Mass is +41 Da check_mass->mass_plus_41 No (+41) mass_correct Mass is Correct Check Purity check_mass->mass_correct Yes cause_formyl Cause: N6-Formylation mass_plus_14->cause_formyl cause_dmf Cause: Incomplete Deprotection mass_plus_41->cause_dmf purity_low Is Purity Low? (e.g. n-1 peak) mass_correct->purity_low solution_deprotection Solution: - Optimize deprotection (Use AMA, adjust time/temp) cause_formyl->solution_deprotection cause_dmf->solution_deprotection yield_solution Solutions: - Increase coupling time - Use anhydrous reagents - Check capping efficiency yield_low_cause->yield_solution purity_ok Synthesis Successful purity_low->purity_ok No purity_solution Solution: - Optimize coupling - Ensure efficient capping purity_low->purity_solution Yes

Caption: Troubleshooting workflow for N6-dmf-iG oligonucleotide synthesis.

Side_Reactions cluster_0 Deprotection Step start_oligo Oligo-N6-dmf-iG (On Support) reagent Deprotection Reagent (e.g., AMA, NH4OH) start_oligo->reagent desired_product Desired Product Oligo-N6-amino-iG reagent->desired_product Desired Pathway side_product1 Side Product Oligo-N6-formyl-iG (+14 Da) reagent->side_product1 Side Reaction 1 side_product2 Side Product Oligo-N6-dmf-iG (+41 Da) reagent->side_product2 Side Reaction 2

Caption: Key side reactions during the deprotection of N6-dmf-isoguanosine.

References

Technical Support Center: Purification of N6-Dimethylaminomethylidene Isoguanosine Containing Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the purification of oligonucleotides containing N6-Dimethylaminomethylidene isoguanosine (B3425122) (iG-dG).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of iG-dG containing oligonucleotides.

Problem Potential Cause Recommended Solution
Low yield of the final oligonucleotide product. Incomplete removal of the N6-Dimethylaminomethylidene protecting group.The Dimethylaminomethylidene group is a labile protecting group that should be removed during the standard deprotection step.[1] Ensure complete deprotection by using fresh deprotection solution (e.g., ammonium (B1175870) hydroxide (B78521) or AMA) and optimizing deprotection time and temperature. For sensitive oligonucleotides, milder deprotection conditions may be required.[2][3]
Degradation of the isoguanosine base during deprotection.Isoguanosine can be sensitive to harsh deprotection conditions. Consider using milder deprotection reagents such as t-butylamine/water (1:3) for 6 hours at 60°C.[3]
Suboptimal HPLC purification conditions.Optimize the HPLC method, including the mobile phase composition, gradient, and column temperature. For oligonucleotides with secondary structures, purification at an elevated temperature (e.g., 60°C) can improve peak shape and resolution.[4]
Multiple peaks observed in the HPLC chromatogram. Incomplete deprotection leading to a mix of protected and deprotected oligonucleotides.Ensure complete deprotection as described above. Analyze a small aliquot of the crude product by mass spectrometry to confirm the presence of the fully deprotected oligonucleotide.[5][6][7]
Presence of failure sequences (n-1, n-2, etc.).This is a common issue in oligonucleotide synthesis.[8] High-resolution purification methods like HPLC or PAGE are necessary to separate the full-length product from these shorter sequences.[9]
Formation of secondary structures.Oligonucleotides with high GC content or specific sequences can form stable secondary structures, leading to broad or multiple peaks in RP-HPLC.[4] Consider using a denaturing agent in the mobile phase or increasing the column temperature. Anion-exchange HPLC can also be effective for purifying oligonucleotides with significant secondary structure.[4][10]
Broad peak shape in the HPLC chromatogram. Secondary structure formation.As mentioned above, increasing the column temperature during HPLC can disrupt secondary structures and lead to sharper peaks.[4]
Poor column performance.Ensure the HPLC column is not overloaded and is properly equilibrated before injection. Use a column with an appropriate particle size and pore size for oligonucleotide purification.
Final product is not pure as determined by mass spectrometry. Co-elution of impurities during HPLC.Adjust the HPLC gradient to improve the separation of the target oligonucleotide from closely eluting impurities. A shallower gradient can often improve resolution.
Incomplete removal of salts from the purified oligonucleotide.After HPLC purification with non-volatile salts, desalting is a critical step. Use a method like gel filtration to remove residual salts.[4]

Frequently Asked Questions (FAQs)

Q1: What is N6-Dimethylaminomethylidene isoguanosine?

This compound is a modified nucleoside where the N6-amino group of isoguanosine is protected by a dimethylaminomethylidene group.[11][12] This protecting group is labile and is typically removed during the oligonucleotide deprotection step.[1]

Q2: What is the recommended first step before purifying my iG-dG containing oligonucleotide?

The first and most critical step is the complete deprotection of the oligonucleotide. This involves cleavage from the solid support and removal of all protecting groups from the nucleobases and phosphate (B84403) backbone, including the N6-Dimethylaminomethylidene group on the isoguanosine.

Q3: Which deprotection strategy is best for oligonucleotides containing this compound?

The dimethylaminomethylene group is known to be a labile protecting group, which allows for milder deprotection conditions.[1] While standard deprotection with fresh ammonium hydroxide is often sufficient, for oligonucleotides that are sensitive to harsh conditions, alternative methods can be used:

  • Ammonia/Methylamine (B109427) (AMA): A 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine can significantly reduce deprotection times.[3][13]

  • t-Butylamine/water: A mixture of t-butylamine and water (e.g., 1:3 v/v) can be used for deprotection at elevated temperatures (e.g., 60°C for 6 hours).[3]

It is crucial to ensure complete removal of the protecting group, which can be verified by mass spectrometry of the crude product.[5][6][7]

Q4: What are the recommended purification methods for iG-dG containing oligonucleotides?

After successful deprotection, the resulting oligonucleotide containing isoguanosine can be purified using standard methods for modified oligonucleotides:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is often the method of choice due to its high resolution.[9][10] It separates oligonucleotides based on hydrophobicity.

  • Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC): This method separates oligonucleotides based on charge (the number of phosphate groups). It is particularly useful for oligonucleotides that form strong secondary structures.[4][10]

  • Polyacrylamide Gel Electrophoresis (PAGE): PAGE provides very high resolution and is excellent for obtaining highly pure oligonucleotides, although the yield can be lower than with HPLC.[9]

Q5: How does the presence of isoguanosine affect RP-HPLC purification?

The retention time of an oligonucleotide in RP-HPLC is influenced by its overall hydrophobicity. Isoguanosine's contribution to the hydrophobicity of the oligonucleotide will be different from that of the canonical bases. Therefore, the HPLC gradient may need to be adjusted compared to a standard DNA or RNA oligonucleotide of the same length.

Q6: Should I use "Trityl-on" or "Trityl-off" purification?

"Trityl-on" purification is a strategy where the dimethoxytrityl (DMT) group on the 5' end of the full-length oligonucleotide is left on during the initial purification by RP-HPLC.[4] This significantly increases the hydrophobicity of the full-length product, allowing for excellent separation from shorter, "trityl-off" failure sequences. After the initial purification, the DMT group is removed, and a second purification or desalting step is often performed. This method is highly effective for obtaining pure oligonucleotides.

For "Trityl-off" purification, the DMT group is removed before HPLC. While simpler, the separation of the full-length product from n-1 failure sequences can be more challenging.

The choice between these methods depends on the desired purity and the available resources. For demanding applications, "Trityl-on" purification is generally recommended.

Experimental Protocols

Protocol 1: Deprotection of iG-dG Containing Oligonucleotides
  • Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

  • Add the deprotection solution (e.g., concentrated ammonium hydroxide or a 1:1 mixture of ammonium hydroxide and 40% aqueous methylamine - AMA).

  • Incubate the vial at the recommended temperature and time (e.g., 55°C for 8-12 hours for ammonium hydroxide, or 65°C for 10 minutes for AMA).

  • After incubation, cool the vial and transfer the solution containing the cleaved and deprotected oligonucleotide to a new tube.

  • Wash the solid support with water or a suitable buffer and combine the washings with the deprotection solution.

  • Dry the oligonucleotide solution using a vacuum concentrator.

  • Resuspend the oligonucleotide pellet in sterile, nuclease-free water.

  • To confirm complete deprotection, analyze a small aliquot of the crude product by ESI-MS or MALDI-TOF mass spectrometry.[5][6][7]

Protocol 2: Reversed-Phase HPLC (RP-HPLC) Purification (Trityl-on)
  • Column: A C18 reversed-phase column is commonly used for oligonucleotide purification.

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.5.

  • Mobile Phase B: 0.1 M TEAA in 50% acetonitrile.

  • Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage over 20-30 minutes is typical. The optimal gradient will depend on the length and sequence of the oligonucleotide and should be optimized empirically.

  • Flow Rate: A typical flow rate is 1-4 mL/min, depending on the column dimensions.

  • Detection: UV absorbance at 260 nm.

  • Procedure: a. Resuspend the crude, deprotected, trityl-on oligonucleotide in Mobile Phase A. b. Inject the sample onto the equilibrated HPLC column. c. Run the gradient and collect fractions corresponding to the major, late-eluting peak (the trityl-on product). d. Analyze the collected fractions by mass spectrometry to confirm the identity of the product. e. Pool the fractions containing the pure trityl-on oligonucleotide and dry using a vacuum concentrator.

  • Detritylation: a. Resuspend the dried trityl-on oligonucleotide in a solution of 80% acetic acid in water. b. Incubate at room temperature for 30 minutes. c. Quench the reaction by adding a buffer (e.g., 1.5 M ammonium acetate). d. Dry the solution using a vacuum concentrator.

  • Desalting: a. Resuspend the detritylated oligonucleotide in water. b. Desalt the oligonucleotide using a desalting column or by ethanol (B145695) precipitation.

Visualizations

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Deprotection cluster_purification Purification cluster_analysis Quality Control synthesis Solid-Phase Synthesis of iG-dG Oligonucleotide deprotection Cleavage and Deprotection (Removal of N6-Dimethylaminomethylidene group) synthesis->deprotection hplc RP-HPLC or AEX-HPLC deprotection->hplc High Throughput/ High Yield page PAGE deprotection->page Highest Purity ms Mass Spectrometry hplc->ms analytical_hplc Analytical HPLC hplc->analytical_hplc page->ms page->analytical_hplc final_product Pure iG-dG Oligonucleotide ms->final_product analytical_hplc->final_product

Caption: Workflow for the purification and analysis of iG-dG containing oligonucleotides.

troubleshooting_logic cluster_ms_issues Mass Spectrometry Issues cluster_hplc_issues HPLC Issues start Impure Final Product check_ms Analyze by Mass Spectrometry start->check_ms check_hplc Review HPLC Chromatogram start->check_hplc incorrect_mass Incorrect Mass check_ms->incorrect_mass multiple_masses Multiple Masses Detected check_ms->multiple_masses broad_peak Broad Peak check_hplc->broad_peak multiple_peaks Multiple Peaks check_hplc->multiple_peaks solution1 Optimize Deprotection (Reagent, Time, Temp) incorrect_mass->solution1 multiple_masses->solution1 solution2 Optimize HPLC Gradient and/or Temperature multiple_masses->solution2 broad_peak->solution2 solution3 Check for Secondary Structures broad_peak->solution3 multiple_peaks->solution1 multiple_peaks->solution2 multiple_peaks->solution3

Caption: Troubleshooting logic for impure iG-dG oligonucleotide samples.

References

Technical Support Center: Synthesis of N⁶-Dimethylaminomethylidene Isoguanosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of N⁶-Dimethylaminomethylidene isoguanosine (B3425122) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the N⁶-Dimethylaminomethylidene protecting group on isoguanosine?

A1: The N⁶-Dimethylaminomethylidene group serves as a protecting group for the exocyclic amino group of isoguanosine. This protection is crucial during subsequent synthetic steps, such as phosphitylation for oligonucleotide synthesis, to prevent unwanted side reactions at the N⁶-position. The formamidine (B1211174) protecting group is known for its ease of introduction and subsequent removal under specific conditions.

Q2: I am observing a low yield after reacting isoguanosine with N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA). What are the potential causes and solutions?

A2: Low yields in this reaction can stem from several factors:

  • Incomplete reaction: Isoguanosine may have poor solubility in the reaction solvent. Ensure vigorous stirring and consider using a co-solvent like DMF to improve solubility. The reaction may also require gentle heating (e.g., 40-50 °C) to proceed to completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Degradation of starting material or product: Isoguanosine and its derivatives can be susceptible to degradation under harsh conditions. Avoid excessively high temperatures or prolonged reaction times. Ensure the use of anhydrous solvents, as the presence of water can lead to the hydrolysis of the DMF-DMA reagent and the product.

  • Suboptimal stoichiometry: An insufficient excess of DMF-DMA can lead to incomplete conversion. A common approach is to use a 2-5 fold excess of the reagent.

  • Issues during work-up and purification: The product may be partially lost during extraction or precipitation steps. Ensure proper phase separation during extractions and use cold solvents for washing precipitates to minimize product loss.

Q3: My purified product shows impurities. What are the likely side products and how can I avoid them?

A3: Common impurities can include unreacted isoguanosine and potential side products from the reaction.

  • Unreacted Isoguanosine: This is often due to an incomplete reaction. See the suggestions in Q2 for driving the reaction to completion.

  • N-methylation: While less common with DMF-DMA compared to other methylating agents, methylation at other positions on the purine (B94841) ring is a theoretical possibility, especially with prolonged heating.[1] Stick to the recommended reaction temperature and time to minimize this.

  • Hydrolysis products: If moisture is present in the reaction, DMF-DMA will hydrolyze. The resulting dimethylamine (B145610) can potentially react with other electrophilic sites. Always use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q4: What is the recommended method for purifying N⁶-Dimethylaminomethylidene isoguanosine?

A4: The purification method depends on the scale of the reaction and the nature of the impurities.

  • Crystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., methanol (B129727)/ether or ethanol/water) is often effective for removing unreacted starting material and other impurities.

  • Silica (B1680970) Gel Chromatography: For smaller scales or to separate closely related impurities, flash column chromatography on silica gel is a standard method. A gradient of methanol in dichloromethane (B109758) or ethyl acetate (B1210297) is a common eluent system for nucleoside derivatives.

Q5: How do I remove the N⁶-Dimethylaminomethylidene protecting group?

A5: The dimethylaminomethylidene group is typically removed under mild basic conditions. A common method is treatment with aqueous ammonia (B1221849) or a mixture of aqueous ammonia and methylamine (B109427) (AMA).[2] The deprotection is usually rapid at room temperature or with gentle heating (e.g., 55 °C).[3]

Troubleshooting Guide

Problem Potential Cause Recommended Action
Low or No Product Formation Ineffective DMF-DMA reagent (degraded by moisture).Use a fresh bottle of DMF-DMA or distill the reagent before use.
Low reaction temperature.Gently heat the reaction mixture to 40-50 °C and monitor by TLC.
Poor solubility of isoguanosine.Use a co-solvent such as DMF and ensure vigorous stirring.
Reaction Stalls (Incomplete Conversion) Insufficient DMF-DMA.Add an additional equivalent of DMF-DMA and continue monitoring.
Reversible reaction equilibrium.Remove the methanol byproduct by performing the reaction in a system that allows for its removal (e.g., distillation if solvent boiling point allows).
Formation of a Major, Unidentified Byproduct Reaction with hydroxyl groups on the ribose sugar.While the amino group is more nucleophilic, protection of the ribose hydroxyls (e.g., as silyl (B83357) ethers) may be necessary for cleaner reactions, especially if forcing conditions are used.
Impurities in the starting isoguanosine.Ensure the purity of the starting isoguanosine using NMR or HPLC.
Difficulty in Product Isolation/Purification Product is an oil instead of a solid.Attempt co-evaporation with a solvent like toluene (B28343) to remove residual solvents. If it remains an oil, proceed with silica gel chromatography.
Product streaks on the silica gel column.Add a small amount of a basic modifier like triethylamine (B128534) (e.g., 0.1-1%) to the eluent to improve chromatography.
Inconsistent Yields Between Batches Variability in reagent quality or reaction conditions.Standardize all reaction parameters, including solvent purity, reagent stoichiometry, reaction time, and temperature.

Experimental Protocols

Representative Protocol for the Synthesis of N⁶-Dimethylaminomethylidene Isoguanosine

Disclaimer: This is a representative protocol based on general procedures for the formamidine protection of nucleosides. Optimal conditions may need to be determined empirically.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), suspend isoguanosine (1.0 eq) in anhydrous methanol or a mixture of anhydrous methanol and DMF (to achieve a concentration of approximately 0.1 M).

  • Reaction: To the stirred suspension, add N,N-Dimethylformamide dimethyl acetal (DMF-DMA, 2.0-3.0 eq) dropwise at room temperature.

  • Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) and monitor the progress by TLC (e.g., using 10% methanol in dichloromethane as the eluent). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane (e.g., 0-15%) to afford the pure N⁶-Dimethylaminomethylidene isoguanosine. Alternatively, trituration or recrystallization from a suitable solvent system can be attempted.

Representative Protocol for the Deprotection of N⁶-Dimethylaminomethylidene Isoguanosine

  • Preparation: Dissolve the N⁶-Dimethylaminomethylidene isoguanosine in a concentrated aqueous ammonia solution or a mixture of aqueous ammonia and methylamine (AMA).

  • Reaction: Stir the solution at room temperature or 55 °C.

  • Monitoring: Monitor the deprotection by TLC or HPLC until the starting material is fully consumed (typically 1-4 hours).

  • Work-up: Evaporate the solvent under reduced pressure to obtain the deprotected isoguanosine. The crude product can be further purified if necessary.

Data Presentation

Table 1: Typical Reaction Parameters for Formamidine Protection of Nucleosides

ParameterTypical Range/ValueNotes
Substrate IsoguanosineEnsure the starting material is dry and pure.
Reagent N,N-Dimethylformamide dimethyl acetal (DMF-DMA)Use a 2-5 fold molar excess.
Solvent Methanol, DMF, or a mixtureAnhydrous conditions are crucial.
Temperature Room Temperature to 50 °CHigher temperatures may lead to side reactions.
Reaction Time 1-6 hoursMonitor by TLC or HPLC for completion.
Purification Silica Gel Chromatography, RecrystallizationChoice of method depends on scale and purity requirements.
Reported Yields 70-95%Yields can vary based on substrate and reaction scale.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Isoguanosine Isoguanosine Reaction Reaction (MeOH/DMF, RT-50°C) Isoguanosine->Reaction DMFDMA DMF-DMA DMFDMA->Reaction Crude_Product Crude Product Reaction->Crude_Product Purification Purification (Chromatography or Recrystallization) Crude_Product->Purification Pure_Product N⁶-Dimethylaminomethylidene Isoguanosine Purification->Pure_Product

Caption: Workflow for the synthesis and purification of N⁶-Dimethylaminomethylidene isoguanosine.

Troubleshooting_Tree Start Low Yield or Incomplete Reaction Check_Reagent Is DMF-DMA fresh and anhydrous? Start->Check_Reagent Check_Solubility Is Isoguanosine fully dissolved? Check_Reagent->Check_Solubility Yes Use_New_Reagent Use fresh or distilled DMF-DMA Check_Reagent->Use_New_Reagent No Check_Temp Is the reaction temperature adequate? Check_Solubility->Check_Temp Yes Add_Cosolvent Add DMF as a co-solvent Check_Solubility->Add_Cosolvent No Check_Stoichiometry Is there sufficient excess of DMF-DMA? Check_Temp->Check_Stoichiometry Yes Increase_Temp Gently heat to 40-50 °C Check_Temp->Increase_Temp No Add_More_Reagent Add more DMF-DMA Check_Stoichiometry->Add_More_Reagent No Proceed Proceed to Purification Check_Stoichiometry->Proceed Yes Use_New_Reagent->Check_Solubility Add_Cosolvent->Check_Temp Increase_Temp->Check_Stoichiometry Add_More_Reagent->Proceed

References

stability issues of N6-Dimethylaminomethylidene isoguanosine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of N6-Dimethylaminomethylidene isoguanosine (B3425122) in solution. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is N6-Dimethylaminomethylidene isoguanosine and why is the dimethylaminomethylidene group used?

A1: this compound is a modified nucleoside analog of isoguanosine. The dimethylaminomethylidene group is utilized as a protecting group for the exocyclic amine (N6) of the isoguanine (B23775) base. This protection is often necessary during chemical synthesis, such as in oligonucleotide synthesis, to prevent unwanted side reactions. Following synthesis, this group is typically removed to yield the final, unprotected isoguanosine residue.

Q2: What are the primary stability concerns for this compound in solution?

A2: The primary stability concern is the hydrolysis of the N6-dimethylaminomethylidene protecting group. This group is known to be labile, particularly in aqueous solutions and under basic or nucleophilic conditions. Cleavage of this group will result in the formation of isoguanosine and N,N-dimethylformamide. The rate of this hydrolysis is dependent on the pH, temperature, and composition of the solution.

Q3: What are the likely degradation products of this compound in solution?

A3: The expected degradation pathway involves the hydrolysis of the formamidine (B1211174) group. This would result in the formation of isoguanosine and N,N-dimethylformamide. It is crucial to monitor for the appearance of these degradation products in your experiments to ensure the integrity of your starting material.

Q4: How can I monitor the stability of my this compound solution?

A4: The stability of your solution can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV detection (LC-UV) or Mass Spectrometry (LC-MS).[1] By analyzing samples over time, you can quantify the amount of intact this compound and detect the formation of its degradation products, primarily isoguanosine.

Q5: What are the recommended storage conditions for this compound solutions?

A5: To maximize stability, solutions of this compound should be stored at low temperatures, such as -20°C or -80°C.[1] It is also advisable to use anhydrous solvents if the experimental protocol allows, as the presence of water will facilitate hydrolysis. If aqueous buffers are necessary, they should be prepared fresh and ideally be at a neutral or slightly acidic pH. Avoid basic conditions, as these will accelerate the removal of the protecting group.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected or inconsistent experimental results. Degradation of this compound in your stock or working solutions.1. Verify Compound Integrity: Analyze your stock and working solutions by LC-MS or HPLC to confirm the purity and concentration of the intact compound. 2. Prepare Fresh Solutions: If degradation is detected, prepare fresh solutions from a solid, dry form of the compound. 3. Optimize Storage: Ensure solutions are stored at or below -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Appearance of an unexpected peak in HPLC/LC-MS analysis corresponding to isoguanosine. Hydrolysis of the N6-dimethylaminomethylidene protecting group.1. Review Solution Preparation: Check the pH and composition of your solvent or buffer. Avoid basic conditions. 2. Evaluate Incubation Conditions: If your experiment involves incubation at elevated temperatures, be aware that this can accelerate hydrolysis. Consider running a time-course experiment to quantify the rate of degradation under your specific experimental conditions. 3. Use Anhydrous Solvents: If compatible with your experiment, use anhydrous solvents to minimize water-mediated hydrolysis.
Loss of biological activity or binding affinity over time. The active species may be the protected or unprotected form, and the concentration of the desired form is changing due to instability.1. Identify the Active Species: Determine whether the N6-protected or the unprotected isoguanosine is the intended active molecule in your assay. 2. Control for Degradation: If the protected form is active, minimize its degradation by following the stability guidelines above. If the unprotected form is the desired species, you may need to perform a controlled deprotection step prior to your experiment.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol outlines a general method for determining the stability of this compound in a specific solution over time using HPLC analysis.

1. Materials:

  • This compound (solid)
  • Solvent/buffer of interest (e.g., PBS, Tris buffer, water, DMSO)
  • HPLC system with UV detector
  • Appropriate HPLC column (e.g., C18)
  • Mobile phases for HPLC (e.g., acetonitrile (B52724) and water with a suitable modifier like formic acid or ammonium (B1175870) acetate)
  • Thermostated incubator or water bath
  • Autosampler vials

2. Procedure:

  • Prepare a Stock Solution: Accurately weigh a small amount of solid this compound and dissolve it in the solvent/buffer of interest to a known concentration (e.g., 1 mg/mL).
  • Set Up Time Points: Aliquot the stock solution into several autosampler vials, one for each time point you wish to analyze (e.g., 0, 1, 2, 4, 8, 24, 48 hours).
  • Incubation: Place the vials in a thermostated environment that mimics your experimental conditions (e.g., 4°C, room temperature (20-25°C), or 37°C).
  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the T=0 sample onto the HPLC system.
  • Develop HPLC Method: Establish an HPLC method that provides good separation between the parent compound (this compound) and its expected primary degradation product (isoguanosine).
  • Time-Course Analysis: At each subsequent time point, remove one vial from incubation and inject an aliquot onto the HPLC.
  • Data Analysis:
  • Integrate the peak area of the parent compound and any degradation products at each time point.
  • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
  • Plot the percentage of the parent compound remaining versus time to visualize the degradation kinetics.

3. Data Presentation:

The quantitative data from the stability study can be summarized in a table as follows:

Time (hours)Temperature (°C)pH% this compound Remaining
0257.4100
1257.4[Example Value] 98.5
2257.4[Example Value] 97.2
4257.4[Example Value] 94.8
8257.4[Example Value] 90.1
24257.4[Example Value] 75.3
48257.4[Example Value] 58.9

Note: The values in this table are for illustrative purposes only and should be replaced with experimental data.

Visualizations

Degradation_Pathway N6_DMAMI N6-Dimethylaminomethylidene isoguanosine Isoguanosine Isoguanosine N6_DMAMI->Isoguanosine Hydrolysis (+ H2O) DMF N,N-Dimethylformamide N6_DMAMI->DMF Hydrolysis (+ H2O)

Caption: Degradation pathway of this compound.

Troubleshooting_Workflow start Inconsistent Experimental Results check_stability Analyze Solution Stability (HPLC/LC-MS) start->check_stability is_degraded Degradation Detected? check_stability->is_degraded prepare_fresh Prepare Fresh Solutions is_degraded->prepare_fresh Yes continue_experiment Continue Experiment is_degraded->continue_experiment No optimize_storage Optimize Storage Conditions (-20°C or below, aliquot) prepare_fresh->optimize_storage review_protocol Review Experimental Protocol (pH, Temp, Solvent) optimize_storage->review_protocol review_protocol->continue_experiment

Caption: Troubleshooting workflow for inconsistent experimental results.

References

analytical methods for assessing purity of N6-Dimethylaminomethylidene isoguanosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical assessment of N6-Dimethylaminomethylidene isoguanosine (B3425122). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in ensuring the purity and identity of this modified nucleoside.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended analytical methods for assessing the purity of N6-Dimethylaminomethylidene isoguanosine?

A1: The primary recommended methods are High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation and impurity identification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of residual solvents or synthesis-related impurities.

Q2: What are the potential common impurities I should be aware of when analyzing this compound?

A2: Common impurities may include:

  • Starting materials: Unreacted isoguanosine or 2,6-diaminopurine (B158960) riboside.

  • Reagents: Residual N,N-dimethylformamide dimethyl acetal.

  • Byproducts: Hydrolysis of the N6-dimethylaminomethylidene protecting group to yield isoguanosine.

  • Related substances: Isomers or degradation products formed during synthesis or storage.

Q3: My HPLC chromatogram shows a broad peak for this compound. What could be the cause?

A3: A broad peak in HPLC can be caused by several factors:

  • Poor sample solubility: Ensure the sample is fully dissolved in the mobile phase or a compatible solvent.

  • Column degradation: The stationary phase may be degrading. Try a new column of the same type.

  • Inappropriate mobile phase: The pH or solvent composition of the mobile phase may not be optimal.

  • Secondary interactions: The analyte may be interacting with active sites on the column. Consider adding a competing amine to the mobile phase (e.g., triethylamine) or using a column with better end-capping.

Q4: I am not seeing the expected molecular ion in my LC-MS analysis. What should I check?

A4: If the expected molecular ion is absent, consider the following:

  • Ionization source settings: Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage and gas flow rates.

  • In-source fragmentation: The compound may be fragmenting in the ionization source. Try reducing the fragmentor or cone voltage.

  • Mobile phase incompatibility: The mobile phase additives (e.g., TFA) may be suppressing ionization. Switch to a more MS-friendly modifier like formic acid.

  • Compound instability: The analyte may be degrading in the mobile phase. Ensure the mobile phase pH is appropriate for the stability of the N6-dimethylaminomethylidene group.

Troubleshooting Guides

HPLC Analysis Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Peak Tailing 1. Secondary interactions with the column. 2. Column overload. 3. Dead volume in the system.1. Use a mobile phase with a competing base (e.g., 0.1% triethylamine). 2. Reduce the injection volume or sample concentration. 3. Check and tighten all fittings; use shorter tubing where possible.
Ghost Peaks 1. Contamination in the injection system. 2. Carryover from a previous injection. 3. Impurities in the mobile phase.1. Clean the autosampler needle and injection port. 2. Run blank injections between samples. 3. Use high-purity solvents and freshly prepared mobile phases.
Inconsistent Retention Times 1. Fluctuations in pump pressure or flow rate. 2. Inadequate column equilibration. 3. Changes in mobile phase composition.1. Degas the mobile phase and prime the pump. 2. Ensure the column is equilibrated for a sufficient time before each run. 3. Prepare fresh mobile phase and ensure accurate mixing.
LC-MS Analysis Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Low Signal Intensity 1. Poor ionization efficiency. 2. Ion suppression from the mobile phase or sample matrix. 3. Suboptimal MS parameters.1. Optimize ESI source parameters. 2. Use a mobile phase with volatile buffers (e.g., ammonium (B1175870) formate). 3. Perform a tuning and calibration of the mass spectrometer.
Adduct Formation 1. Presence of salts in the mobile phase or sample.1. Use volatile mobile phase additives. 2. Desalt the sample prior to analysis if necessary.
Noisy Baseline 1. Contaminated mobile phase or LC system. 2. Electronic noise.1. Use high-purity solvents and flush the LC system. 2. Check for proper grounding of the instrument.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the purity assessment of this compound. This method should be validated for your specific application.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30 °C

    • Detection wavelength: 260 nm

    • Injection volume: 10 µL

    • Gradient:

      Time (min) % Mobile Phase B
      0 5
      20 50
      25 95
      30 95
      31 5

      | 35 | 5 |

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Analysis:

    • Inject the sample and record the chromatogram.

    • Calculate the purity based on the area percentage of the main peak.

Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines a general method for the confirmation of the identity of this compound. This method should be optimized and validated.

Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Use the same HPLC conditions as described in Protocol 1.

Mass Spectrometry Parameters (Example for a single quadrupole or TOF instrument):

  • Ionization mode: Positive ESI

  • Capillary voltage: 3.5 kV

  • Drying gas temperature: 325 °C

  • Drying gas flow: 10 L/min

  • Nebulizer pressure: 40 psi

  • Fragmentor voltage: 120 V

  • Mass range: m/z 100-500

Expected Mass:

  • The monoisotopic mass of this compound (C13H17N7O5) is 367.1342 g/mol .

  • The expected protonated molecular ion [M+H]+ is m/z 368.1415.

Protocol 3: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general procedure for acquiring ¹H NMR spectra for structural confirmation.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d6)

  • Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d6.

  • Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing and Interpretation:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals and assign the chemical shifts.

    • Expected ¹H NMR signals (hypothetical, based on similar structures):

      • Signals for the ribose protons (between 3.5 and 6.0 ppm).

      • A singlet for the H-8 proton of the purine (B94841) ring (around 8.0-8.5 ppm).

      • A singlet for the methine proton of the dimethylaminomethylidene group (around 8.5-9.0 ppm).

      • Two singlets for the two methyl groups of the dimethylaminomethylidene group (around 3.0-3.5 ppm).

      • A broad signal for the exocyclic amino proton.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_evaluation Data Evaluation cluster_conclusion Conclusion sample N6-Dimethylaminomethylidene Isoguanosine Sample dissolve Dissolve in appropriate solvent sample->dissolve hplc HPLC Purity Assessment dissolve->hplc Inject lcms LC-MS Identity Confirmation dissolve->lcms Inject nmr NMR Structural Confirmation dissolve->nmr Prepare NMR tube purity_data Purity (%) hplc->purity_data identity_data Mass Confirmation lcms->identity_data structure_data Structural Integrity nmr->structure_data report Final Report on Purity and Identity purity_data->report identity_data->report structure_data->report

Caption: Workflow for the analytical assessment of this compound.

troubleshooting_logic cluster_investigation Initial Investigation cluster_analysis Further Analysis cluster_resolution Resolution start Problem Encountered (e.g., Unexpected HPLC Peak) check_method Verify HPLC Method Parameters (Gradient, Flow Rate, etc.) start->check_method check_sample Check Sample Preparation (Concentration, Solvent) start->check_sample check_system Inspect HPLC System (Leaks, Pressure) start->check_system run_blank Run a Blank Injection check_method->run_blank inject_standard Inject a Reference Standard check_sample->inject_standard lcms_analysis Analyze by LC-MS check_system->lcms_analysis identify_contaminant Identify Source of Contamination run_blank->identify_contaminant optimize_method Optimize HPLC Method inject_standard->optimize_method confirm_impurity Confirm Impurity Structure lcms_analysis->confirm_impurity solution Problem Resolved identify_contaminant->solution confirm_impurity->solution optimize_method->solution

Caption: Logical workflow for troubleshooting unexpected results in HPLC analysis.

optimizing storage conditions for N6-Dimethylaminomethylidene isoguanosine phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the optimal storage, handling, and troubleshooting of N6-Dimethylaminomethylidene isoguanosine (B3425122) phosphoramidite (B1245037).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for N6-Dimethylaminomethylidene isoguanosine phosphoramidite?

A1: To ensure the longest shelf-life and optimal performance, this compound phosphoramidite should be stored under inert gas (argon or nitrogen) at -20°C in a desiccated, dark environment.[1] Short-term storage at 2-8°C is acceptable for unopened vials. Once dissolved in an anhydrous solvent like acetonitrile (B52724), it is recommended to use the solution promptly and store any remaining solution under an inert atmosphere at -20°C.

Q2: What is the expected shelf-life of this phosphoramidite?

A2: When stored as a dry powder under the recommended conditions, the phosphoramidite is expected to be stable for at least 12 months. However, the stability of the dissolved phosphoramidite is significantly reduced. Solutions in acetonitrile should ideally be used within a few days to a week, even when stored at -20°C, to minimize degradation.

Q3: What are the common degradation pathways for this phosphoramidite?

A3: Like other phosphoramidites, this compound phosphoramidite is susceptible to two primary degradation pathways:

  • Hydrolysis: Reaction with water, often catalyzed by acidic conditions, leads to the formation of the corresponding H-phosphonate derivative. This is a major concern as it renders the phosphoramidite inactive for oligonucleotide synthesis.

  • Oxidation: Exposure to air can oxidize the trivalent phosphorus (P(III)) to a pentavalent phosphate (B84403) (P(V)) species, which is also inactive in the coupling reaction.

Q4: How can I assess the quality of my this compound phosphoramidite?

A4: The quality of the phosphoramidite can be assessed using High-Performance Liquid Chromatography (HPLC) and Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy. HPLC can determine the purity of the compound, while ³¹P NMR is particularly useful for identifying the presence of the active P(III) species and any oxidized P(V) impurities.

Storage Conditions and Stability

The stability of phosphoramidites is critical for successful oligonucleotide synthesis. The following table summarizes the recommended storage conditions and provides general stability information. Note that specific quantitative stability data for this compound phosphoramidite is limited; therefore, the stability information is largely based on data for phosphoramidites in general.

ParameterRecommended ConditionRationale & Potential Impact of Deviation
Temperature -20°C (long-term); 2-8°C (short-term, unopened)Lower temperatures slow down degradation kinetics. Storage at higher temperatures will accelerate both hydrolysis and oxidation.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the phosphoramidite moiety. Exposure to air will lead to the formation of inactive P(V) species.
Moisture DesiccatedMinimizes hydrolysis to the inactive H-phosphonate. Even trace amounts of water can significantly degrade the product.
Light In the darkProtects the DMT (dimethoxytrityl) group and the nucleobase from photodegradation.
Form Dry PowderThe solid form is significantly more stable than solutions.
In Solution Use immediately; if necessary, store under inert gas at -20°C for a short period (days to a week).Degradation is much faster in solution. The solvent must be anhydrous.

Experimental Protocols

Protocol 1: Quality Control by HPLC

This protocol outlines a general method for assessing the purity of this compound phosphoramidite using reverse-phase HPLC.

Materials:

  • This compound phosphoramidite sample

  • Anhydrous acetonitrile (synthesis grade)

  • Triethylammonium acetate (B1210297) (TEAA) buffer (0.1 M, pH 7.0)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation:

    • Under an inert atmosphere, accurately weigh approximately 1 mg of the phosphoramidite.

    • Dissolve the sample in 1 mL of anhydrous acetonitrile to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution with acetonitrile to a final concentration of 0.1 mg/mL.

  • HPLC Conditions:

    • Mobile Phase A: 0.1 M TEAA in water

    • Mobile Phase B: Acetonitrile

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 260 nm and 280 nm

  • Analysis:

    • Inject 10 µL of the prepared sample.

    • The phosphoramidite should elute as a major peak (often a doublet representing the two diastereomers).

    • Calculate the purity by integrating the peak area of the main peak(s) and expressing it as a percentage of the total peak area.

    • Look for early eluting peaks which may correspond to the nucleoside without the DMT group or other hydrophilic impurities, and later eluting peaks which could be other hydrophobic impurities.

Protocol 2: Quality Control by ³¹P NMR

This protocol provides a general method for assessing the integrity of the phosphoramidite moiety using ³¹P NMR.

Materials:

  • This compound phosphoramidite sample

  • Deuterated chloroform (B151607) (CDCl₃) or deuterated acetonitrile (CD₃CN)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Under an inert atmosphere, dissolve 10-20 mg of the phosphoramidite in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.

    • Cap the NMR tube securely.

  • NMR Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum.

    • Use an appropriate relaxation delay (e.g., 5 seconds) to ensure accurate quantification.

  • Analysis:

    • The active phosphoramidite (P(III) species) should appear as a characteristic signal (often a doublet for the diastereomers) in the range of δ 148-152 ppm.

    • Oxidized impurities (P(V) species) will appear as signals in the range of δ -10 to 20 ppm.

    • Hydrolyzed product (H-phosphonate) will appear as a signal around δ 0-10 ppm, often coupled to phosphorus.

    • Quantify the percentage of the active P(III) species relative to the P(V) and other phosphorus-containing impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound phosphoramidite in oligonucleotide synthesis.

Issue 1: Low Coupling Efficiency

  • Possible Cause A: Degraded phosphoramidite.

    • Troubleshooting Step: Verify the quality of the phosphoramidite using HPLC and ³¹P NMR as described in the protocols above. Ensure the phosphoramidite has been stored correctly and is not past its expiration date.

  • Possible Cause B: Presence of moisture in the synthesizer lines or reagents.

    • Troubleshooting Step: Ensure all reagents, especially the acetonitrile used for dissolving the phosphoramidite and for washing, are anhydrous. Check and replace the molecular sieves in the solvent bottles.

  • Possible Cause C: Inefficient activation.

    • Troubleshooting Step: Ensure the activator solution (e.g., tetrazole, DCI) is fresh and at the correct concentration. Consider increasing the coupling time for this modified base.

Issue 2: Unexpected Peaks in the Final Oligonucleotide Mass Spectrum

  • Possible Cause A: Formation of n-1 sequences due to low coupling efficiency.

    • Troubleshooting Step: Address the causes of low coupling efficiency as described above.

  • Possible Cause B: Modification of the isoguanosine base during synthesis or deprotection.

    • Troubleshooting Step: Review the deprotection conditions. The dimethylaminomethylidene protecting group is labile; ensure that the deprotection conditions are compatible and not overly harsh. If using standard deprotection conditions (e.g., concentrated ammonium (B1175870) hydroxide), ensure the temperature and time are appropriate for this modified base.

  • Possible Cause C: Depurination at the isoguanosine site.

    • Troubleshooting Step: Depurination can occur during the acidic detritylation step. If this is suspected, consider using a milder deblocking agent.

Issue 3: Phosphoramidite Solution Appears Cloudy or Contains Precipitate

  • Possible Cause A: Low solubility in acetonitrile.

    • Troubleshooting Step: While generally soluble, very high concentrations might lead to precipitation. Ensure the phosphoramidite is fully dissolved before placing it on the synthesizer. Gentle warming may aid dissolution, but the solution should be cooled to room temperature before use.

  • Possible Cause B: Contamination or degradation.

    • Troubleshooting Step: The presence of insoluble impurities can indicate a poor-quality or degraded phosphoramidite. Do not use a cloudy solution.

Visualizations

TroubleshootingWorkflow start Start: Low Coupling Efficiency check_amidite Check Phosphoramidite Quality (HPLC, 31P NMR) start->check_amidite is_good Quality Good? check_amidite->is_good check_reagents Check Reagent Anhydrousness (Acetonitrile, Activator) is_good->check_reagents Yes replace_amidite Replace Phosphoramidite is_good->replace_amidite No reagents_ok Reagents OK? check_reagents->reagents_ok optimize_coupling Optimize Coupling (Increase time, change activator) reagents_ok->optimize_coupling Yes replace_reagents Replace Reagents/ Dry Synthesizer Lines reagents_ok->replace_reagents No end_good Problem Solved optimize_coupling->end_good replace_amidite->end_good replace_reagents->end_good

Caption: Troubleshooting workflow for low coupling efficiency.

DegradationPathways cluster_main N6-Dimethylaminomethylidene isoguanosine phosphoramidite cluster_degraded Degradation Products Amidite Active P(III) Species H_phosphonate H-phosphonate (Inactive) Amidite->H_phosphonate + H2O (Hydrolysis) Oxidized Oxidized P(V) Species (Inactive) Amidite->Oxidized + O2 (Oxidation)

Caption: Key degradation pathways of the phosphoramidite.

References

Validation & Comparative

A Comparative Guide to the Fluorescence of N⁶-Dimethylaminomethylidene Isoguanosine and 2-Aminopurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Fluorescence Data

A summary of the key fluorescence properties of 2-aminopurine (B61359) in aqueous solution is presented in the table below. The dimethylaminomethylidene group is often used as a protecting group in oligonucleotide synthesis and its impact on the fluorescence of isoguanosine (B3425122) has not been extensively characterized. Isoguanosine itself is generally considered to have low fluorescence quantum yield.

Fluorescent Property2-Aminopurine (2-AP)N⁶-Dimethylaminomethylidene isoguanosine (MDMI)
Quantum Yield (Φ) ~0.68 in aqueous solutionData not available
Excitation Maximum (λex) ~305-310 nmData not available
Emission Maximum (λem) ~370-375 nmData not available

Experimental Protocols

The following protocols describe standard methods for measuring the fluorescence of nucleoside analogs like 2-aminopurine. These methods would also be applicable for characterizing the fluorescence of N⁶-Dimethylaminomethylidene isoguanosine.

Steady-State Fluorescence Measurements

This protocol outlines the procedure for obtaining fluorescence excitation and emission spectra, which are used to determine the optimal wavelengths for excitation and to observe the fluorescence emission profile.

Materials:

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

  • Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • Stock solution of the fluorescent nucleoside analog (e.g., 1 mM in a suitable solvent)

Procedure:

  • Prepare a dilute solution of the nucleoside analog in the desired buffer. The concentration should be low enough to avoid inner filter effects (typically an absorbance of < 0.1 at the excitation wavelength).

  • Transfer the solution to a quartz cuvette.

  • Place the cuvette in the spectrofluorometer.

  • To measure the emission spectrum: a. Set the excitation wavelength to the known or expected absorption maximum (e.g., 310 nm for 2-AP). b. Scan a range of emission wavelengths (e.g., 320 nm to 500 nm). c. The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λem).

  • To measure the excitation spectrum: a. Set the emission wavelength to the determined emission maximum. b. Scan a range of excitation wavelengths (e.g., 250 nm to 350 nm). c. The wavelength at which the highest fluorescence intensity is observed is the excitation maximum (λex).

Quantum Yield Determination

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is typically determined by comparing the fluorescence of the sample to a well-characterized fluorescence standard.

Materials:

  • Spectrofluorometer

  • Quartz cuvettes

  • Buffer solution

  • Stock solution of the sample nucleoside

  • Stock solution of a quantum yield standard with a similar excitation and emission range (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)

Procedure:

  • Prepare a series of solutions of both the sample and the standard of varying concentrations in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

  • Integrate the area under the emission curve for each spectrum.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • The slope of these plots is proportional to the quantum yield. The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²)

    where Φ is the quantum yield, Slope is the slope from the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for comparing the fluorescence properties of two nucleoside analogs.

G cluster_0 Preparation cluster_1 Fluorescence Spectroscopy cluster_2 Data Analysis & Comparison A Synthesize/Obtain N6-Dimethylaminomethylidene isoguanosine C Prepare Stock Solutions A->C B Synthesize/Obtain 2-Aminopurine B->C D Measure Excitation & Emission Spectra C->D E Determine Quantum Yield D->E H Compare Spectral Properties D->H F Measure Fluorescence Lifetime (Optional) E->F G Tabulate Quantitative Data F->G I Draw Conclusions on Relative Brightness & Utility G->I H->I

Caption: Workflow for comparing the fluorescence of two nucleoside analogs.

Fluorescence Characteristics Overview

This diagram provides a conceptual overview of the known fluorescence of 2-aminopurine and the current lack of data for N⁶-Dimethylaminomethylidene isoguanosine.

G cluster_0 2-Aminopurine cluster_1 This compound A High Quantum Yield (~0.68) B Excitation ~310 nm A->B Leads to C Emission ~370 nm B->C Results in D Fluorescence Properties Unknown E Parent (Isoguanosine) Weakly Fluorescent E->D F N6-Amidine Group Effect Unknown F->D

Caption: Comparison of known and unknown fluorescence properties.

N6-Dimethylaminomethylidene Isoguanosine vs. Isoguanosine: A Comparative Analysis of Predicted DNA Thermal Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the thermal stability of modified nucleic acids is paramount for the design of novel therapeutics and diagnostic tools. This guide provides a comparative analysis of the predicted thermal stability of DNA duplexes containing N6-Dimethylaminomethylidene isoguanosine (B3425122) versus those with isoguanosine, based on established principles of nucleic acid chemistry.

Predicted Impact on Thermal Stability

The thermal stability of a DNA duplex is primarily determined by the hydrogen bonds between complementary bases and the stacking interactions between adjacent base pairs. The introduction of a modification to a nucleobase can significantly alter these interactions.

  • Isoguanosine (iG): Isoguanosine can form a stable base pair with isocytosine (B10225) (iC) through three hydrogen bonds in a Watson-Crick-like geometry. It can also form a stable wobble pair with thymine (B56734) (T). The exocyclic N6-amino group of isoguanosine is crucial for its hydrogen-bonding capabilities.

  • N6-Dimethylaminomethylidene Isoguanosine: The N6-Dimethylaminomethylidene group is a bulky substituent attached to the N6 position of the isoguanine (B23775) base. This modification is expected to have a profound and detrimental effect on the thermal stability of a DNA duplex for two main reasons:

    • Steric Hindrance: The sheer size of the dimethylaminomethylidene group would likely prevent the proper alignment of the isoguanosine base within the DNA double helix, leading to significant steric clashes with the opposing base and the sugar-phosphate backbone.

    • Disruption of Hydrogen Bonding: The modification of the N6-amino group directly blocks its ability to participate in the canonical hydrogen bonding patterns that are essential for stable base pairing with isocytosine or other potential partners.

Analogous modifications, such as N6-methylation of adenosine, have been shown to destabilize DNA duplexes due to interference with Watson-Crick hydrogen bonding.[1] Given that the dimethylaminomethylidene group is substantially larger than a methyl group, its destabilizing effect is predicted to be even more pronounced.

Comparative Data Summary

The following table summarizes the predicted differences in properties affecting the thermal stability of DNA containing isoguanosine versus this compound.

FeatureIsoguanosine (iG)This compoundPredicted Impact of Modification
N6 Position Unmodified exocyclic amineModified with a bulky dimethylaminomethylidene groupSteric hindrance and loss of H-bond donor
Hydrogen Bonding Potential Can form 2-3 hydrogen bonds with a partner baseSeverely hindered or completely abolishedSignificant disruption of base pairing
Steric Hindrance in Duplex MinimalHighMajor distortion of the DNA helix
Predicted Relative Thermal Stability (Tm) HigherSignificantly LowerStrong destabilization of the duplex

Experimental Protocol: Thermal Melting Analysis of DNA Duplexes

To experimentally determine and compare the thermal stability of DNA oligonucleotides containing these modifications, a thermal melting (Tm) analysis using UV-Vis spectrophotometry is the standard method.

Objective: To measure the melting temperature (Tm), the temperature at which 50% of the DNA duplex has dissociated into single strands, for oligonucleotides containing isoguanosine and this compound.

Materials:

  • Lyophilized DNA oligonucleotides (a self-complementary strand or two complementary strands) with and without the desired modification.

  • Annealing buffer (e.g., 100 mM NaCl, 10 mM sodium phosphate (B84403) buffer, pH 7.0).

  • Nuclease-free water.

  • UV-Vis spectrophotometer with a temperature controller (peltier device).

  • Quartz cuvettes with a 1 cm path length.

Procedure:

  • Oligonucleotide Preparation: Resuspend the lyophilized oligonucleotides in nuclease-free water to create stock solutions of a known concentration (e.g., 100 µM). Determine the exact concentration by measuring the absorbance at 260 nm at a high temperature (e.g., 85°C) to ensure the DNA is single-stranded.

  • Annealing: Prepare the experimental samples by diluting the stock solutions into the annealing buffer to a final concentration of, for example, 2-5 µM. If using two complementary strands, mix them in equimolar amounts. Heat the samples to 95°C for 5 minutes and then allow them to cool slowly to room temperature to facilitate duplex formation.

  • Spectrophotometer Setup: Set up the UV-Vis spectrophotometer to monitor the absorbance at 260 nm. Program the temperature controller to increase the temperature from a starting point below the expected Tm (e.g., 20°C) to a point well above it (e.g., 90°C) at a controlled rate (e.g., 0.5°C/minute).

  • Data Collection: Place the cuvettes with the annealed samples into the spectrophotometer and begin the temperature ramp. Record the absorbance at 260 nm as a function of temperature.

  • Data Analysis:

    • Plot the absorbance at 260 nm versus temperature. The resulting curve should be sigmoidal, showing a transition from low absorbance (duplex DNA) to high absorbance (single-stranded DNA), a phenomenon known as the hyperchromic effect.

    • The melting temperature (Tm) is the temperature at the midpoint of this transition. This is most accurately determined by calculating the first derivative of the melting curve (dA/dT vs. T) and identifying the temperature at which the maximum of the derivative occurs.

    • Compare the Tm values obtained for the duplex containing isoguanosine with that of the duplex containing this compound.

Visualization of Predicted Base Pairing Interactions

Caption: Predicted base pairing of isoguanosine and this compound.

Conclusion

Based on fundamental chemical principles, the N6-Dimethylaminomethylidene modification on isoguanosine is strongly predicted to destabilize a DNA duplex. The bulky nature of this group would introduce significant steric hindrance and prevent the formation of the hydrogen bonds that are critical for stable base pairing. In contrast, unmodified isoguanosine is capable of forming stable base pairs, contributing positively to duplex stability. Therefore, DNA containing this compound is expected to have a significantly lower thermal melting temperature than a corresponding duplex containing isoguanosine. This highlights the critical role of the N6-amino group in the base pairing of isoguanosine and demonstrates how modifications at this position can dramatically alter the thermodynamic properties of DNA.

References

A Comparative Analysis of N6-Dimethylaminomethylidene Isoguanosine Aptamers and Standard Aptamers in Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of aptamer development, the quest for enhanced binding affinity and specificity is a primary driver of innovation. Chemical modifications to the nucleobases of aptamers represent a key strategy in this pursuit. This guide provides a comparative analysis of a novel modification, N6-Dimethylaminomethylidene isoguanosine (B3425122), against the performance of standard, unmodified DNA and RNA aptamers.

Due to the novelty of N6-Dimethylaminomethylidene isoguanosine-modified aptamers, direct, peer-reviewed experimental data on their binding affinity is not yet widely available. Therefore, this guide will establish a baseline with a comprehensive overview of standard aptamer binding affinities and then provide an informed perspective on the potential impact of this specific modification based on the known properties of isoguanosine and related chemical groups.

Understanding the Comparison: Standard vs. Modified Aptamers

Standard Aptamers , composed of the four canonical nucleobases (Adenine, Guanine, Cytosine, and Thymine/Uracil), form the foundation of aptamer technology. Their binding affinities are a product of their three-dimensional structure, which is dictated by their sequence.

This compound Aptamers introduce a chemically altered nucleobase. Isoguanosine is an isomer of guanosine, and the N6-Dimethylaminomethylidene modification adds a functional group to the exocyclic amine. This modification has the potential to introduce new hydrogen bonding capabilities and steric interactions, which could significantly influence the aptamer's folding and its interaction with a target molecule.

Quantitative Comparison of Binding Affinity

The binding affinity of an aptamer is typically quantified by the equilibrium dissociation constant (Kd). A lower Kd value signifies a stronger binding interaction. The following tables summarize the range of Kd values reported for standard DNA and RNA aptamers against various targets.

Table 1: Binding Affinity of Standard DNA Aptamers

Target MoleculeAptamer NameDissociation Constant (Kd)
ThrombinTBA (Thrombin Binding Aptamer)25 - 200 nM
Adenosine (B11128)ATP Aptamer6 - 16.4 µM[1]
CocaineMNS-4.1~80 µM[2]
DaunorubicinDRN-10Nanomolar range[3]
DoxorubicinDRN-10Nanomolar range[3]
Fentanyl AnaloguesVarious4 nM - 21 nM[4]

Table 2: Binding Affinity of Standard RNA Aptamers

Target MoleculeAptamer NameDissociation Constant (Kd)
TheophyllineTheophylline Aptamer0.1 - 0.8 µM
Guanosine Triphosphate (GTP)Various9 nM - 8 µM[5][6]
ArginineArg11Mid-nanomolar to low-micromolar[7]
Flavin Mononucleotide35FMN-2Mid-nanomolar to low-micromolar[7]
Malachite GreenMG-4Mid-nanomolar to low-micromolar[7]

Note: The binding affinity of aptamers can be influenced by experimental conditions such as buffer composition and temperature.

Potential Impact of this compound Modification

While direct experimental data is pending, the chemical nature of the this compound modification allows for informed hypotheses regarding its effect on aptamer binding affinity:

  • Enhanced Hydrogen Bonding: Isoguanosine can form an alternative base pair with isocytosine (B10225) through three hydrogen bonds, similar to the G-C pair. The dimethylaminomethylidene group introduces additional hydrogen bond acceptors and donors, potentially increasing the number and strength of interactions with a target molecule.

  • Altered Structural Conformation: The bulky dimethylaminomethylidene group could induce specific conformational changes in the aptamer structure, potentially creating a more pre-organized binding pocket that is complementary to the target. This can lead to a more favorable binding entropy.

  • Increased Hydrophobicity: The methyl groups on the modification can introduce localized hydrophobic patches, which could be advantageous for binding to targets with hydrophobic surfaces.

Conversely, it is also possible that the steric hindrance from the modification could disrupt the optimal folding of the aptamer, leading to a decrease in binding affinity. Empirical validation is essential to determine the precise effect of this modification.

Experimental Protocols for Determining Binding Affinity

Several robust methods are employed to quantify the binding affinity of aptamers. The choice of method often depends on the nature of the aptamer and its target, as well as the available instrumentation.

1. Isothermal Titration Calorimetry (ITC)

  • Principle: ITC directly measures the heat released or absorbed during the binding event between the aptamer and its target.[8] This provides a complete thermodynamic profile of the interaction, including Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

  • Methodology:

    • A solution of the target molecule is placed in the sample cell of the calorimeter.

    • The aptamer solution is loaded into a syringe and titrated into the sample cell in small, precise injections.

    • The heat change upon each injection is measured.

    • The resulting data is fitted to a binding model to determine the thermodynamic parameters.

2. Surface Plasmon Resonance (SPR)

  • Principle: SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip.

  • Methodology:

    • The aptamer is immobilized on the surface of a sensor chip.

    • A solution containing the target molecule is flowed over the chip surface.

    • Binding of the target to the aptamer causes a change in the refractive index, which is detected as a change in the resonance angle of the reflected light.

    • The association and dissociation kinetics are monitored in real-time to calculate the Kd.

3. MicroScale Thermophoresis (MST)

  • Principle: MST measures the movement of molecules in a microscopic temperature gradient. The hydration shell, charge, and size of a molecule affect its movement. Binding of a target to a fluorescently labeled aptamer alters this movement.

  • Methodology:

    • The aptamer is labeled with a fluorescent dye.

    • A constant concentration of the labeled aptamer is mixed with varying concentrations of the target molecule.

    • The samples are loaded into capillaries, and a focused infrared laser creates a precise temperature gradient.

    • The fluorescence in the heated region is monitored to quantify the binding.

4. Filter Binding Assays

  • Principle: This method relies on the separation of aptamer-target complexes from unbound aptamers using a membrane that retains the complex.

  • Methodology:

    • A radiolabeled or fluorescently labeled aptamer is incubated with varying concentrations of the target.

    • The mixture is passed through a nitrocellulose membrane.

    • The aptamer-target complexes are retained on the membrane, while the unbound aptamer passes through.

    • The amount of bound aptamer is quantified by measuring the radioactivity or fluorescence on the membrane.

Visualizing Aptamer-Target Interaction and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate key concepts in aptamer science.

AptamerBinding cluster_unbound Unbound State cluster_bound Bound State Aptamer Unstructured Aptamer Complex Aptamer-Target Complex (Specific 3D Structure) Aptamer->Complex Binding (Folding upon recognition) Target Target Molecule Target->Complex SELEX_Workflow pool Initial Oligonucleotide Pool (~10^15 unique sequences) incubation Incubation with Target pool->incubation partition Partitioning (Bound vs. Unbound) incubation->partition elution Elution of Bound Sequences partition->elution amplification PCR Amplification elution->amplification enrichment Enriched Pool amplification->enrichment Multiple Rounds enrichment->incubation sequencing Sequencing and Analysis enrichment->sequencing Affinity_Measurement_Logic cluster_methods Binding Affinity Determination Methods cluster_output Key Output Parameter ITC Isothermal Titration Calorimetry (ITC) Kd Dissociation Constant (Kd) (Lower Kd = Higher Affinity) ITC->Kd SPR Surface Plasmon Resonance (SPR) SPR->Kd MST MicroScale Thermophoresis (MST) MST->Kd Filter Filter Binding Assays Filter->Kd

References

A Head-to-Head Battle of Brightness: N6-Dimethylaminomethylidene isoguanosine Versus Other Fluorescent Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers navigating the complex landscape of nucleic acid research, the ability to visualize and track RNA and DNA molecules is paramount. Fluorescent nucleoside analogs, which seamlessly integrate into nucleic acid structures while reporting on their local environment, have emerged as indispensable tools. This guide provides a comprehensive comparison of N6-Dimethylaminomethylidene isoguanosine (B3425122) with other prominent fluorescent nucleoside analogs, offering a deep dive into their photophysical properties, applications, and the experimental protocols necessary for their successful implementation.

The ideal fluorescent nucleoside analog is a silent reporter – structurally unobtrusive yet photophysically robust. It should mimic its natural counterpart to minimize perturbation of nucleic acid structure and function while exhibiting a high quantum yield and fluorescence lifetime. This guide will objectively compare N6-Dimethylaminomethylidene isoguanosine to a selection of commonly used fluorescent nucleoside analogs to aid researchers in selecting the optimal tool for their specific experimental needs.

Unveiling the Competitors: A Look at the Analogs

While information on the specific fluorescent properties of This compound is not extensively available in the public domain, we can infer some of its potential characteristics based on its structural relationship to isoguanosine. Isoguanosine itself is known to be photostable with a very short excited-state lifetime, suggesting low intrinsic fluorescence. The introduction of the N6-Dimethylaminomethylidene group is anticipated to modulate these electronic properties, potentially enhancing its fluorescence.

For a robust comparison, we will evaluate it against a panel of well-characterized fluorescent nucleoside analogs:

  • 2-Aminopurine (2-AP): One of the most widely used fluorescent nucleoside analogs, 2-AP is an isomer of adenine. Its fluorescence is highly sensitive to its local environment, making it an excellent probe for DNA and RNA structural dynamics.

  • Pteridine Analogs (3-MI and 6-MI): These guanosine (B1672433) analogs exhibit fluorescence that is sensitive to their surrounding environment and have been used to study nucleic acid structures.

  • Tricyclic Cytosine Analogs (tC and tCO): These analogs are known for their high and environmentally insensitive quantum yields, making them bright and reliable fluorescent labels.[1]

Photophysical Performance: A Quantitative Comparison

The utility of a fluorescent nucleoside analog is fundamentally determined by its photophysical properties. Key parameters include the molar extinction coefficient (ε), quantum yield (Φ), fluorescence lifetime (τ), and the excitation (λex) and emission (λem) maxima. The brightness of a fluorophore is a product of its extinction coefficient and quantum yield.

Below is a summary of the available photophysical data for the selected analogs. Data for this compound is not currently available in the literature.

Nucleoside AnalogExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)Fluorescence Lifetime (τ, ns)Brightness (ε × Φ) (M-1cm-1)
This compound Data not availableData not availableData not availableData not availableData not available
2-Aminopurine (2-AP) ~310~370~0.68 (free nucleoside)~10~8,840
3-Methylisoxanthopterin (3-MI) ~345~4300.2 - 0.75.6 - 6.5Data not available
6-Methylisoxanthopterin (6-MI) ~350~4300.2 - 0.75.6 - 6.5Data not available
Tricyclic Cytosine (tC) ~377~513~0.17 (free nucleoside)~3.2 (free nucleoside)~918
Oxo-tricyclic Cytosine (tCO) ~400~500~0.2 (in duplex)Data not available>1836 (based on higher ε than tC)

Note: The photophysical properties of many fluorescent nucleoside analogs are highly dependent on their local environment, including the surrounding bases in a nucleic acid sequence. The values presented here are representative and may vary in different contexts.

Experimental Corner: Protocols for Implementation

The successful use of fluorescent nucleoside analogs hinges on their efficient incorporation into nucleic acids and the accurate measurement of their fluorescence properties. Below are generalized protocols for these key experimental steps.

Chemical Synthesis of Oligonucleotides Containing Fluorescent Analogs

Solid-phase phosphoramidite (B1245037) chemistry is the standard method for synthesizing oligonucleotides with site-specific incorporation of modified nucleosides.[2][3]

Workflow for Solid-Phase Oligonucleotide Synthesis:

start Start with Solid Support (e.g., CPG) deprotection Deprotection: Removal of 5'-DMT group start->deprotection coupling Coupling: Addition of phosphoramidite deprotection->coupling capping Capping: Termination of unreacted chains coupling->capping oxidation Oxidation: Phosphite to Phosphate capping->oxidation oxidation->deprotection Repeat for each nucleotide cleavage Cleavage & Deprotection: Release from support and removal of protecting groups oxidation->cleavage purification Purification (e.g., HPLC, PAGE) cleavage->purification end Final Oligonucleotide purification->end template DNA Template with Promoter transcription In Vitro Transcription template->transcription ntps NTPs (including fluorescent analog) ntps->transcription polymerase RNA Polymerase (e.g., T7) polymerase->transcription rna Fluorescently Labeled RNA transcription->rna purification Purification (e.g., PAGE) rna->purification analysis Analysis purification->analysis

References

Validating N6-Dimethylaminomethylidene Isoguanosine Incorporation in Oligonucleotides: A Mass Spectrometry-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise confirmation of modified nucleoside incorporation into synthetic oligonucleotides is a critical step in ensuring the quality and function of these molecules. This guide provides a comprehensive overview of mass spectrometry-based methods for validating the incorporation of N6-Dimethylaminomethylidene isoguanosine (B3425122) (iG-dmm), a modified nucleoside with significant potential in various therapeutic and research applications. This guide will compare the primary mass spectrometry techniques, present supporting experimental data interpretation, and provide detailed experimental protocols.

The successful synthesis of modified oligonucleotides is paramount for their application as therapeutic agents, diagnostic probes, and research tools. N6-Dimethylaminomethylidene isoguanosine (iG-dmm) is a synthetic analog of guanosine, and its incorporation into an oligonucleotide sequence must be rigorously verified. Mass spectrometry stands as the gold-standard analytical technique for this purpose, offering high sensitivity and accuracy in determining the molecular weight of the synthesized product.

Comparative Analysis of Mass Spectrometry Techniques

The two most prevalent mass spectrometry techniques for oligonucleotide analysis are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI). When coupled with liquid chromatography (LC-MS), ESI provides an even more powerful tool for analysis.

FeatureMALDI-TOF Mass SpectrometryElectrospray Ionization Mass Spectrometry (ESI-MS)
Principle Analyte is co-crystallized with a matrix and ionized by a laser pulse. The time it takes for the ion to travel to the detector is proportional to its mass-to-charge ratio.Analyte in solution is nebulized and ionized by a high voltage, creating multiply charged ions. These ions are then analyzed by a mass spectrometer.
Sample Preparation Relatively simple, requires co-crystallization with a suitable matrix (e.g., 3-hydroxypicolinic acid).Requires the sample to be in a volatile solvent. Often coupled with liquid chromatography for online separation and analysis.
Ionization Primarily produces singly charged ions.Produces a series of multiply charged ions, which allows for the analysis of large molecules on mass analyzers with a limited m/z range.
Mass Accuracy Good, typically within 0.01% to 0.05% of the theoretical mass.Excellent, often better than 0.01%, especially with high-resolution mass analyzers.
Tolerance to Salts More tolerant to salts and impurities compared to ESI-MS.Highly sensitive to non-volatile salts, which can suppress the signal. Sample desalting is often necessary.[1]
Throughput High throughput, suitable for rapid screening of multiple samples.Can be high throughput, especially with automated LC systems.
Fragmentation Can induce fragmentation, which can be useful for sequence verification but can also complicate spectra."Softer" ionization technique, generally results in less fragmentation of the parent molecule. Tandem MS (MS/MS) can be used to induce controlled fragmentation for structural elucidation.
Typical Application Rapid confirmation of the molecular weight of synthetic oligonucleotides.[2][3]Accurate mass determination, impurity profiling, and characterization of complex mixtures of oligonucleotides.[1][4]

Experimental Data and Interpretation

The primary goal of mass spectrometry analysis is to confirm that the observed molecular weight of the synthesized oligonucleotide matches the expected theoretical molecular weight, which includes the mass of the iG-dmm modification.

Theoretical Molecular Weight Calculation:

The theoretical molecular weight of an oligonucleotide is the sum of the molecular weights of its constituent phosphoramidites minus the mass of water for each phosphodiester bond formed, plus the mass of the 5' and 3' terminal groups. The molecular weight of the this compound phosphoramidite (B1245037) must be accurately factored into this calculation.

Interpreting the Mass Spectrum:

A successful incorporation of iG-dmm will result in a major peak in the mass spectrum corresponding to the calculated molecular weight of the full-length product.

Potential Discrepancies and Their Interpretation:

ObservationPotential Cause
Peak with lower mass than expected Incomplete synthesis (truncations, e.g., n-1, n-2mers).
Peak with higher mass than expected Incomplete removal of protecting groups (e.g., dimethoxytrityl group), or the presence of salt adducts (e.g., Na+, K+).
Multiple peaks Presence of deletion or insertion mutants, or a mixture of different oligonucleotide species.

Experimental Protocols

Below are generalized protocols for the validation of iG-dmm incorporation using MALDI-TOF MS and LC-ESI-MS. These protocols are based on established methods for the analysis of modified oligonucleotides and should be optimized for specific instrumentation and oligonucleotide sequences.[2][5]

Protocol 1: MALDI-TOF Mass Spectrometry

1. Sample Preparation:

  • Desalting: It is crucial to desalt the oligonucleotide sample to obtain high-quality spectra. This can be achieved using methods like ethanol (B145695) precipitation, size-exclusion chromatography, or specialized desalting columns.

  • Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as 3-hydroxypicolinic acid (3-HPA), in a 1:1 mixture of acetonitrile (B52724) and deionized water.

  • Sample Spotting: Mix the desalted oligonucleotide sample (typically 1 µL of a 10-100 µM solution) with the matrix solution (1 µL) directly on the MALDI target plate. Allow the mixture to air dry completely, forming a co-crystal.

2. Mass Spectrometry Analysis:

  • Instrument: A MALDI-TOF mass spectrometer.

  • Mode: Typically operated in positive or negative ion linear or reflectron mode. Reflectron mode provides higher mass accuracy.[2]

  • Calibration: Calibrate the instrument using a standard mixture of oligonucleotides with known molecular weights.

  • Acquisition: Acquire the mass spectrum over an appropriate m/z range to encompass the expected molecular weight of the oligonucleotide.

Protocol 2: Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)

1. Sample Preparation:

  • Dissolution: Dissolve the oligonucleotide sample in a mobile phase-compatible solvent, such as a mixture of water and acetonitrile with an ion-pairing agent.

  • Filtration: Filter the sample through a 0.22 µm filter to remove any particulate matter.

2. Liquid Chromatography:

  • Column: A reversed-phase column suitable for oligonucleotide separation (e.g., C18).

  • Mobile Phase A: An aqueous solution containing an ion-pairing agent (e.g., triethylamine, hexafluoroisopropanol) and a buffer (e.g., ammonium (B1175870) acetate).

  • Mobile Phase B: Acetonitrile or methanol.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to elute the oligonucleotide.

  • Flow Rate: A flow rate of 0.2-0.5 mL/min is common.

3. Mass Spectrometry Analysis:

  • Instrument: An electrospray ionization mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Mode: Negative ion mode is generally preferred for oligonucleotides due to the negatively charged phosphate (B84403) backbone.

  • Data Acquisition: Acquire data in full scan mode to observe the multiply charged ions of the oligonucleotide. Deconvolution software is then used to calculate the neutral molecular weight.

Visualizing the Workflow

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_purification Purification & Desalting cluster_ms Mass Spectrometry Analysis cluster_validation Validation synthesis Solid-Phase Synthesis (iG-dmm phosphoramidite) purification HPLC Purification synthesis->purification desalting Desalting purification->desalting maldi MALDI-TOF MS desalting->maldi lcms LC-ESI-MS desalting->lcms validation Compare Observed vs. Theoretical Mass maldi->validation lcms->validation

Signaling Pathway Analogy: The Validation Process

validation_pathway start Synthesized Oligonucleotide (with iG-dmm) ms_analysis Mass Spectrometry Analysis start->ms_analysis data_processing Data Processing (Deconvolution) ms_analysis->data_processing comparison Comparison with Theoretical Mass data_processing->comparison match Successful Incorporation Confirmed comparison->match Match no_match Incorporation Failure or Impurities Present comparison->no_match No Match

By employing these mass spectrometry-based methodologies, researchers can confidently validate the incorporation of this compound into synthetic oligonucleotides, ensuring the integrity and quality of these critical molecules for downstream applications in research, diagnostics, and therapeutics.

References

comparative analysis of N6-Dimethylaminomethylidene isoguanosine and N6-methyladenosine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of N6-methyladenosine and N6-Dimethylaminomethylidene isoguanosine (B3425122) for Researchers, Scientists, and Drug Development Professionals.

In the landscape of nucleic acid modifications and their synthetic analogs, N6-methyladenosine (m6A) has emerged as a critical regulator of RNA metabolism and function. In contrast, N6-Dimethylaminomethylidene isoguanosine remains a comparatively obscure molecule, with its biological significance yet to be fully elucidated. This guide provides a detailed comparative analysis of these two compounds, offering a comprehensive overview of the well-established roles of m6A and exploring the known chemical nature and potential avenues of research for this compound. Given the disparity in available scientific literature, this comparison juxtaposes a thoroughly investigated molecule with one that holds potential for future discovery.

Section 1: Physicochemical and Biological Properties

A fundamental comparison begins with the distinct structural and functional characteristics of N6-methyladenosine and this compound.

N6-methyladenosine (m6A)

N6-methyladenosine is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and is also found in other RNA species.[1] It plays a pivotal role in regulating RNA splicing, nuclear export, stability, and translation.[2] The dynamic and reversible nature of m6A modification, orchestrated by a series of proteins, adds a crucial layer of epigenetic regulation to gene expression.

This compound

This compound is a synthetic derivative of isoguanosine. Isoguanosine itself is an isomer of guanosine (B1672433) and is known for its unique base-pairing properties and the ability to form supramolecular structures.[3][4] While specific biological functions of the N6-Dimethylaminomethylidene derivative are not well-documented in publicly available literature, its isoguanosine core suggests potential roles in nucleic acid structure and recognition.

Comparative Data

The following table summarizes the available quantitative data for both molecules. The significant gaps in data for this compound highlight the need for further research.

PropertyN6-methyladenosine (m6A)This compound
Molecular Formula C11H15N5O4[5]C13H18N6O4
Molecular Weight 281.27 g/mol [5]322.32 g/mol
CAS Number 1867-73-8[5]146196-17-0
Biological Function Regulation of mRNA stability, splicing, translation, and nuclear export.[2]Not well-characterized. Potential for unique base pairing and structural roles based on the isoguanosine scaffold.
Mechanism of Action Regulated by "writers" (methyltransferases like METTL3/14), "erasers" (demethylases like FTO and ALKBH5), and "readers" (m6A-binding proteins like the YTH domain family).[6]Unknown.

Section 2: Signaling Pathways and Mechanisms of Action

The N6-methyladenosine (m6A) Regulatory Pathway

The biological effects of m6A are mediated by a complex interplay of proteins that install, remove, and recognize this modification.

  • Writers (Methyltransferases): A complex of proteins, with METTL3 and METTL14 as the core components, catalyzes the transfer of a methyl group to adenosine (B11128) residues on RNA.[2]

  • Erasers (Demethylases): Enzymes such as FTO and ALKBH5 can remove the methyl group, making the modification reversible.[6]

  • Readers (m6A-Binding Proteins): A diverse set of proteins, including those with a YTH domain, recognize m6A and recruit other factors to influence the fate of the modified RNA.[1]

This dynamic process is integrated with various cellular signaling pathways, impacting processes from development to disease. For instance, m6A modification has been shown to play a significant role in cancer progression by affecting the expression of oncogenes and tumor suppressors.[7] It also influences key signaling pathways such as the TGF-β, Hippo, and apoptosis-associated pathways.[7]

m6A_Signaling_Pathway cluster_writers Writers cluster_erasers Erasers cluster_readers Readers cluster_rna RNA Fate cluster_outcomes Biological Outcomes METTL3_14 METTL3/METTL14 RNA mRNA METTL3_14->RNA Methylation FTO_ALKBH5 FTO/ALKBH5 m6A_RNA m6A-mRNA FTO_ALKBH5->m6A_RNA Demethylation YTHDF1 YTHDF1 Translation Translation YTHDF1->Translation Promotes YTHDF2 YTHDF2 Decay Decay YTHDF2->Decay Promotes YTHDC1 YTHDC1 Splicing Splicing YTHDC1->Splicing Regulates m6A_RNA->YTHDF1 m6A_RNA->YTHDF2 m6A_RNA->YTHDC1

Figure 1: The N6-methyladenosine (m6A) regulatory pathway.
This compound: A Structural Perspective

Due to the lack of data on its biological pathways, we present a structural representation of this compound. Its chemical structure is the primary piece of information available.

N6_Dimethylaminomethylidene_isoguanosine_Structure cluster_structure This compound C1 C C2 C C1->C2 OH C3 C C2->C3 OH C4 C C3->C4 O1 O C4->O1 C5 CH2OH C4->C5 N9 N C4->N9 O1->C1 C8 CH N9->C8 N7 N C8->N7 C5_base C N7->C5_base C6 C C5_base->C6 N1 N C6->N1 N6 N=CH-N(CH3)2 C6->N6 C2_base C=O N1->C2_base N3 NH C2_base->N3 C4_base C N3->C4_base C4_base->N9 C4_base->C5_base

Figure 2: Chemical structure of this compound.

Section 3: Experimental Protocols

Detection of N6-methyladenosine

Several methods are employed to detect and map m6A modifications in RNA. A widely used technique is methylated RNA immunoprecipitation sequencing (MeRIP-seq or m6A-seq) .

Objective: To identify the transcriptome-wide distribution of m6A.

Principle: This method relies on the use of an antibody that specifically recognizes and binds to m6A-containing RNA fragments. These fragments are then isolated and sequenced.

Methodology:

  • RNA Isolation and Fragmentation: Total RNA or poly(A)-selected RNA is isolated from the cells or tissues of interest. The RNA is then chemically or enzymatically fragmented into smaller pieces (typically around 100 nucleotides).

  • Immunoprecipitation (IP): The fragmented RNA is incubated with an anti-m6A antibody. The antibody-RNA complexes are then captured using protein A/G magnetic beads.

  • Washing: The beads are washed to remove non-specifically bound RNA fragments.

  • Elution: The m6A-containing RNA fragments are eluted from the antibody-bead complexes.

  • Library Preparation and Sequencing: The enriched RNA fragments are used to construct a cDNA library, which is then sequenced using a high-throughput sequencing platform.

  • Data Analysis: The sequencing reads are aligned to a reference genome or transcriptome to identify enriched regions, known as m6A peaks.

MeRIP_seq_Workflow Start Isolate Total RNA Fragment Fragment RNA Start->Fragment IP Immunoprecipitation with anti-m6A antibody Fragment->IP Wash Wash to remove non-specific binding IP->Wash Elute Elute m6A-containing RNA Wash->Elute Library Prepare Sequencing Library Elute->Library Seq High-Throughput Sequencing Library->Seq Analysis Data Analysis (Peak Calling) Seq->Analysis

Figure 3: Workflow for methylated RNA immunoprecipitation sequencing (MeRIP-seq).
Synthesis of Isoguanosine Derivatives

Objective: To synthesize isoguanosine derivatives.

Principle: This method involves the conversion of an amino group on a purine (B94841) ring to a hydroxyl group via a diazonium salt intermediate.

General Methodology:

  • Starting Material: A protected 2,6-diaminopurine (B158960) riboside is often used as the starting material.

  • Diazotization: The diaminopurine riboside is treated with a diazotizing agent, such as sodium nitrite (B80452) in the presence of an acid (e.g., acetic acid), at a controlled temperature.[8] This selectively converts the 6-amino group to a diazonium salt.

  • Hydrolysis: The diazonium salt is then hydrolyzed to yield the 6-hydroxyl group, which tautomerizes to the more stable 6-keto form of isoguanosine.

  • Purification: The resulting isoguanosine derivative is purified using techniques such as chromatography.

  • Further Modification: The N6-dimethylaminomethylidene group would be introduced in a subsequent step, likely through a reaction with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) or a similar reagent that reacts with the exocyclic amino group of a suitable precursor.

Section 4: Comparative Summary and Future Directions

The comparison between N6-methyladenosine and this compound is starkly defined by the current state of scientific knowledge.

N6-methyladenosine is a well-established epitranscriptomic mark with a profound impact on RNA biology and cellular function. The molecular machinery responsible for its regulation is largely understood, and its roles in health and disease, particularly cancer, are areas of intense investigation. The development of tools to map and manipulate m6A levels has opened up new avenues for therapeutic intervention.

This compound , on the other hand, represents a frontier of unexplored chemical and biological space. While its chemical structure is known, its synthesis, properties, and potential biological activities remain largely uncharacterized. The isoguanosine scaffold suggests intriguing possibilities for its involvement in non-canonical base pairing and the formation of higher-order nucleic acid structures. Future research is needed to:

  • Develop and optimize a synthetic route for this compound.

  • Characterize its physicochemical properties, including its stability and base-pairing preferences.

  • Investigate its biological effects in cellular and in vitro systems to identify any potential therapeutic activities.

  • Explore its potential as a tool for probing nucleic acid structure and function.

References

A Comparative Guide to Assessing the Impact of N6-Dimethylaminomethylidene isoguanosine on DNA Duplex Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the influence of the novel nucleoside modification, N6-Dimethylaminomethylidene isoguanosine (B3425122) (DMG-iG), on the stability of DNA duplexes. Due to the limited availability of direct experimental data for DMG-iG, this document outlines the established methodologies for such an assessment and presents a comparative analysis based on the known properties of its parent nucleoside, isoguanosine (iG), and other well-characterized DNA modifications such as Locked Nucleic Acids (LNA) and 5-methyl-deoxycytidine (5-Me-dC).

Introduction to DNA Duplex Stability and Modifications

The stability of the DNA double helix is paramount for the faithful storage and transmission of genetic information. This stability is primarily governed by hydrogen bonds between complementary base pairs and base-stacking interactions.[1] Chemical modifications to nucleobases can significantly alter these interactions, thereby influencing the thermodynamic stability of the DNA duplex.[1] Such modifications are instrumental in various biotechnological and therapeutic applications, including antisense oligonucleotides, PCR primers, and diagnostic probes.

Isoguanosine (iG) is an isomer of guanosine (B1672433) that can form a stable base pair with isocytosine (B10225) (iC).[2] The introduction of iG and its analogs into oligonucleotides has been a subject of interest for expanding the genetic alphabet and modulating duplex stability.[3][4] N6-Dimethylaminomethylidene isoguanosine represents a further modification of iG, and understanding its impact on DNA duplex stability is crucial for its potential applications.

Comparative Analysis of DNA Duplex Stabilizing Modifications

To contextualize the potential effects of DMG-iG, it is useful to compare it with established DNA modifications known to enhance duplex stability.

  • Locked Nucleic Acids (LNA): LNA is a class of modified RNA nucleotides where the ribose ring is "locked" in a C3'-endo conformation by a methylene (B1212753) bridge. This pre-organization of the sugar moiety leads to a significant increase in the thermal stability of DNA/RNA duplexes.

  • 5-Methyl-deoxycytidine (5-Me-dC): The methylation of deoxycytidine at the 5th position is a common epigenetic modification. The presence of the methyl group in the major groove of the DNA enhances duplex stability, primarily through improved base stacking interactions.[5]

The stabilizing effects of these modifications are typically quantified by the change in melting temperature (ΔTm) per modification.

Table 1: Comparison of the Effect of Different Modifications on DNA Duplex Stability

ModificationChange in Melting Temperature (ΔTm) per Modification (°C)Primary Mechanism of Stabilization
This compound (DMG-iG) HypotheticalTo be determined; potentially altered H-bonding and stacking
Locked Nucleic Acid (LNA)+2 to +8Pre-organization of the sugar moiety
5-Methyl-deoxycytidine (5-Me-dC)+0.5 to +1.5Enhanced base stacking interactions
Isoguanosine (iG) (paired with isocytosine)Variable, can be stabilizingForms a stable, alternative base pair

Note: The ΔTm for DMG-iG is hypothetical and would need to be determined experimentally. The ΔTm for other modifications can vary depending on the sequence context.

Experimental Protocols for Assessing Duplex Stability

The primary method for evaluating the thermal stability of DNA duplexes is UV-melting analysis , which measures the change in UV absorbance of a DNA solution as a function of temperature.[6]

1. Oligonucleotide Synthesis and Purification:

  • Synthesize unmodified and modified oligonucleotides using standard phosphoramidite (B1245037) chemistry. The phosphoramidite of DMG-iG would need to be synthesized first.[7][8][9]

  • Purify the oligonucleotides by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to ensure high purity.

  • Determine the concentration of the oligonucleotides spectrophotometrically at 260 nm.

2. Annealing of Duplexes:

  • Prepare solutions of the complementary single-stranded oligonucleotides in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

  • Mix equimolar amounts of the complementary strands.

  • Heat the mixture to 95°C for 5 minutes and then slowly cool to room temperature to allow for proper annealing of the duplexes.[10]

3. UV-Melting Measurement:

  • Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.[6]

  • Place the annealed duplex solution in a quartz cuvette with a defined path length.

  • Monitor the absorbance at 260 nm while increasing the temperature at a constant rate (e.g., 0.5°C/minute or 1°C/minute) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C).[6][10]

4. Data Analysis:

  • Plot the absorbance at 260 nm versus temperature to obtain a melting curve.

  • The melting temperature (Tm) is the temperature at which 50% of the duplex DNA has dissociated into single strands. This corresponds to the maximum of the first derivative of the melting curve.[6]

  • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the unmodified duplex from the Tm of the modified duplex.

From the UV-melting curves obtained at different oligonucleotide concentrations, it is possible to derive key thermodynamic parameters (ΔH°, ΔS°, and ΔG°) for duplex formation using van't Hoff analysis.[1][11]

Protocol:

  • Perform UV-melting experiments for a series of different duplex concentrations.

  • Determine the Tm for each concentration.

  • Plot 1/Tm (in Kelvin) versus ln(Ct), where Ct is the total oligonucleotide strand concentration.

  • The slope of this plot is equal to R/ΔH°, and the y-intercept is equal to ΔS°/ΔH°, where R is the ideal gas constant.

  • Calculate the Gibbs free energy change (ΔG°) at a specific temperature (e.g., 37°C) using the equation: ΔG° = ΔH° - TΔS°.

Table 2: Hypothetical Thermodynamic Data for a DNA Duplex Containing a Single DMG-iG Modification

DuplexTm (°C)ΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG°₃₇ (kcal/mol)
Unmodified Control65.0-80.0-220.0-14.2
DMG-iG ModifiedTBDTBDTBDTBD
LNA Modified73.0-90.0-240.0-18.6
5-Me-dC Modified66.5-82.0-225.0-14.9

TBD: To Be Determined experimentally.

Visualizing Experimental Workflows and Concepts

experimental_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis synthesis Oligonucleotide Synthesis & Purification annealing Duplex Annealing synthesis->annealing uv_spec UV-Melting Spectrophotometry annealing->uv_spec melting_curve Generate Melting Curve uv_spec->melting_curve tm_calc Calculate Tm & ΔTm melting_curve->tm_calc thermo_calc Determine Thermodynamic Parameters (ΔH°, ΔS°, ΔG°) tm_calc->thermo_calc

Caption: Workflow for UV-melting temperature analysis.

duplex_stability_comparison cluster_unmodified Unmodified DNA cluster_modified Modified DNA unmodified Standard Duplex (Tm = T_ref) dmg_ig DMG-iG (Tm = ?) unmodified->dmg_ig Assess Impact lna LNA (Tm > T_ref) unmodified->lna Stabilizing me_dc 5-Me-dC (Tm > T_ref) unmodified->me_dc Stabilizing

Caption: Impact of modifications on DNA duplex stability.

duplex_dissociation Duplex Duplex DNA TransitionState Transition State Duplex->TransitionState Heat (Increase Temp) TransitionState->Duplex Annealing SingleStrands Single Strands TransitionState->SingleStrands Dissociation SingleStrands->TransitionState Cooling

Caption: Thermal dissociation of a DNA duplex.

Conclusion

The assessment of the impact of novel nucleoside modifications like this compound on DNA duplex stability is a critical step in evaluating their potential for various applications. While direct experimental data for DMG-iG is not yet available, the established methodologies of UV-melting analysis and thermodynamic parameter determination provide a clear path for its characterization. By comparing the results to well-known stabilizing modifications such as LNA and 5-Me-dC, researchers can gain valuable insights into the structure-stability relationships of modified DNA duplexes. This knowledge is essential for the rational design of oligonucleotides with tailored properties for therapeutic and diagnostic purposes.

References

Enzymatic Recognition of N6-Dimethylaminomethylidene isoguanosine (dm6iG) in DNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N6-Dimethylaminomethylidene isoguanosine (B3425122) (dm6iG) is a synthetic isoguanosine analog with potential applications in various areas of nucleic acid research, including the development of therapeutic oligonucleotides and the investigation of DNA-protein interactions. A critical aspect for its practical use is understanding its interaction with cellular machinery, particularly enzymes that process DNA. This guide provides a comparative overview of the enzymatic recognition of dm6iG in DNA, drawing parallels with the well-studied N6-methyladenine (m6A) and other relevant modified nucleosides due to the limited direct experimental data on dm6iG.

Executive Summary

Direct enzymatic recognition of N6-Dimethylaminomethylidene isoguanosine (dm6iG) in DNA is a nascent field of study with limited available data. To provide a useful comparative framework, this guide leverages existing knowledge on the enzymatic interactions with the structurally related and extensively studied modified base, N6-methyladenine (m6A). The recognition of m6A by various proteins, including writers, readers, and erasers, offers insights into the potential enzymatic handling of dm6iG. This guide will compare the known enzymatic interactions with m6A to hypothesize potential interactions with dm6iG, discuss analytical methods for their detection, and present experimental protocols for studying such interactions.

Comparative Analysis of Enzymatic Recognition: dm6iG vs. m6A

While specific "writer," "reader," and "eraser" enzymes for dm6iG have not been identified, the machinery for m6A provides a valuable point of comparison.

Table 1: Comparison of Known and Hypothesized Enzymatic Interactions
FeatureN6-methyladenine (m6A) in DNAThis compound (dm6iG) in DNA (Hypothesized)
"Writer" Enzymes METTL3-METTL14 complex: A methyltransferase that installs the m6A modification.[1]Unknown: Likely requires synthetic incorporation during oligonucleotide synthesis. No known endogenous "writer" enzymes.
"Reader" Proteins YTH Domain Proteins (e.g., YTHDC1): Recognize and bind to m6A, mediating downstream biological functions.[2][3]Potentially YTH domain proteins: The bulky dimethylaminomethylidene group might be accommodated in the m6A binding pocket, but this requires experimental validation. Other DNA binding proteins might also show altered affinity.
"Eraser" Enzymes ALKBH Family (e.g., ALKBH1): Demethylases that remove the methyl group from m6A.Unknown: The C-N bond in the dimethylaminomethylidene group is likely more stable than the methyl-N6 bond, suggesting resistance to demethylase activity.
DNA Polymerase Interaction Inhibition of DNA replication: m6A can stall or reduce the efficiency of some DNA polymerases.[4]Potential for stronger polymerase stalling: The bulkier modification on dm6iG may present a greater steric hindrance to the active site of DNA polymerases compared to the methyl group of m6A.
DNA Repair Enzymes Role in DNA damage repair: m6A is implicated in directing DNA repair pathways.[1][2][3]Potential impact on repair: The presence of dm6iG could either block repair enzyme access or be recognized as a lesion, triggering a repair response. This remains to be investigated.

Experimental Data and Methodologies

Currently, there is a lack of published quantitative data specifically on the enzymatic recognition of dm6iG. However, researchers can adapt established methods used for studying m6A and other DNA modifications.

Table 2: Experimental Approaches to Study Enzyme-dm6iG Interactions
Experimental TechniquePurposeBrief Protocol
Electrophoretic Mobility Shift Assay (EMSA) To assess the binding affinity of a putative "reader" protein to dm6iG-containing DNA.1. Synthesize a DNA probe containing dm6iG and a control probe without the modification. 2. Label the probes (e.g., with a fluorescent dye or radioisotope). 3. Incubate the labeled probe with varying concentrations of the purified protein. 4. Separate the protein-DNA complexes from free DNA by native polyacrylamide gel electrophoresis. 5. Visualize and quantify the shifted bands to determine the binding affinity (Kd).
In Vitro DNA Polymerase Extension Assay To evaluate the effect of dm6iG on DNA synthesis by various DNA polymerases.1. Design a template strand containing dm6iG at a specific position. 2. Anneal a primer upstream of the modification. 3. Set up reactions with a specific DNA polymerase, dNTPs, and the primer-template duplex. 4. Run the reactions for a defined time course. 5. Analyze the products by denaturing polyacrylamide gel electrophoresis to observe polymerase stalling or bypass of the dm6iG site.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) To detect and quantify dm6iG in genomic DNA after enzymatic treatment (e.g., with a putative "eraser").1. Incubate dm6iG-containing DNA with the enzyme of interest. 2. Digest the DNA to individual nucleosides using a cocktail of nucleases. 3. Separate the nucleosides by high-performance liquid chromatography (HPLC). 4. Detect and quantify the dm6iG and control nucleosides using a tandem mass spectrometer.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams illustrate the conceptual workflows for investigating the enzymatic recognition of dm6iG.

experimental_workflow_reader cluster_synthesis Probe Preparation cluster_binding Binding Assay cluster_analysis Analysis synth_dm6iG Synthesize dm6iG-DNA label_probes Label Probes synth_dm6iG->label_probes synth_control Synthesize Control DNA synth_control->label_probes incubation Incubate Protein + Probe label_probes->incubation protein Purified Protein protein->incubation gel Native PAGE incubation->gel imaging Visualize & Quantify gel->imaging kd Determine Kd imaging->kd

Caption: Workflow for identifying dm6iG "reader" proteins using EMSA.

experimental_workflow_polymerase cluster_prep Substrate Preparation cluster_reaction Polymerase Reaction cluster_analysis Analysis template Synthesize dm6iG Template primer Anneal Primer template->primer reaction Extension Reaction primer->reaction polymerase DNA Polymerase + dNTPs polymerase->reaction denaturing_gel Denaturing PAGE reaction->denaturing_gel analysis Analyze Products (Stalling vs. Bypass) denaturing_gel->analysis

Caption: Workflow for assessing DNA polymerase fidelity opposite dm6iG.

Alternative Analytical Methods

Beyond enzymatic recognition, several analytical techniques can be employed to detect and characterize dm6iG in DNA.

Table 3: Comparison of Analytical Methods for dm6iG Detection
MethodPrincipleAdvantagesDisadvantages
LC-MS/MS Separation of digested nucleosides by liquid chromatography followed by mass spectrometric detection.[5]Highly sensitive and quantitative; provides definitive structural information.Requires specialized equipment; DNA must be fully digested.
High-Resolution Melting (HRM) Analysis Measures the change in fluorescence caused by the release of an intercalating dye from a DNA duplex as it is denatured.High-throughput and cost-effective for screening changes in duplex stability.Indirect detection; sequence context-dependent; does not provide location-specific information.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about the modified nucleoside and its impact on DNA conformation in solution.Unambiguous structural characterization.Requires large amounts of purified sample; lower throughput.

Conclusion and Future Directions

The study of the enzymatic recognition of this compound in DNA is in its infancy. By drawing comparisons with the well-established field of N6-methyladenine epigenetics, we can formulate hypotheses and design experiments to elucidate the cellular fate of this synthetic modification. Future research should focus on performing the biochemical and biophysical assays outlined in this guide to systematically investigate the interactions of dm6iG with key DNA processing enzymes. Such studies will be crucial for the rational design and application of dm6iG-modified nucleic acids in therapeutic and research contexts. The development of specific antibodies or affinity reagents for dm6iG would also greatly accelerate the investigation of its biological properties.

References

structural comparison of N6-Dimethylaminomethylidene isoguanosine and guanosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structural differences between nucleoside analogs is paramount for designing targeted therapeutics and molecular probes. This guide provides a detailed structural and functional comparison of the canonical purine (B94841) nucleoside, guanosine (B1672433), with its isomeric counterpart, N6-Dimethylaminomethylidene isoguanosine (B3425122).

This comparison delves into the fundamental structural distinctions, their effects on hydrogen bonding patterns, and the propensity to form higher-order structures. While direct experimental data for N6-Dimethylaminomethylidene isoguanosine is limited, this guide extrapolates its probable characteristics based on the well-documented properties of its parent molecule, isoguanosine, and the nature of the N6-dimethylaminomethylidene modification.

At a Glance: Key Structural and Functional Differences

FeatureGuanosineThis compound
Core Structure Purine nucleoside with guanine (B1146940) basePurine nucleoside with an isoguanine (B23775) base, modified at the N6 position
Functional Groups Carbonyl group at C6, amino group at C2Amino group at C6 (modified), carbonyl group at C2
Hydrogen Bonding Donor-Donor-Acceptor (N1-H, N2-H, O6)Acceptor-Donor-Donor (N1, N6-H, O2) (unmodified isoguanosine)
Supramolecular Structures Forms G-quadruplexes via Hoogsteen hydrogen bonding.[1][2][3]Isoguanosine forms planar quartets and pentaplexes.[4][5] The N6 modification would disrupt this.
Biological Roles Essential component of DNA and RNA; involved in various cellular processes including signal transduction (cGMP).[6]Isoguanosine is a product of oxidative damage to adenine (B156593) and can be mutagenic.[6] The biological role of the N6-modified version is not well-characterized.

Delving into the Structures

Guanosine is a fundamental building block of nucleic acids, composed of a guanine base attached to a ribose sugar.[6] Isoguanosine is a structural isomer of guanosine where the carbonyl and amino groups on the purine ring are swapped.[6][7] This seemingly subtle change has profound implications for its molecular interactions. This compound is a derivative of isoguanosine where the exocyclic amino group at the N6 position is protected by a dimethylaminomethylidene group. This modification is typically employed in oligonucleotide synthesis to prevent unwanted side reactions.[5][8]

Structures cluster_guanosine Guanosine cluster_isoguanosine_derivative This compound guanosine guanosine isoguanosine_derivative isoguanosine_derivative Hydrogen_Bonding cluster_Guanosine Guanosine G-Quartet cluster_Isoguanosine Isoguanosine Quartet (Hypothetical) G1 G G2 G G1->G2 H-bond G3 G G2->G3 H-bond G4 G G3->G4 H-bond G4->G1 H-bond K K+ iG1 iG iG2 iG iG1->iG2 H-bond iG3 iG iG2->iG3 H-bond iG4 iG iG3->iG4 H-bond iG4->iG1 H-bond cation M+ NMR_Workflow Sample Nucleoside Sample NMR_Acquisition 1D & 2D NMR Data Acquisition Sample->NMR_Acquisition Processing Spectral Processing & Peak Picking NMR_Acquisition->Processing Assignment Resonance Assignment Processing->Assignment Structural_Restraints Derive Distance & Torsion Angle Restraints Assignment->Structural_Restraints Structure_Calculation 3D Structure Calculation & Refinement Structural_Restraints->Structure_Calculation Final_Structure Ensemble of Structures Structure_Calculation->Final_Structure cGMP_Pathway Signal Signal (e.g., Nitric Oxide) GC Guanylyl Cyclase Signal->GC GTP GTP cGMP cGMP GTP->cGMP Activation PKG Protein Kinase G (PKG) cGMP->PKG Activation Cellular_Response Cellular Response PKG->Cellular_Response

References

Safety Operating Guide

Proper Disposal of N6-Dimethylaminomethylidene isoguanosine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of N6-Dimethylaminomethylidene isoguanosine (B3425122) is critical to ensure laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly. Adherence to these protocols will help mitigate risks and ensure compliance with safety regulations.

Hazard Identification and Personal Protective Equipment (PPE)

N6-Dimethylaminomethylidene isoguanosine and its derivatives may cause skin, eye, and respiratory irritation. Therefore, appropriate personal protective equipment must be worn at all times during handling and disposal.

PPE CategoryRecommended Equipment
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)
Eye Protection Safety glasses with side shields or goggles
Skin and Body Laboratory coat
Respiratory Use only in a well-ventilated area. Avoid breathing dust.

Step-by-Step Disposal Procedure

This procedure outlines the steps for the safe disposal of this compound waste.

1. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips) in a designated, compatible, and clearly labeled waste container.

  • For solid waste, carefully sweep up the material to avoid dust formation and place it into a suitable, closed container for disposal[1].

2. Labeling:

  • Label the waste container with "Hazardous Waste," the chemical name ("this compound"), and any other identifiers required by your institution's environmental health and safety (EHS) department.

3. Storage:

  • Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials, such as strong oxidizing agents[1].

4. Institutional EHS Coordination:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional guidelines and regulatory requirements for chemical waste disposal.

5. Spill Management:

  • In case of a spill, avoid breathing dust and ensure adequate ventilation.

  • For small spills, carefully sweep the solid material into a designated waste container.

  • For larger spills, evacuate the area and contact your institution's EHS department immediately.

Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

A Step 1: Waste Segregation & Collection (Solid Waste in Labeled Container) B Step 2: Secure Storage (Designated Hazardous Waste Area) A->B Securely Seal C Step 3: Documentation & Labeling (Hazardous Waste Label) B->C Properly Identify D Step 4: EHS Notification (Schedule Waste Pickup) C->D Request Pickup E Step 5: Final Disposal (By Authorized Personnel) D->E Transport

Caption: Workflow for the safe disposal of this compound.

First Aid Procedures

In the event of exposure, follow these first-aid measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • In Case of Skin Contact: Wash the affected area immediately with plenty of soap and water. Remove contaminated clothing.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists[1].

  • If Swallowed: Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur[1].

By following these procedures, laboratory personnel can handle and dispose of this compound safely and effectively, contributing to a secure research environment. Always consult your institution's specific safety guidelines and the material's Safety Data Sheet (SDS) before handling any chemical.

References

Personal protective equipment for handling N6-Dimethylaminomethylidene isoguanosine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on personal protective equipment (PPE) and handling for N6-Dimethylaminomethylidene isoguanosine (B3425122) based on available data for structurally related compounds. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. It is imperative to consult the official SDS for this chemical once obtained and to conduct a thorough risk assessment before handling. The information provided here is for research professionals and is not a substitute for institutional safety protocols and regulatory guidelines.

Hazard Identification and Risk Assessment

While specific toxicity data for N6-Dimethylaminomethylidene isoguanosine is limited, related isoguanosine and purine (B94841) analogs may present hazards. Based on the safety data for isoguanine, this compound should be handled as a substance that may cause skin, eye, and respiratory irritation[1][2].

Potential Hazards:

  • Skin Irritation: May cause redness and discomfort upon contact[1].

  • Eye Irritation: May cause serious irritation and potential damage to the eyes[1].

  • Respiratory Irritation: Inhalation of dust may irritate the respiratory tract[1].

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Material/Standard Operational Notes
Hand Protection Chemical-resistant glovesNitrile or Butyl rubberDouble gloving is recommended for extended handling. Check for perforations before use.
Eye and Face Protection Safety glasses with side shields or chemical safety gogglesANSI Z87.1 / EN 166A face shield should be worn in addition to goggles when there is a risk of splashing or aerosol generation.
Body Protection Laboratory coatCotton or flame-resistant materialEnsure the lab coat is fully buttoned. Consider a disposable gown for larger quantities.
Respiratory Protection Not typically required for small quantities in a well-ventilated area.NIOSH-approved respirator with an appropriate particulate filter (e.g., N95)Required if handling large quantities, if dust is generated, or if working outside of a certified chemical fume hood.

Handling and Operational Plan

3.1. Engineering Controls:

  • Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested[2].

3.2. Procedural Guidance:

  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Designate a specific area within the fume hood for the procedure.

  • Weighing: When weighing the solid compound, use a draft shield or weigh it within the fume hood to prevent dust dispersal.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate the work area thoroughly.

Donning and Doffing of PPE: A Step-by-Step Workflow

Proper sequencing of donning and doffing PPE is critical to prevent contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Goggles/ Face Shield Don1->Don2 Don3 Gloves Don2->Don3 Doff1 Gloves Doff2 Goggles/ Face Shield Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 End End Doff3->End Start Start Start->Don1

Caption: Workflow for donning and doffing Personal Protective Equipment.

Disposal Plan

Proper disposal of chemical waste and contaminated materials is essential to ensure laboratory and environmental safety.

5.1. Waste Segregation:

  • Solid Waste: Unused this compound and any materials grossly contaminated with the solid (e.g., weigh boats, contaminated paper towels) should be collected in a designated, sealed, and clearly labeled solid waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled liquid waste container. Do not mix with incompatible waste streams.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be disposed of as solid chemical waste.

5.2. Disposal Procedure:

Disposal_Plan Start Handling Complete Segregate Segregate Waste Start->Segregate SolidWaste Solid Waste (Chemical & PPE) Segregate->SolidWaste Solid LiquidWaste Liquid Waste (Solutions) Segregate->LiquidWaste Liquid LabelSolid Label Solid Waste Container SolidWaste->LabelSolid LabelLiquid Label Liquid Waste Container LiquidWaste->LabelLiquid Store Store in Satellite Accumulation Area LabelSolid->Store LabelLiquid->Store Dispose Dispose via EHS Store->Dispose

Caption: Step-by-step waste disposal plan for this compound.

5.3. Decontamination:

  • All non-disposable equipment and surfaces should be decontaminated using an appropriate solvent (e.g., 70% ethanol, followed by water) and then wiped dry.

  • Reusable glassware should be thoroughly rinsed before standard washing procedures.

Emergency Procedures

In the event of an exposure or spill, immediate action is required.

Exposure Type First Aid Measures
Skin Contact Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes[2]. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open[2]. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist[1].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill For small spills, carefully sweep up the solid material, avoiding dust generation. Place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.